Product packaging for 2-fluoro-7H-purine(Cat. No.:CAS No. 1598-61-4)

2-fluoro-7H-purine

Cat. No.: B075774
CAS No.: 1598-61-4
M. Wt: 138.1 g/mol
InChI Key: BTTUXUIQQBLIQE-UHFFFAOYSA-N
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Description

2-Fluoro-7H-purine (CAS 1598-61-4) is a fluorinated purine analog that serves as a critical building block in anticancer research and biophysical studies. Its core research value lies in its role as a precursor for novel therapeutic nucleosides and its utility as a sensitive probe in 19F NMR spectroscopy. In drug discovery, this compound is a key intermediate in the synthesis of investigational nucleoside analogs like Fludarabine, which is used in the clinical treatment of hematological malignancies . The mechanism of action for such drugs often involves metabolic activation to triphosphate forms, which subsequently inhibit DNA synthesis and repair, ultimately inducing apoptosis in cancer cells . For structural biology, this compound acts as an excellent probe in 19F NMR due to the high sensitivity of the fluorine nucleus to its local environment . Researchers utilize it to study conformational dynamics in complex biological systems, such as RNA-ligand interactions and riboswitch function, providing insights that are often inaccessible by standard proton NMR methods . Research Applications: • Intermediate for synthesizing anticancer and antiviral nucleoside analogs . • 19F NMR probe for studying nucleic acid structure, dynamics, and biomolecular interactions . • Building block for developing fluorinated hydrogels and other functional materials . Handling Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FN4 B075774 2-fluoro-7H-purine CAS No. 1598-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTUXUIQQBLIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401930
Record name 2-fluoro-7H-purine
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Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598-61-4
Record name 2-Fluoropurine
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Record name 2-fluoro-7H-purine
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Record name 2-Fluoro-7H-purine
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-fluoro-7H-purine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-fluoro-7H-purine, a fluorinated analog of the fundamental heterocyclic purine structure. The introduction of a fluorine atom at the 2-position significantly influences the molecule's electronic properties, which can, in turn, affect its biological activity and chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, a representative synthesis protocol for a closely related derivative, and relevant analytical techniques.

Molecular Structure and Properties of this compound

This compound is a purine base in which a hydrogen atom at the C2 position is substituted with a fluorine atom. The core purine structure is a bicyclic aromatic heterocycle, consisting of a pyrimidine ring fused to an imidazole ring. The 7H-tautomer is one of several possible tautomeric forms for the purine ring.

Key Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₅H₃FN₄
Molecular Weight 138.1 g/mol
Canonical SMILES C1=NC2=C(N=C(N=C2)F)N1
IUPAC Name This compound
CAS Number 1598-61-4

Synthesis of Fluorinated Purines: A Representative Protocol

Experimental Protocol: Synthesis of 2-fluoroadenine from 2,6-diaminopurine

This protocol is adapted from established methods for the synthesis of 2-fluoroadenine.[1][2][3]

Materials:

  • 2,6-diaminopurine

  • Hydrogen Fluoride-Pyridine (HF/Pyridine, ~70% HF by weight)

  • A nitrite source (e.g., t-butyl nitrite or NaNO₂)

  • Demineralized water

Procedure:

  • Initial Slurry Preparation: In a suitable reactor, 2,6-diaminopurine is added in portions to HF/Pyridine under vigorous stirring at a controlled temperature (e.g., ~15°C).

  • Cooling: The resulting mixture is then cooled to a low temperature, typically between -30°C and -10°C (a preferred range being -20°C to -12°C).[2]

  • Diazotization and Fluorination: The nitrite source is added slowly to the cooled mixture while maintaining the low temperature. This initiates the diazotization of the 6-amino group, which is subsequently replaced by fluorine.

  • Warming: Upon completion of the addition, the reaction mixture is allowed to warm gradually to approximately 0°C over a period of about 1.5 hours.[2]

  • Quenching: The reaction mixture is then rapidly transferred into a separate reactor containing pre-cooled demineralized water (2 to 5°C) under vigorous stirring to quench the reaction and precipitate the product.

  • Filtration and Washing: The precipitated solid, 2-fluoroadenine, is collected by filtration. The crude product is then washed multiple times with demineralized water to remove residual reagents and byproducts. This washing step may be repeated several times to ensure high purity.[2]

  • Drying: The final product is dried in a vacuum oven at an elevated temperature (e.g., 70-80°C) until a constant weight is achieved.[2]

The following diagram illustrates the general workflow for this synthesis.

G cluster_reaction Reaction Stage cluster_workup Workup & Purification A 2,6-diaminopurine + HF/Pyridine B Cool to -15°C A->B C Add Nitrite Source B->C D Warm to 0°C C->D E Quench in Cold Water D->E Transfer Reaction Mixture F Filter Precipitate E->F G Wash with Demineralized Water (5x) F->G H Dry under Vacuum G->H I 2-Fluoroadenine H->I Final Product

A generalized workflow for the synthesis of 2-fluoroadenine.

Characterization Techniques: ¹⁹F NMR Spectroscopy

A key analytical technique for the characterization of fluorinated compounds like this compound is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR analysis.[4]

Key Features of ¹⁹F NMR:
  • High Sensitivity: The high gyromagnetic ratio of the ¹⁹F nucleus makes it highly responsive to NMR measurements.[4]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (approximately 800 ppm), which minimizes signal overlap and simplifies spectral analysis, even in complex molecules.[4]

  • Spin-Spin Coupling: ¹⁹F nuclei couple with other nuclei, including protons (¹H) and other fluorine atoms. These coupling constants provide valuable structural information about the immediate molecular environment of the fluorine atom.[4][5]

A typical ¹⁹F NMR analysis would provide information on the chemical environment of the fluorine atom in this compound, and coupling with protons on the purine ring would help confirm its position.

Biological Activity of Fluorinated Purine Derivatives

While specific signaling pathways for the this compound base are not well-defined, the incorporation of this and similar fluorinated purines into nucleosides has led to the development of compounds with significant biological activity. Fluorination can enhance metabolic stability, alter receptor binding affinity, and modulate the pharmacokinetic properties of a molecule.

For instance, 2-fluoroadenine is a known toxic purine base with cytotoxic effects in both proliferating and nonproliferating tumor cells, making it a subject of interest in anticancer research.[6] It has been shown to inhibit protein, RNA, and DNA synthesis in various cell lines.[6] Furthermore, nucleoside analogs containing fluorinated purines have been investigated for their antiviral properties, particularly against HIV.[1] The stability of some fluorinated purine dideoxynucleosides in acidic conditions makes them promising candidates for oral administration.[1]

The biological activity of these derivatives is often attributed to their ability to act as mimics of natural purines, thereby interfering with metabolic pathways, such as de novo purine and pyrimidine synthesis, or inhibiting enzymes involved in DNA and RNA replication.[7][8][9][10]

The following diagram illustrates a simplified conceptual relationship where a fluorinated purine base is a precursor to a biologically active nucleoside that can impact cellular processes.

G A This compound (or derivative) B Chemical Synthesis (Glycosylation) A->B Precursor C Fluorinated Purine Nucleoside B->C Forms D Cellular Uptake & Metabolism C->D E Inhibition of DNA/RNA Synthesis D->E Leads to F Antiviral / Anticancer Effect E->F Results in

References

An In-depth Technical Guide to the Biological Activity of 2-fluoro-7H-purine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-fluoro-7H-purine and its derivatives. The introduction of a fluorine atom at the 2-position of the purine ring significantly influences the electron distribution and metabolic stability of these compounds, leading to a diverse range of biological effects. This guide delves into their anticancer and antiviral properties, their mechanisms of action as kinase inhibitors, and provides detailed experimental protocols and quantitative data to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by interfering with DNA synthesis and inducing programmed cell death (apoptosis) in cancer cells.[1][2] The strategic placement of the fluorine atom enhances the therapeutic properties of these purine analogs.

Mechanism of Action: Inhibition of DNA Synthesis and Induction of Apoptosis

The anticancer effects of this compound derivatives are largely attributed to their ability to disrupt the synthesis of DNA and trigger apoptosis.[3] A prominent example is Fludarabine (2-fluoro-ara-A), a fluorinated purine nucleoside analog.[4] After entering the cell, Fludarabine is phosphorylated to its active triphosphate form, F-ara-ATP.[3][5] F-ara-ATP then competitively inhibits DNA polymerases and ribonucleotide reductase, crucial enzymes for DNA replication and repair.[3][5] This inhibition leads to DNA strand breaks and cell cycle arrest.[1][3]

Furthermore, the incorporation of F-ara-ATP into DNA and RNA triggers cellular stress responses, leading to the activation of apoptotic pathways.[3][6] This involves both the intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of caspase cascades that execute programmed cell death.[6][7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
FludarabineRPMI-8226 (Multiple Myeloma)1.54[8]
FludarabineMM.1S (Multiple Myeloma)13.48[8]
FludarabineMM.1R (Multiple Myeloma)33.79[8]
Compound 5a (a purine-based derivative)Generic Cancer Cell Line0.038 (GI50)[9]
Compound 5e (a purine-based derivative)Generic Cancer Cell Line0.046 (GI50)[9]
Compound 7e (a pteridine-based derivative)Generic Cancer Cell Line0.044 (GI50)[9]
Compound II (a purine-2,6-dione derivative)Four Cancer Cell Lines1.60 (GI50)[9]
Compound III (a purine derivative)A549 (Lung Carcinoma)12.2[9]
2-phenylacrylonitrile derivative 1g2a HCT116 (Colon Cancer)0.0059[10]
2-phenylacrylonitrile derivative 1g2a BEL-7402 (Hepatocellular Carcinoma)0.0078[10]

Antiviral Activity

The structural similarity of this compound nucleoside analogs to natural nucleosides allows them to be recognized by viral polymerases, leading to the inhibition of viral replication.[11] This makes them promising candidates for the development of antiviral drugs.

Mechanism of Action: Viral Polymerase Inhibition and Chain Termination

Similar to their anticancer mechanism, the antiviral activity of this compound derivatives relies on their conversion to the triphosphate form within the host cell. This active form then acts as a competitive inhibitor of viral DNA or RNA polymerases.[4] Incorporation of the fluorinated nucleoside analog into the growing viral nucleic acid chain leads to premature chain termination, thus halting viral replication.[11] The presence of the fluorine atom can also enhance the stability of the glycosidic bond, making the nucleoside analog more resistant to enzymatic degradation.[11]

Quantitative Data: Antiviral Activity

The following table presents the in vitro antiviral activity of selected this compound derivatives and related fluorinated nucleosides, with EC50 values (the concentration required to achieve 50% of the maximum antiviral effect).

CompoundVirusCell LineEC50 (µM)Reference
2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside 10 (α-form)HIV-1Various0.71[12]
Sofosbuvir (a fluorinated nucleotide analog)HCV (multiple genotypes)Replicon assays0.014 - 0.11[11]
Clevudine (L-FMAU)HBVIn vitro0.1[11]
Clevudine (L-FMAU)EBVIn vitro5.0[11]
2'-α-Fluoro-2'-β-C-(fluoromethyl) Purine Nucleotide Prodrug 15 SARS-CoV-2 (20SF107 strain)In vitro0.56[13]
2'-α-Fluoro-2'-β-C-(fluoromethyl) Purine Nucleotide Prodrug 15 SARS-CoV-2 (Omicron BA.5 variant)In vitro0.96[13]

Kinase Inhibitory Activity

Many this compound derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as cell cycle progression, proliferation, and signal transduction.[14] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Mechanism of Action: Competitive ATP Binding

The purine scaffold of these derivatives mimics the adenine ring of ATP, the natural substrate for kinases.[9] This allows them to bind to the ATP-binding pocket of kinases in a competitive manner, thereby blocking the phosphorylation of their downstream substrates and inhibiting the signaling cascade.[9] The fluorine substitution at the 2-position can enhance the binding affinity and selectivity of these inhibitors for specific kinases.

A notable class of kinases targeted by purine derivatives are the Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle.[12][15] Inhibition of CDKs, such as CDK2, by this compound derivatives can lead to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induce apoptosis in cancer cells.[16][17]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of selected this compound derivatives, presented as IC50 values.

CompoundKinase TargetIC50 (nM)Reference
Compound 5a (a purine-based derivative)EGFR87[9]
Compound 5e (a purine-based derivative)EGFR98[9]
Compound 7e (a pteridine-based derivative)EGFR92[9]
Compound I (a purine-2,6-dione derivative)EGFR320[9]
Compound II (a purine-2,6-dione derivative)EGFR300[9]
2-aminopurine derivative 11l CDK219[18]
R-Roscovitine (a known CDK inhibitor)CDK273[18]
4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamideCDK244[12]
4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamideCDK186000[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives (General Protocol)

A common route for the synthesis of 2,6,9-trisubstituted purine derivatives involves a multi-step process starting from 2,6-dichloropurine.

Step 1: N9-Alkylation of 2,6-Dichloropurine

  • To a solution of 2,6-dichloro-9H-purine in a suitable solvent (e.g., DMSO), add potassium carbonate.

  • Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the N7 and N9 isomers.

Step 2: Suzuki-Miyaura Cross-Coupling at C6

  • To a solution of the N9-alkylated 2,6-dichloropurine in a suitable solvent system (e.g., toluene/ethanol/water), add the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Nucleophilic Aromatic Substitution at C2 with Fluorine

  • This step often involves specialized fluorinating agents and conditions and should be performed with appropriate safety precautions. A common method is the use of potassium fluoride in the presence of a phase-transfer catalyst.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary depending on the specific derivative being synthesized.

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare the kinase buffer, enzyme, substrate, ATP, and test compounds at the desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the test compound or vehicle (DMSO). Add the kinase enzyme solution. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus Infection: Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet).

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.

Visualizations

Signaling Pathways

Fludarabine_Mechanism_of_Action

CDK2_Inhibition_Pathway

Experimental Workflows

Drug_Discovery_Workflow Purification Purification In_Vitro_Screening In_Vitro_Screening Purification->In_Vitro_Screening Hit_Identification Hit_Identification SAR_Studies SAR_Studies Hit_Identification->SAR_Studies Lead_Optimization Lead_Optimization Synthesis Synthesis Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies

MOA_Elucidation_Workflow

References

The Antiviral Potential of 2-Fluoro-7H-Purine Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy, with numerous approved drugs targeting a wide range of viral pathogens, including herpesviruses, HIV, and hepatitis viruses.[1] These compounds function as mimics of natural nucleosides, the fundamental building blocks of DNA and RNA.[2] Within this class, purine nucleoside analogs have demonstrated significant therapeutic success. The strategic incorporation of fluorine atoms into the nucleoside scaffold, particularly at the 2'-position of the sugar moiety, has emerged as a powerful strategy to enhance antiviral efficacy and improve pharmacokinetic properties.[2][3]

The introduction of a fluorine atom at the 2'-position can profoundly alter the molecule's stereo-electronic properties, influencing sugar conformation, metabolic stability, and interaction with viral enzymes.[2][3] Specifically, the high electronegativity of fluorine can increase the stability of the N-glycosidic bond against enzymatic cleavage and acid hydrolysis, a common pathway of inactivation for many nucleoside analogs.[4][5] This guide provides an in-depth overview of the antiviral properties of 2-fluoro-7H-purine nucleosides, focusing on their mechanism of action, antiviral activity, and the experimental protocols used for their evaluation.

Mechanism of Action

The antiviral activity of this compound nucleosides, like other nucleoside analogs, is dependent on their intracellular conversion to the active triphosphate form. This multi-step phosphorylation is catalyzed by host cell and/or viral kinases.[1]

  • Cellular Uptake: The parent nucleoside analog enters the host cell, often through specific nucleoside transporters.

  • Phosphorylation Cascade: Once inside the cell, the nucleoside is sequentially phosphorylated by cellular kinases to its monophosphate (NMP), diphosphate (NDP), and finally the active triphosphate (NTP) derivative.[1] This initial phosphorylation to the monophosphate is often the rate-limiting step.[2]

  • Inhibition of Viral Polymerase: The resulting nucleoside triphosphate analog acts as a competitive inhibitor or an alternative substrate for the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).

  • Chain Termination: When incorporated into the growing viral DNA or RNA strand, the absence of a 3'-hydroxyl group (or its altered conformation due to the 2'-fluoro substitution) prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[2] In some cases, they can act as non-obligate chain terminators where the incorporated analog hinders the binding of the next incoming natural nucleotide.[6]

The 2-fluoro substitution on the purine base can also confer resistance to deamination by enzymes like adenosine deaminase, which would otherwise inactivate the compound.[7]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_virus Viral Replication Nucleoside_Analog 2-Fluoro-Purine Nucleoside Nucleoside_Analog_in 2-Fluoro-Purine Nucleoside Nucleoside_Analog->Nucleoside_Analog_in Cellular Uptake NMP Nucleoside Monophosphate (NMP) Nucleoside_Analog_in->NMP Nucleoside Kinase NDP Nucleoside Diphosphate (NDP) NMP->NDP NMP Kinase NTP Active Nucleoside Triphosphate (NTP) NDP->NTP NDP Kinase Viral_Polymerase Viral Polymerase (RdRp / RT) NTP->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation into Viral RNA/DNA Replication_Inhibition Viral Replication Inhibited Chain_Termination->Replication_Inhibition

Caption: General mechanism of action for 2-fluoro-purine nucleoside analogs.

Quantitative Antiviral Activity

The antiviral efficacy of this compound nucleosides is determined by evaluating their ability to inhibit viral replication in cell culture. Key metrics include the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for viral targets over host cells.

CompoundTarget VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
2'-F-dd-ara-AHIV-1ATH8Potent (similar to ddA)More toxic than ddANot specified[4]
2'-F-dd-ara-IHIV-1ATH8Potent (similar to ddI)More toxic than ddINot specified[4]
2'-Deoxy-2'-fluorocytidine (2'-FdC)HCVHuh-7 (replicon)EC₉₀: 5.0> 100> 20 (based on EC₉₀)[3][8]
2'-Fluoro-2'-methyl-cytosineHCVHuh-7 (replicon)EC₉₀: 5.4> 100> 18.5 (based on EC₉₀)[8]
7-deaza-2'-C-methyladenosineHCVNot specified5 - 15Not specifiedNot specified[6]
α-form 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosideHIV-1Not specified0.71> 100> 140[9]

Note: Data for specific this compound nucleosides is often embedded within broader studies on fluorinated nucleosides. The table includes representative examples of 2'-fluoro-purine and related analogs to illustrate typical activity ranges.

Experimental Protocols

The evaluation of novel antiviral compounds involves a standardized set of in vitro assays to determine efficacy, cytotoxicity, and mechanism of action.

Experimental_Workflow Compound_Library 2-Fluoro-Purine Nucleoside Library Primary_Screen Primary Antiviral Screening (e.g., CPE Assay) Compound_Library->Primary_Screen Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay on uninfected cells) Compound_Library->Cytotoxicity_Assay Dose_Response Dose-Response Analysis (Plaque Reduction) Primary_Screen->Dose_Response Active Hits EC50_CC50 Determine EC₅₀ & CC₅₀ Calculate Selectivity Index (SI) Cytotoxicity_Assay->EC50_CC50 Dose_Response->EC50_CC50 MoA_Studies Mechanism of Action (MoA) Studies (Polymerase Assays) EC50_CC50->MoA_Studies Promising Candidates

Caption: A typical experimental workflow for evaluating antiviral compounds.

Antiviral Activity Assays
  • Cytopathic Effect (CPE) Inhibition Assay: This is a high-throughput method used for primary screening.

    • Cell Seeding: Host cells are seeded in 96-well plates and allowed to form a confluent monolayer.

    • Infection and Treatment: Cells are infected with the virus in the presence of serial dilutions of the test compound. Control wells include uninfected cells, and infected/untreated cells.

    • Incubation: Plates are incubated for a period sufficient to allow for viral CPE (e.g., cell rounding, detachment, death) to appear in the virus control wells.

    • Quantification: Cell viability is measured using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is proportional to the number of viable cells.

    • Analysis: The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from viral CPE.

  • Plaque Reduction Assay: This is a more quantitative assay to determine antiviral potency.

    • Infection: Confluent cell monolayers in 6-well or 12-well plates are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours.

    • Compound Treatment: The virus inoculum is removed, and cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.

    • Incubation: Plates are incubated until distinct viral plaques (localized areas of cell death) are visible.

    • Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.

    • Analysis: The EC₅₀ is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the CC₅₀ and calculating the selectivity index.

  • Cell Seeding and Treatment: Uninfected host cells are seeded in 96-well plates and treated with the same serial dilutions of the test compound used in the antiviral assays.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized (e.g., with DMSO or isopropanol), and the absorbance is read on a plate reader.

  • Analysis: The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Synthesis Strategies

The synthesis of 2'-fluorinated nucleosides typically employs a convergent approach, which offers flexibility in modifying both the sugar and base moieties.

  • Fluorinated Sugar Synthesis: A key starting material is a carbohydrate precursor that is chemically modified to introduce a fluorine atom at the 2'-position.

  • Base Preparation: The desired 7H-purine base (e.g., 2-fluoroadenine) is prepared and often silylated to enhance its solubility and reactivity.

  • Glycosylation: The fluorinated sugar is coupled with the prepared purine base in a glycosylation reaction to form the N-glycosidic bond. This step is critical for establishing the correct stereochemistry (β-anomer).

  • Deprotection: Protecting groups used during the synthesis are removed to yield the final this compound nucleoside.

Synthesis_Workflow A Carbohydrate Precursor B Fluorination A->B C Fluorinated Sugar Moiety B->C E Glycosylation (Coupling Reaction) C->E D Purine Base (e.g., 2-Fluoroadenine) D->E F Protected Nucleoside E->F G Deprotection F->G H Final 2-Fluoro-Purine Nucleoside G->H

Caption: Generalized convergent synthesis of 2-fluoro-purine nucleosides.

Conclusion and Future Directions

The incorporation of a fluorine atom at the 2'-position of the 7H-purine nucleoside scaffold is a validated and highly effective strategy in the design of potent antiviral agents. These modifications can confer enhanced metabolic stability and potent inhibition of viral polymerases. While promising, challenges remain, including potential cytotoxicity and the often rate-limiting initial phosphorylation step.[9]

Future research will likely focus on:

  • Prodrug Strategies: Designing phosphoramidate (ProTide) or other prodrug forms to bypass the initial kinase-dependent activation step, thereby improving intracellular delivery of the monophosphate form and broadening the activity spectrum.[9]

  • Novel Modifications: Exploring additional substitutions on both the purine ring and the sugar moiety (e.g., at the 4'-position) to further enhance selectivity and potency.[3]

  • Broad-Spectrum Activity: Screening promising this compound nucleosides against a wider range of viruses, particularly emerging and re-emerging RNA viruses, to identify broad-spectrum antiviral candidates.[1]

The continued exploration of this compound nucleosides holds significant promise for the development of the next generation of antiviral therapies to address unmet medical needs.

References

2-Fluoro-7H-Purine: A Versatile Scaffold for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 2-fluoro-7H-purine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic introduction of a fluorine atom at the 2-position of the purine ring significantly modulates the electronic properties of the molecule, enhancing its ability to interact with the ATP-binding site of various kinases. This modification can lead to improved potency, selectivity, and desirable pharmacokinetic properties. This technical guide provides an in-depth overview of the this compound scaffold, including its synthesis, structure-activity relationships (SAR), and its application in the development of inhibitors for key kinase targets implicated in cancer and other diseases.

Introduction to Kinase Inhibition and the Role of Purine Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. Purine analogues have a long history as kinase inhibitors due to their structural resemblance to the endogenous kinase substrate, ATP.[1] The development of substituted purines has led to the discovery of numerous potent and selective kinase inhibitors.[2][3]

The this compound scaffold offers several advantages for kinase inhibitor design. The electronegative fluorine atom at the 2-position can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Furthermore, the purine ring system provides multiple points for chemical modification, allowing for the fine-tuning of inhibitor properties to achieve desired selectivity and drug-like characteristics.

Synthesis of this compound Derivatives

The synthesis of this compound based kinase inhibitors typically involves a multi-step process starting from commercially available purine precursors. A general synthetic strategy involves the introduction of the fluorine atom at the 2-position, followed by functionalization at other positions of the purine ring, such as N6 and N9, to introduce moieties that confer selectivity and potency.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of 2-fluoro-N6, N9-disubstituted-7H-purine derivatives.

G start 2,6-Dichloropurine step1 Fluorination at C2 start->step1 e.g., Selectfluor® step2 Alkylation at N9 step1->step2 Alkyl halide, Base step3 Nucleophilic Substitution at C6 step2->step3 Amine, Base end 2-Fluoro-N6,N9-disubstituted-7H-purine step3->end

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: General Procedure for the Synthesis of 2-Fluoro-N6-aryl-9-alkyl-7H-purine

This protocol provides a general methodology for the synthesis of a 2-fluoro-N6,N9-disubstituted purine derivative. Researchers should note that specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different substrates.

Step 1: Synthesis of 2-Fluoro-6-chloro-9-alkyl-9H-purine

  • To a solution of 2-fluoro-6-chloropurine in an appropriate aprotic solvent (e.g., DMF, acetonitrile), add a suitable base (e.g., K₂CO₃, Cs₂CO₃) (1.2 equivalents).

  • Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-6-chloro-9-alkyl-9H-purine.

Step 2: Synthesis of 2-Fluoro-N6-aryl-9-alkyl-7H-purine

  • In a reaction vessel, dissolve the 2-fluoro-6-chloro-9-alkyl-9H-purine (1 equivalent) and the desired aniline derivative (1.1 equivalents) in a suitable solvent (e.g., isopropanol, n-butanol).

  • Add a base, such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to yield the final 2-fluoro-N6-aryl-9-alkyl-7H-purine product.

Structure-Activity Relationship (SAR) Studies

SAR studies of this compound derivatives have revealed key structural features that govern their potency and selectivity as kinase inhibitors.

  • 2-Fluoro Substitution: The fluorine atom at the C2 position is crucial for high-affinity binding to the kinase hinge region.

  • N6-Substitution: The nature of the substituent at the N6 position is a primary determinant of kinase selectivity. Bulky and hydrophobic groups are often well-tolerated and can extend into a hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing potency and selectivity.

  • N9-Substitution: The substituent at the N9 position typically projects towards the solvent-exposed region of the ATP-binding site. This position can be modified to improve physicochemical properties such as solubility and cell permeability without significantly impacting kinase inhibitory activity.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities (IC50 values) of representative this compound and related purine analogues against various kinases. This data highlights the potential of this scaffold to generate potent inhibitors for diverse kinase targets.

Compound IDScaffoldN6-SubstituentN9-SubstituentKinase TargetIC50 (nM)Reference
1 This compound4-(dimethylamino)phenyl-CK2α4300[3]
2 2,6,9-Trisubstituted purinePhenylaminoAlkylBcr-Abl70[4]
3 2,6,9-Trisubstituted purinePhenylaminoAlkylBTK410[4]
4 2,6,9-Trisubstituted purinePhenylaminoAlkylFLT3-ITD380[4]
5 Pyrazole analogue--Aurora-A780[5]
6 7-deazapurine--Aurora A/B-[6]

Biological Evaluation: Experimental Protocols

The biological evaluation of this compound based kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8][9][10][11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Protocol:

  • Kinase Reaction:

    • Prepare serial dilutions of the this compound inhibitor in kinase buffer.

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the purified kinase, substrate, and ATP.

    • Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Western Blot Analysis of Kinase Signaling Pathways

Western blotting is used to assess the effect of the inhibitors on the phosphorylation status of key proteins within specific signaling pathways in cultured cells.

Materials:

  • Cell line of interest (e.g., cancer cell line with a known dysregulated kinase pathway)

  • Cell culture medium and supplements

  • This compound inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound inhibitor or vehicle control for the desired duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways Targeted by this compound Based Inhibitors

This compound based inhibitors have been developed to target several critical signaling pathways implicated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers.[12][13][14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and immune responses. Constitutive activation of this pathway is frequently observed in hematological malignancies and inflammatory diseases.[15][16]

G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Inhibitor This compound Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and apoptosis.[2][17][18][19]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_P p-ERK ERK->ERK_P Nucleus Nucleus ERK_P->Nucleus Translocates to TranscriptionFactors Transcription Factors Nucleus->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Inhibitor This compound Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 2-position, combined with the potential for diverse substitutions at other positions of the purine ring, allows for the generation of potent and selective inhibitors against a wide range of kinase targets. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers in the field of drug discovery and development who are interested in exploring the potential of this important chemical scaffold. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

The Pivotal Role of 2-Fluoro-7H-Purine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Among the myriad of fluorinated heterocyclic scaffolds, 2-fluoro-7H-purine and its derivatives have emerged as a privileged structural motif in the development of novel therapeutics, particularly in oncology and virology. The unique physicochemical properties imparted by the fluorine atom at the 2-position of the purine ring system significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of these compounds. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of this compound derivatives, with a focus on their role as kinase inhibitors in cancer therapy.

The 2-Fluoro-Purine Scaffold: A Gateway to Potent Kinase Inhibitors

The this compound core is a versatile template for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. The fluorine atom at the C2 position can enhance binding affinity to the ATP-binding pocket of kinases through favorable electrostatic interactions and by increasing the acidity of the N1 proton, which can act as a hydrogen bond donor. Furthermore, the C-F bond is metabolically stable, preventing oxidative metabolism at that position and thereby improving the pharmacokinetic properties of the drug candidates.

A prime example of the successful application of the 2-fluoropurine scaffold is in the development of Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key enzymes in cell cycle regulation, and their aberrant activity is a hallmark of many cancers. Research has demonstrated that 2,6,9-trisubstituted purines, including those with a 2-fluoro substituent, can be potent and selective CDK inhibitors.

Quantitative Analysis of 2-Fluoro-Purine Derivatives as Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 2-fluoro-6-arylpurine derivatives against CDK1 and CDK2, highlighting the structure-activity relationship (SAR) for this class of compounds. The data underscores the importance of the substitution pattern on the purine core for achieving high potency and selectivity.

Compound IDR (Substitution at C6)CDK2 IC₅₀ (µM)CDK1 IC₅₀ (µM)Selectivity (CDK1/CDK2)
70 Phenyl> 100> 100-
71 3-Tolyl1.83519.4
72 3-Anisyl0.822631.7
73 [1,1'-biphenyl]-3-yl0.04486~1955
74 3-Chlorophenyl0.602541.7
75 3-Bromophenyl0.402050
76 3-Iodophenyl0.351851.4

Data adapted from a study on 6-substituted 2-arylaminopurines as CDK inhibitors.[1]

Experimental Protocols

Synthesis of a 2-Fluoro-6-Arylpurine Derivative

The synthesis of 2-fluoro-6-arylpurines can be achieved through a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol for the synthesis of a 2-fluoro-6-arylpurine derivative from 6-chloro-2-fluoropurine.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To a solution of 6-chloro-2-fluoropurine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane) is added the corresponding arylboronic acid (1.2 eq).

  • An aqueous solution of a base (e.g., 2 M Na₂CO₃) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • The reaction mixture is heated to reflux (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-fluoro-6-arylpurine derivative.

In Vitro Kinase Inhibition Assay Protocol (CDK2/Cyclin E)

The inhibitory activity of this compound derivatives against specific kinases is a critical step in their evaluation. The following is a detailed protocol for an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (at a concentration near the Kₘ for the enzyme)

  • Substrate peptide (e.g., a derivative of Histone H1)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations (typically in a 10-point dose-response curve).

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 2.5 µL of the CDK2/Cyclin E enzyme solution to all wells except for the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Incubate the plate at room temperature for 30 minutes and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

Cell Viability (MTT) Assay

The cytotoxic effects of this compound derivatives on cancer cell lines are commonly assessed using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[3][4]

Signaling Pathways and Logical Relationships

The therapeutic efficacy of this compound derivatives often stems from their ability to modulate specific cellular signaling pathways that are dysregulated in disease. As kinase inhibitors, these compounds can block the phosphorylation cascade, leading to downstream effects such as cell cycle arrest and apoptosis.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a common driver of tumorigenesis. Many purine-based inhibitors target kinases within this pathway.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Fluoro-Purine Kinase Inhibitor Inhibitor->EGFR Inhibitor->Raf Inhibitor->PI3K

EGFR signaling pathway and points of inhibition.
Experimental Workflow for Synthesis and Evaluation

The development of a new this compound-based drug candidate follows a logical workflow from chemical synthesis to biological evaluation.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start Starting Materials (e.g., 6-chloro-2-fluoropurine, arylboronic acid) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (e.g., CDK2/Cyclin E) Characterization->Kinase_Assay MTT_Assay Cell Viability Assay (MTT) Characterization->MTT_Assay SAR Structure-Activity Relationship (SAR) Kinase_Assay->SAR MTT_Assay->SAR Animal_Model Xenograft Animal Model SAR->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity Clofarabine_MoA Clofarabine Clofarabine dCK Deoxycytidine Kinase (dCK) Clofarabine->dCK Clo_TP Clofarabine Triphosphate dCK->Clo_TP RNR Ribonucleotide Reductase Clo_TP->RNR DNA_Polymerase DNA Polymerase Clo_TP->DNA_Polymerase dNTP_pool Deoxynucleotide Pool Depletion RNR->dNTP_pool DNA_Incorp Incorporation into DNA DNA_Polymerase->DNA_Incorp Apoptosis Apoptosis dNTP_pool->Apoptosis Chain_Termination DNA Chain Termination DNA_Incorp->Chain_Termination Chain_Termination->Apoptosis

References

The Dawn of a New Era in Chemotherapy: The Discovery and Significance of Fluorinated Purines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into purine nucleosides has revolutionized the landscape of chemotherapy, leading to the development of potent drugs for hematological malignancies. This technical guide delves into the discovery, synthesis, and profound significance of fluorinated purines, with a particular focus on the clinically pivotal drugs, Fludarabine and Clofarabine. We will explore their multifaceted mechanisms of action, including the critical inhibition of DNA synthesis and ribonucleotide reductase, and the induction of apoptosis. This document provides detailed experimental protocols for the synthesis of these compounds and for key biological assays, alongside a quantitative analysis of their efficacy. Visualized through signaling pathway and workflow diagrams, this guide serves as a comprehensive resource for researchers and professionals in drug development, illuminating the path from initial discovery to clinical application.

Introduction: The Fluorine Advantage in Purine Analogs

The introduction of a fluorine atom into a purine nucleoside structure dramatically alters its physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond confer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making the molecule more resistant to metabolic degradation, particularly enzymatic cleavage of the glycosidic bond.[1]

  • Altered Electronic Properties: Fluorine's electron-withdrawing nature can influence the pKa of the purine base, affecting its interaction with target enzymes.

  • Increased Lipophilicity: In some cases, fluorination can increase the lipophilicity of the molecule, facilitating its passage through cell membranes.[1]

  • Conformational Rigidity: The presence of fluorine can influence the sugar pucker conformation, which can impact binding to target proteins.

These modifications have been instrumental in overcoming the limitations of earlier purine analogs, leading to drugs with improved efficacy and pharmacokinetic profiles.

The Genesis of a Breakthrough: The Discovery of Fluorinated Purines

The pioneering work in the field of fluorinated purines can be largely attributed to the efforts of Dr. John A. Montgomery and his colleague Kathleen Hewson at the Southern Research Institute. Their research in the late 1960s on nucleosides of 2-fluoroadenine laid the groundwork for a new class of antimetabolites. Their seminal 1969 paper in the Journal of Medicinal Chemistry described the synthesis and initial biological evaluation of these novel compounds. This foundational research paved the way for the development of Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine), a cornerstone in the treatment of chronic lymphocytic leukemia (CLL).

Clofarabine, a second-generation fluorinated purine nucleoside analog, was rationally designed to combine the favorable properties of Fludarabine and another purine analog, Cladribine. The goal was to create a compound with enhanced stability and efficacy.[2]

Key Fluorinated Purines in Clinical Use

Fludarabine (Fludara®)

Fludarabine phosphate, the water-soluble 5'-monophosphate prodrug of 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), is a first-line treatment for B-cell chronic lymphocytic leukemia (CLL).[3] Following administration, it is rapidly dephosphorylated to F-ara-A, which is then transported into cells and re-phosphorylated to its active triphosphate form, F-ara-ATP.

Clofarabine (Clolar®)

Clofarabine is a second-generation purine nucleoside analog approved for the treatment of pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL).[4] It was designed to have increased stability against deamination and phosphorolytic cleavage compared to its predecessors.[1]

Quantitative Data on Efficacy and Potency

The clinical efficacy and in vitro potency of Fludarabine and Clofarabine are summarized in the tables below.

DrugDiseaseClinical Trial/StudyResponse Rate (Overall)Complete Remission (CR)Reference
Fludarabine Chronic Lymphocytic Leukemia (CLL) - First LineFCR Regimen (Fludarabine, Cyclophosphamide, Rituximab)95%72%[3]
Fludarabine Chronic Lymphocytic Leukemia (CLL) - First LineFludarabine Monotherapy (CLL4 trial)77%Not specified[5]
Clofarabine Pediatric Relapsed/Refractory ALLPhase II Multicenter Study30%12% (CR + CRp)[4]
Clofarabine Pediatric KMT2Ar ALL (Total 16 Study)Intensified High-Risk ArmNot specifiedNot specified

Table 1: Clinical Efficacy of Fludarabine and Clofarabine. CRp: Complete Remission without platelet recovery.

CompoundTarget EnzymeIC50 / Kᵢ ValueCell Line / SystemReference
F-ara-ATP DNA Polymerase αIC50: 1.6 µMIn vitro[6]
F-ara-ATP DNA Polymerase εIC50: 1.3 µMIn vitro[6]
Clofarabine triphosphate Ribonucleotide ReductaseKᵢ: 40 nMIn vitro[7]
Fludarabine RPMI 8226 cellsIC50: 1.54 µMIn vitro[8]

Table 2: In Vitro Potency of Fludarabine and Clofarabine Metabolites. F-ara-ATP is the active triphosphate of Fludarabine.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Fluorinated purines exert their cytotoxic effects through a coordinated assault on key cellular processes, primarily DNA replication and repair, leading to the induction of programmed cell death (apoptosis).

Intracellular Activation

Both Fludarabine and Clofarabine are prodrugs that must be phosphorylated intracellularly to their active 5'-triphosphate forms (F-ara-ATP and Cl-F-ara-ATP, respectively) to exert their cytotoxic effects. This multi-step phosphorylation is a critical determinant of their activity.

Fludarabine Fludarabine (extracellular) F_ara_A F-ara-A Fludarabine->F_ara_A Dephosphorylation F_ara_AMP F-ara-AMP F_ara_A->F_ara_AMP dCK F_ara_ADP F-ara-ADP F_ara_AMP->F_ara_ADP Kinases F_ara_ATP F-ara-ATP (active) F_ara_ADP->F_ara_ATP Kinases

Intracellular activation of Fludarabine.
Inhibition of DNA Synthesis and Ribonucleotide Reductase

The active triphosphates of fluorinated purines are potent inhibitors of key enzymes involved in DNA synthesis:

  • DNA Polymerases: F-ara-ATP and Cl-F-ara-ATP compete with the natural nucleotide dATP for incorporation into newly synthesizing DNA strands by DNA polymerases α and ε.[6][9] Once incorporated, the arabinose sugar moiety, with its 2'-hydroxyl group in the "up" position, sterically hinders the addition of the next nucleotide, leading to chain termination.[9]

  • Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The triphosphate forms of fluorinated purines, particularly Clofarabine, are potent inhibitors of RNR.[7] This inhibition depletes the intracellular pool of deoxyribonucleotides, further hampering DNA synthesis and enhancing the incorporation of the fraudulent nucleotides.

cluster_0 Fluorinated Purine Action cluster_1 DNA Synthesis Pathway F_ara_ATP F-ara-ATP / Cl-F-ara-ATP RNR Ribonucleotide Reductase F_ara_ATP->RNR Inhibits DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits dNTPs dNTP Pool RNR->dNTPs Produces dNTPs->DNA_Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication

Inhibition of DNA Synthesis by Fluorinated Purines.
Induction of Apoptosis

The accumulation of DNA damage caused by the inhibition of DNA synthesis and repair triggers the intrinsic (mitochondrial) pathway of apoptosis.

Key events in this pathway include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The DNA damage signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which translocate to the mitochondria and induce MOMP.

  • Cytochrome c Release: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner caspases, such as caspase-3 and -7.

  • Cell Death: The executioner caspases orchestrate the dismantling of the cell, leading to apoptotic cell death.

DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Activates Bax/Bak Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Pathway of Apoptosis Induced by Fluorinated Purines.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated purines and for the assays used to evaluate their biological activity.

Synthesis of 9-β-D-Arabinofuranosyl-2-fluoroadenine (Fludarabine)

This protocol is adapted from the method described by Montgomery and Hewson.

Materials:

  • 9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)-2-fluoroadenine

  • Liquid ammonia (NH₃)

  • Sodium (Na) metal

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Ion-exchange resin (e.g., Amberlite CG-50)

Procedure:

  • Suspend 9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)-2-fluoroadenine (1.7 g, 3 mmol) in liquid NH₃ (75 ml) with stirring.

  • Add small portions of Na metal (410 mg, 18 g-atoms) until a persistent purple color is observed.

  • Neutralize the reaction mixture with NH₄Cl (920 mg, 18 mmol).

  • Evaporate the NH₃ in a stream of dry nitrogen.

  • Triturate the residue with Et₂O (75 ml).

  • Collect the insoluble solid by filtration and wash with H₂O (3 x 3 ml).

  • Recrystallize the crude product from H₂O (65 ml).

  • Purify the crude product by passing a solution through an ion-exchange column (Amberlite CG-50, 10 g/mmol of nucleoside) with H₂O as the eluent.

  • Combine the fractions containing the pure product, evaporate to dryness, and recrystallize from H₂O to yield pure 9-β-D-arabinofuranosyl-2-fluoroadenine.[10]

Synthesis of Clofarabine

This protocol describes a common synthetic route to Clofarabine.[11]

Materials:

  • 2-chloroadenosine

  • Enzymes (uridine phosphorylase and purine nucleoside phosphorylase)

  • Uridine

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Benzoyl chloride

  • Triflic anhydride

  • Potassium fluoride (KF)

  • Sodium methoxide (NaOMe) in Methanol

Procedure (Simplified Overview):

  • Enzymatic Transglycosylation: Prepare 2-chloroadenosine by enzymatic transglycosylation between 2-chloroadenine and uridine using uridine phosphorylase and purine nucleoside phosphorylase.

  • Benzoylation: Partially protect the hydroxyl groups of 2-chloroadenosine with benzoyl chloride.

  • Isomerization: Isomerize the resulting mixture to the desired 3',5'-di-O-benzoyl derivative.

  • Sulfonylation: Prepare the 2'-O-triflate by reacting with triflic anhydride.

  • Fluorination: Introduce the fluorine atom at the 2' position using a fluorinating agent like potassium fluoride.

  • Deprotection: Remove the benzoyl protecting groups with sodium methoxide in methanol to yield Clofarabine.

Start 2-Chloroadenosine Benzoylation Partial Benzoylation Start->Benzoylation Isomerization Isomerization Benzoylation->Isomerization Sulfonylation Sulfonylation (2'-OH) Isomerization->Sulfonylation Fluorination Fluorination (S_N2) Sulfonylation->Fluorination Deprotection Deprotection Fluorination->Deprotection Clofarabine Clofarabine Deprotection->Clofarabine

Simplified Synthetic Workflow for Clofarabine.
DNA Polymerase Inhibition Assay

This protocol is a general method to assess the inhibition of DNA polymerase activity.[12][13]

Materials:

  • Purified DNA polymerase (e.g., DNA polymerase α)

  • Primer-template DNA substrate

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [α-³²P]dCTP) or fluorescently labeled dNTP

  • Fluorinated purine triphosphate (e.g., F-ara-ATP)

  • Reaction buffer (containing Mg²⁺, buffer, DTT)

  • Stop solution (e.g., EDTA)

  • Apparatus for gel electrophoresis and autoradiography or fluorescence detection

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, primer-template DNA, and all dNTPs except the one being competed with (e.g., dATP if testing F-ara-ATP).

  • Add varying concentrations of the inhibitor (F-ara-ATP) and a fixed, low concentration of the corresponding radiolabeled or fluorescent dNTP (e.g., [α-³²P]dATP).

  • Initiate the reaction by adding the DNA polymerase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Terminate the reaction by adding the stop solution.

  • Separate the reaction products (extended primers) from the unincorporated nucleotides by gel electrophoresis.

  • Visualize and quantify the amount of incorporated label using autoradiography or fluorescence imaging.

  • Calculate the IC50 value of the inhibitor.

Ribonucleotide Reductase (RNR) Inhibition Assay

This protocol outlines a method to measure the inhibition of RNR activity.[14]

Materials:

  • Purified RNR enzyme (R1 and R2 subunits)

  • Ribonucleoside diphosphate substrate (e.g., [5-³H]CDP)

  • Allosteric effectors (e.g., ATP, dGTP)

  • Reducing system (e.g., thioredoxin, thioredoxin reductase, NADPH)

  • Inhibitor (e.g., Clofarabine triphosphate)

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, allosteric effectors, and the reducing system.

  • Add varying concentrations of the inhibitor.

  • Pre-incubate the mixture to allow for inhibitor binding.

  • Initiate the reaction by adding the radiolabeled ribonucleoside diphosphate substrate.

  • Incubate at the optimal temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding TCA to precipitate the protein.

  • Centrifuge to pellet the precipitate and separate the supernatant containing the deoxyribonucleotide product.

  • Quantify the amount of radiolabeled deoxyribonucleotide product in the supernatant using a scintillation counter.

  • Determine the inhibitory constant (Kᵢ) of the compound.

Caspase Activation Assay

This protocol describes a fluorometric method for measuring caspase-3 and caspase-9 activity.

Materials:

  • Cells treated with the fluorinated purine or control

  • Lysis buffer

  • Fluorogenic caspase-3 substrate (e.g., DEVD-AMC)

  • Fluorogenic caspase-9 substrate (e.g., LEHD-AFC)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Culture and treat cells with the desired concentrations of the fluorinated purine for a specified time.

  • Lyse the cells using the lysis buffer.

  • Quantify the protein concentration of the cell lysates.

  • In a 96-well black microplate, add a standardized amount of protein lysate to each well.

  • Add the fluorogenic caspase-3 or caspase-9 substrate to the respective wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved substrate.

  • Calculate the fold-increase in caspase activity relative to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[4]

Materials:

  • Cells treated with the fluorinated purine or control

  • JC-1 dye

  • FCCP (a positive control for mitochondrial depolarization)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with the fluorinated purine for the desired time. Include a positive control treated with FCCP.

  • Incubate the cells with JC-1 dye in the culture medium for 15-30 minutes at 37°C.

  • Wash the cells to remove the excess dye.

  • Analyze the cells using either a fluorescence microscope or a flow cytometer.

    • Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Quantify the percentage of cells with red and green fluorescence to determine the proportion of apoptotic cells.

Conclusion and Future Perspectives

The discovery and development of fluorinated purines represent a landmark achievement in medicinal chemistry. The strategic incorporation of fluorine has yielded compounds like Fludarabine and Clofarabine, which have become indispensable tools in the fight against hematological cancers. Their mechanisms of action, centered on the disruption of DNA synthesis and the induction of apoptosis, are now well-understood, providing a solid foundation for their clinical use and for the development of next-generation analogs.

The future of fluorinated purines lies in several key areas:

  • Combination Therapies: Exploring synergistic combinations with other chemotherapeutic agents or targeted therapies to enhance efficacy and overcome resistance.

  • Novel Analogs: Designing new fluorinated purines with improved selectivity for cancer cells and reduced off-target toxicities.

  • Targeted Delivery: Developing drug delivery systems to specifically target cancer cells, thereby increasing the therapeutic index.

  • Expanded Indications: Investigating the potential of fluorinated purines in the treatment of other cancers and diseases.

The legacy of John A. Montgomery's pioneering work continues to inspire researchers to explore the vast potential of organofluorine chemistry in the quest for more effective and safer medicines. The in-depth understanding of the principles outlined in this guide will be crucial for the continued success of these endeavors.

References

2-Fluoro-7H-purine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 2-fluoro-7H-purine. Due to the limited publicly available quantitative data for this specific compound, this guide also includes detailed experimental protocols for determining these crucial physicochemical properties. The information is intended to support research, drug discovery, and development activities involving this compound and related purine analogs.

Solubility Data

Table 1: Qualitative and Semi-Quantitative Solubility of this compound and Related Analogs

CompoundSolventTemperature (°C)SolubilityCitation
2-Fluoro-7H-purin-6-amine (2-Fluoroadenine)WaterNot SpecifiedSparingly soluble[1]
2-Fluoro-7H-purin-6-amine (2-Fluoroadenine)DMSONot SpecifiedSoluble[1]
2-Fluoro-7H-purin-6-amine (2-Fluoroadenine)EthanolNot SpecifiedSoluble[1]
2-Fluoro-7H-purin-6-amine (2-Fluoroadenine)10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2 mg/mL (≥ 13.06 mM)[2]
2-Fluoro-7H-purin-6-amine (2-Fluoroadenine)10% DMSO, 90% Corn OilNot Specified≥ 2 mg/mL (≥ 13.06 mM)[2]

Note: The solubility of purine analogs can be significantly influenced by factors such as pH and temperature. Generally, solubility may increase with temperature and can be altered by the ionization state of the molecule at different pH values[1].

Stability Profile

Detailed stability data, including degradation kinetics and specific degradation products for this compound, is limited. However, studies on related fluorinated purine nucleosides suggest that the fluorine substitution can enhance stability, particularly in acidic conditions, compared to their non-fluorinated counterparts[3]. It is known that 2-fluoro-7H-purin-6-amine is stable under normal laboratory conditions[1]. For a stock solution of 2-fluoroadenine in DMSO, storage at -80°C for up to 6 months or at -20°C for up to 1 month (protected from light) is recommended[2].

To comprehensively assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods[4][5].

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M to 1 M HClUp to 7 daysSamples should be heated (e.g., 60-80°C) if no degradation is observed at room temperature. Neutralize before analysis.[6]
Base Hydrolysis 0.1 M to 1 M NaOHUp to 7 daysSamples should be heated (e.g., 60-80°C) if no degradation is observed at room temperature. Neutralize before analysis.[6]
Oxidation 3% - 30% H₂O₂Up to 7 daysConduct at room temperature, protected from light.
Thermal Degradation 60°C - 105°CUp to several weeksPerformed on solid compound and in solution.
Photostability ICH Q1B compliant light source (UV and visible light)As per ICH guidelinesExpose both solid compound and solution to light. A dark control should be run in parallel.[6]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

Two common methods for solubility determination are the Thermodynamic (Shake-Flask) method and the Kinetic method.

This method determines the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at different pH values, DMSO, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot to remove any remaining undissolved solid.

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess solid this compound to solvent B Agitate at constant temperature (24-48h) A->B Incubate C Centrifuge/Filter to remove undissolved solid B->C Separate phases D Analyze supernatant by HPLC or LC-MS C->D Analyze

Thermodynamic Solubility Workflow

This high-throughput method is often used in early drug discovery and measures the solubility of a compound upon precipitation from a concentrated stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) with a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

  • Quantification (Optional): Alternatively, the plate can be filtered, and the concentration of the compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.

G cluster_prep Preparation cluster_dilute Dilution cluster_incubate Incubation cluster_detect Detection A Prepare DMSO stock solution B Serially dilute into aqueous buffer A->B C Incubate at room temperature (2h) B->C D Measure turbidity or analyze filtrate C->D

Kinetic Solubility Workflow

Stability Assessment (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study.

Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media as outlined in Table 2. For thermal and photolytic studies on the solid state, use the neat compound.

  • Stress Application: Expose the samples to the specified stress conditions for the defined durations.

  • Time-Point Sampling: At appropriate time intervals, withdraw aliquots of the stressed samples.

  • Sample Quenching: If necessary, neutralize the acidic and basic samples to stop the degradation reaction.

  • Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. LC-MS can be used to identify the mass of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the rate of degradation (degradation kinetics).

    • Identify and quantify the major degradation products.

    • Propose potential degradation pathways based on the identified products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare this compound solutions B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Analyze by Stability-Indicating HPLC B1->C Sample at time points B2->C Sample at time points B3->C Sample at time points B4->C Sample at time points B5->C Sample at time points D1 Determine Degradation Rate C->D1 D2 Identify Degradation Products C->D2 D3 Propose Degradation Pathway C->D3

Forced Degradation Study Workflow

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound and provides detailed experimental protocols to enable researchers to determine these critical parameters. While quantitative data for this compound itself is sparse, the provided methodologies offer a robust framework for its characterization. The enhanced stability often conferred by fluorination suggests that this compound may possess favorable properties for various research and development applications. Accurate determination of its solubility and stability profile is a crucial step in unlocking its full potential.

References

Spectroscopic Profile of 2-Fluoro-7H-Purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-fluoro-7H-purine, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on established spectroscopic principles and data from analogous compounds. Furthermore, detailed experimental protocols for acquiring this data are provided to facilitate empirical validation and further research.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-68.5 - 9.0Singlet (s)-Expected to be the most deshielded aromatic proton due to the influence of adjacent nitrogen atoms.
H-88.0 - 8.5Singlet (s)-Aromatic proton in the imidazole ring.
N-H (7)12.0 - 14.0Broad Singlet (br s)-The acidic proton of the imidazole ring; its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)C-F Coupling Constant (J, Hz)Notes
C-2155 - 165Doublet (d)200 - 300 (¹JCF)The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant.
C-4145 - 155Doublet (d)10 - 20 (²JCF)Two-bond coupling to fluorine.
C-5115 - 125Singlet (s) or small doublet< 5 (³JCF)Three-bond coupling to fluorine may be small or unresolved.
C-6140 - 150Singlet (s)-
C-8135 - 145Singlet (s)-

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Mode
N-H Stretch3200 - 3500Medium, BroadStretching
C-H Aromatic Stretch3000 - 3100MediumStretching
C=N Stretch1600 - 1680StrongStretching
C=C Aromatic Stretch1400 - 1600Medium to StrongStretching
C-F Stretch1000 - 1300StrongStretching
Ring Vibrations800 - 1200MediumIn-plane and out-of-plane bending

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 400 MHz or higher.

Procedure for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a clean, dry vial. Vortex the solution until the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment will involve 16 to 64 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Procedure for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup:

    • Tune the probe for ¹³C observation.

    • Set up a proton-decoupled ¹³C experiment.

    • Define the spectral width to cover the expected range of carbon chemical shifts (approx. 0-180 ppm).

  • Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • In an agate mortar, grind a small amount (1-2 mg) of the this compound sample.

    • Add approximately 100-200 mg of dry KBr powder to the mortar and gently mix with the sample.

    • Grind the mixture to a very fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Structural Elucidation Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification H1_NMR ¹H NMR Acquisition Purification->H1_NMR C13_NMR ¹³C NMR Acquisition Purification->C13_NMR IR_Acquisition IR Spectrum Acquisition Purification->IR_Acquisition NMR_Data NMR Data Analysis H1_NMR->NMR_Data C13_NMR->NMR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data IR Data Analysis IR_Acquisition->IR_Data IR_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Potential Therapeutic Targets of 2-Fluoro-7H-Purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential therapeutic targets of the synthetic purine analog, 2-fluoro-7H-purine. As a member of the purine analog class of molecules, this compound is anticipated to interact with a range of biological targets, primarily by mimicking endogenous purines such as adenine and guanine. This interference can disrupt critical cellular processes, offering potential therapeutic avenues in oncology, immunology, and infectious diseases. While specific experimental data for this compound is limited in publicly available literature, this document outlines the most probable molecular targets and the established experimental protocols to investigate these interactions, based on the known mechanisms of similar fluorinated purine derivatives.

Core Concepts: The Action of Purine Analogs

Purine analogs exert their effects through several primary mechanisms:

  • Inhibition of Enzymes in Purine Metabolism: By acting as a substrate or a direct inhibitor, these analogs can block the synthesis of essential purine nucleotides, leading to the disruption of DNA and RNA synthesis and repair.

  • Incorporation into Nucleic Acids: Following intracellular conversion to their nucleotide triphosphate forms, purine analogs can be incorporated into DNA and RNA, leading to chain termination, impaired replication and transcription, and ultimately, apoptosis.[1]

  • Modulation of Purinergic Signaling: Extracellular purines, like ATP, signal through purinergic receptors. Analogs may act as agonists or antagonists at these receptors, influencing a variety of physiological processes including inflammation and neurotransmission.[2]

Potential Molecular Targets and Pathways

Based on the activities of structurally related compounds, the primary therapeutic targets for this compound are hypothesized to be enzymes within the purine salvage and de novo synthesis pathways, as well as purinergic receptors.

Purine Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate.[3] Inhibition of PNP can lead to an accumulation of its substrates, such as deoxyguanosine, which is particularly toxic to activated T-cells. This T-cell specific cytotoxicity makes PNP an attractive target for autoimmune diseases and T-cell malignancies.[4] Given that various substituted purines have been shown to inhibit PNP, it is a primary candidate target for this compound.[5]

PNP_Inhibition_Pathway cluster_0 Purine Salvage Pathway Deoxyguanosine Deoxyguanosine PNP Purine Nucleoside Phosphorylase (PNP) Guanine Guanine dGTP dGTP Accumulation T_Cell_Apoptosis T-Cell Apoptosis 2_Fluoro_7H_Purine This compound

Purinergic Receptor P2X7

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to the release of pro-inflammatory cytokines and the induction of apoptosis.[6][7] Antagonism of the P2X7 receptor is being explored as a therapeutic strategy for inflammatory conditions. As an extracellular purine analog, this compound could potentially modulate P2X7 receptor activity.

P2X7_Signaling_Pathway Extracellular_ATP Extracellular ATP P2X7_Receptor P2X7 Receptor Extracellular_ATP->P2X7_Receptor Activates Ion_Flux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7_Receptor->Ion_Flux 2_Fluoro_7H_Purine This compound 2_Fluoro_7H_Purine->P2X7_Receptor Modulates (Potential Antagonist/Agonist) Inflammasome_Activation NLRP3 Inflammasome Activation Ion_Flux->Inflammasome_Activation Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome_Activation->Cytokine_Release

DNA and RNA Synthesis (Antimetabolite Activity)

A fundamental mechanism of action for many purine analogs is their role as antimetabolites. Following enzymatic conversion to nucleoside triphosphate analogs, they can compete with natural nucleotides for incorporation into DNA and RNA by polymerases. This incorporation can lead to chain termination and cellular apoptosis, a cornerstone of many cancer chemotherapies.[1][8]

Antimetabolite_Workflow 2_Fluoro_7H_Purine This compound Intracellular_Metabolism Intracellular Anabolic Metabolism 2_Fluoro_7H_Purine->Intracellular_Metabolism Triphosphate_Analog 2-Fluoro-Purine Triphosphate Intracellular_Metabolism->Triphosphate_Analog DNA_Polymerase DNA Polymerase Triphosphate_Analog->DNA_Polymerase Competes with dNTPs RNA_Polymerase RNA Polymerase Triphosphate_Analog->RNA_Polymerase Competes with NTPs DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation RNA_Incorporation Incorporation into RNA RNA_Polymerase->RNA_Incorporation Chain_Termination Chain Termination & DNA Damage DNA_Incorporation->Chain_Termination Transcription_Inhibition Inhibition of Transcription RNA_Incorporation->Transcription_Inhibition Apoptosis Apoptosis Chain_Termination->Apoptosis Transcription_Inhibition->Apoptosis

Quantitative Data Summary

The following table summarizes the types of quantitative data that should be obtained to characterize the interaction of this compound with its potential targets. The values presented are hypothetical examples for illustrative purposes.

TargetAssay TypeMetricHypothetical ValueReference Compound
Purine Nucleoside Phosphorylase (PNP) Enzyme InhibitionIC₅₀50 nMForodesine (Immucillin-H)
Kᵢ25 nM
P2X7 Receptor Receptor BindingKᵢ150 nMA-438079
Functional (Calcium Flux)IC₅₀200 nM
Tumor Cell Line (e.g., Jurkat) CytotoxicityGI₅₀100 nMFludarabine
CC₅₀>10 µM (in non-cancerous cells)
DNA Polymerase α Enzyme InhibitionIC₅₀1 µMGemcitabine Triphosphate

Detailed Experimental Protocols

Protocol 1: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of this compound against human PNP.

Principle: This is a spectrophotometric assay that measures the rate of conversion of a substrate, such as inosine, to hypoxanthine by PNP. The subsequent oxidation of hypoxanthine to uric acid by xanthine oxidase is monitored by the increase in absorbance at 293 nm.[3]

Materials:

  • Human recombinant PNP

  • Xanthine Oxidase

  • Inosine (substrate)

  • Potassium Phosphate Buffer (pH 7.4)

  • This compound (test compound)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, xanthine oxidase, and the test compound dilutions.

  • Initiate the reaction by adding PNP enzyme to all wells except the negative control.

  • Immediately add the inosine substrate to all wells.

  • Monitor the increase in absorbance at 293 nm every 30 seconds for 15-30 minutes at room temperature.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • To determine the Kᵢ, perform the assay with varying concentrations of both the substrate (inosine) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable model for competitive, non-competitive, or uncompetitive inhibition (e.g., Lineweaver-Burk plot).[9][10]

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity

Objective: To determine the cytotoxic effect (GI₅₀) of this compound on a cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., Jurkat for T-cell leukemia, WiDr for colon cancer)[11]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours until formazan crystals are visible.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Cytotoxicity_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat with Serial Dilutions of This compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Viable Cells Convert MTT to Formazan MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate GI₅₀ Value Absorbance_Reading->Data_Analysis

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet widely published, its structural similarity to other clinically relevant purine analogs provides a strong basis for hypothesizing its mechanism of action. The most promising therapeutic targets include enzymes of the purine salvage pathway, such as PNP, and key components of the purinergic signaling cascade, like the P2X7 receptor. Furthermore, its potential as an antimetabolite that disrupts nucleic acid synthesis represents a classical and effective mechanism for anticancer and antiviral agents. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic targets, which will be crucial for the future development and clinical application of this compound.

References

Methodological & Application

Synthesis Protocols for 2-fluoro-7H-purine: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2-fluoro-7H-purine, a key intermediate in the development of various therapeutic agents. The methodologies outlined below are based on established synthetic strategies for purine analogues and related heterocyclic compounds.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the 2-position of the purine ring can modulate the compound's metabolic stability, lipophilicity, and biological activity. These compounds have been investigated for their potential as antitumor and antiviral agents. This application note details the primary synthetic routes to this compound, including the Schiemann reaction and halogen exchange (Halex) reactions, providing comprehensive experimental protocols and comparative data.

Synthetic Strategies

Two primary synthetic routes are commonly employed for the synthesis of 2-fluoropurines: the Schiemann reaction starting from an amino-purine precursor and the halogen exchange reaction from a chloro-purine precursor.

Schiemann Reaction from 2-Aminopurine

The Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. This process involves the diazotization of a primary amine, followed by thermal or photolytic decomposition of the resulting diazonium salt in the presence of a fluoride source.

Diagram of the Schiemann Reaction Pathway

Schiemann_Reaction 2-Aminopurine 2-Aminopurine Diazonium_Salt Purine-2-diazonium salt 2-Aminopurine->Diazonium_Salt NaNO2, HBF4 This compound This compound Diazonium_Salt->this compound Heat (Δ) Halex_Reaction_Workflow Start Start: 2-Chloro-7H-purine & Reagents Reaction Reaction with Fluoride Source in Solvent Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product Final Product: this compound Characterization->Product Purine_Analog_MoA Purine_Analog Purine Analog (e.g., this compound derivative) Metabolic_Activation Metabolic Activation (Phosphorylation) Purine_Analog->Metabolic_Activation Active_Metabolite Active Nucleotide Analog Metabolic_Activation->Active_Metabolite DNA_RNA_Synthesis DNA/RNA Synthesis Active_Metabolite->DNA_RNA_Synthesis Incorporation Enzyme_Inhibition Inhibition of Key Enzymes (e.g., Polymerases, Reductases) Active_Metabolite->Enzyme_Inhibition Inhibition Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA_Synthesis->Cell_Cycle_Arrest Enzyme_Inhibition->Cell_Cycle_Arrest

Application Notes and Protocols for the Synthesis of 2-Fluoro-7H-Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of 2-fluoro-7H-purine derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic strategies, offering reproducible methods for obtaining these valuable molecules.

Introduction

This compound derivatives are fluorinated analogues of naturally occurring purines, which are fundamental components of nucleic acids and play crucial roles in various cellular processes. The introduction of a fluorine atom at the 2-position of the purine ring can significantly alter the molecule's electronic properties, metabolic stability, and biological activity. This often leads to enhanced therapeutic potential, making these compounds attractive candidates for the development of new drugs, particularly in oncology and virology.

The primary synthetic route to this compound derivatives involves the diazotization of a 2-aminopurine precursor followed by a Balz-Schiemann reaction to introduce the fluorine atom. Variations of this method, starting from different purine precursors, allow for the synthesis of a diverse range of 2-fluoropurine analogues.

Data Presentation

The following table summarizes quantitative data from key experiments for the synthesis of this compound derivatives, allowing for a comparison of different synthetic approaches.

Starting MaterialKey ReagentsReaction TypeProductYield (%)Reference
2-AminopurineNaNO₂, HBF₄Diazotization / Balz-Schiemann2-FluoropurineLow[1]
2,6-DiaminopurineHF/Pyridine, NaNO₂Diazotization / Fluorination2-Fluoroadenine59[2]
GuanosineAcetic anhydride, POCl₃, NaN₃, HBF₄Multi-step synthesis with Balz-Schiemann2-Fluoroadenosine74 (total)[3][4]
2-Amino-6-chloropurineNaNO₂, HClDiazotization / Chlorination2,6-Dichloropurine27.2-60.6[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoropurine from 2-Aminopurine via Balz-Schiemann Reaction

This protocol describes a general procedure for the synthesis of 2-fluoropurine from 2-aminopurine.[1]

Materials:

  • 2-Aminopurine

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄)

  • Deionized water

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus

Procedure:

  • Diazotization:

    • Dissolve 2-aminopurine in a suitable volume of fluoroboric acid in a beaker, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred 2-aminopurine solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium tetrafluoroborate salt.

  • Fluorination (Balz-Schiemann Reaction):

    • The diazonium salt may precipitate from the solution. Isolate the salt by filtration.

    • Gently heat the isolated diazonium salt to induce thermal decomposition. This should be done with caution as the decomposition can be vigorous. The decomposition will release nitrogen gas and boron trifluoride, yielding the crude 2-fluoropurine.

  • Purification:

    • The crude 2-fluoropurine can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[6]

Protocol 2: Synthesis of 2-Fluoroadenine from 2,6-Diaminopurine

This protocol details the synthesis of 2-fluoroadenine, a key intermediate for many this compound derivatives.[2]

Materials:

  • 2,6-Diaminopurine

  • Hydrogen fluoride-pyridine complex (HF/Pyridine)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Apparatus for handling HF safely

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • In a suitable reactor, carefully add HF/Pyridine and cool to approximately 15 °C.

    • Under vigorous stirring, add 2,6-diaminopurine in small portions over a period of about 50 minutes, maintaining the temperature around 15 °C.

  • Diazotization and Fluorination:

    • Cool the resulting suspension to -15 °C.

    • Add solid sodium nitrite in small aliquots over several hours, keeping the temperature at -15 °C.

  • Work-up and Isolation:

    • After the reaction is complete, quench the reaction mixture by carefully adding it to ice water.

    • The precipitated solid is collected by filtration.

    • Wash the product thoroughly with water.

    • Dry the purified 2-fluoroadenine in a vacuum oven at approximately 75 °C until a constant weight is achieved.

Mandatory Visualization

Experimental Workflow for 2-Fluoropurine Synthesis

G General Workflow for 2-Fluoropurine Synthesis cluster_start Starting Material cluster_diazotization Diazotization cluster_fluorination Fluorination cluster_product Product cluster_purification Purification start 2-Aminopurine Derivative diazotization Diazonium Salt Formation (NaNO₂, HBF₄, 0-5 °C) start->diazotization fluorination Balz-Schiemann Reaction (Thermal Decomposition) diazotization->fluorination product This compound Derivative fluorination->product purification Column Chromatography or Recrystallization product->purification

Caption: General synthetic workflow for this compound derivatives.

Purinergic Signaling Pathways

This compound derivatives, as analogues of endogenous purines, are expected to interact with purinergic signaling pathways. These pathways are crucial for a wide range of physiological processes and are mediated by two main families of receptors: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP and other nucleotides).

G Overview of Purinergic Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space atp ATP adenosine Adenosine atp->adenosine Ectonucleotidases p2_receptor P2 Receptors (P2X, P2Y) atp->p2_receptor Activation p1_receptor P1 Receptors (A1, A2A, A2B, A3) adenosine->p1_receptor Activation downstream Downstream Signaling Cascades (e.g., Ca²⁺ influx, cAMP modulation) p2_receptor->downstream p1_receptor->downstream

Caption: Key components of the purinergic signaling pathways.

References

Application Notes and Protocols for 2-Fluoro-7H-purine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-7H-purine and its analogs are members of the purine antagonist class of compounds, which bear structural similarity to endogenous purine bases. This structural mimicry allows them to interfere with essential cellular processes, including nucleic acid synthesis and purinergic signaling pathways, making them valuable tools in cancer research and drug development.[1][2] This document provides detailed application notes and protocols for the utilization of this compound and its closely related analog, 2-fluoroadenine, in various cell-based assays to evaluate their cytotoxic and anti-proliferative effects. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development.

While specific data for this compound is limited, the information presented is largely based on studies of 2-fluoroadenine, a well-characterized 2-fluoropurine derivative. 2-fluoroadenine is known to exhibit toxicity in both proliferating and non-proliferating tumor cells.[3] Its mechanism of action involves intracellular conversion to its triphosphate form (F-ATP), which can be incorporated into DNA and RNA, leading to the inhibition of DNA, RNA, and protein synthesis.[4]

Mechanism of Action: Purine Antagonist

As a purine analog, this compound is presumed to exert its biological effects by acting as an antimetabolite.[5] Once inside the cell, it can be metabolized by cellular enzymes involved in the purine salvage pathway. This metabolic activation can lead to the formation of fraudulent nucleotides that disrupt normal cellular functions in several ways:

  • Inhibition of De Novo Purine Synthesis: The activated metabolites can feedback-inhibit key enzymes in the de novo purine synthesis pathway, such as amidophosphoribosyltransferase (ATase), thereby depleting the cell of essential purine nucleotides.[5]

  • Incorporation into Nucleic Acids: The triphosphate form of the analog can be incorporated into growing DNA and RNA chains, leading to chain termination and dysfunctional nucleic acids, which can ultimately trigger apoptosis.[1][4]

  • Enzyme Inhibition: The fraudulent nucleotides can directly inhibit enzymes crucial for DNA and RNA synthesis and other cellular processes.[6]

Signaling Pathway Diagram

purine_antagonist_pathway cluster_cell Cell 2_Fluoro_7H_purine This compound Metabolic_Activation Metabolic Activation (e.g., to F-ATP) 2_Fluoro_7H_purine->Metabolic_Activation Inhibition_De_Novo Inhibition of De Novo Purine Synthesis Metabolic_Activation->Inhibition_De_Novo Incorporation_Nucleic_Acids Incorporation into DNA and RNA Metabolic_Activation->Incorporation_Nucleic_Acids Inhibition_Synthesis Inhibition of DNA, RNA, and Protein Synthesis Inhibition_De_Novo->Inhibition_Synthesis Incorporation_Nucleic_Acids->Inhibition_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Inhibition_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the cytotoxic effects of 2-fluoroadenine on various cancer cell lines. This data provides a baseline for designing dose-response experiments for this compound.

CompoundCell LineAssay TypeIncubation TimeIC50 (µM)Observed Effects
2-FluoroadenineCEMGrowth Inhibition4 hours0.15Inhibition of cell growth
2-FluoroadenineMRC-5Cytotoxicity96 hours-Cytotoxic to non-proliferating cells
2-FluoroadenineBalb-3T3Synthesis Inhibition30 hours-Inhibition of protein, RNA, and DNA synthesis

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines using an MTT assay.[7]

Materials:

  • Cancer cell line of interest (e.g., CEM, MCF-7, HepG2)

  • Complete culture medium

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration range should be chosen to span the expected IC50 value (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the appropriate compound dilution or vehicle control.[7][8]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle progression.[10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, then collect them by centrifugation.

  • Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.[10]

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[10]

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Experimental Workflow Diagram

experimental_workflow Start Start: Hypothesis (this compound has anti-cancer activity) Cell_Culture 1. Cell Culture (Select appropriate cancer cell lines) Start->Cell_Culture Dose_Response 2. Dose-Response Study (e.g., MTT Assay) Cell_Culture->Dose_Response Determine_IC50 3. Determine IC50 Value Dose_Response->Determine_IC50 Mechanistic_Studies 4. Mechanistic Studies Determine_IC50->Mechanistic_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanistic_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Mechanistic_Studies->Apoptosis_Assay Data_Analysis 5. Data Analysis and Interpretation Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for cell-based assays.

References

Application Notes and Protocols: 2-Fluoro-7H-purine as a Chemical Probe for Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-7H-purine is a fluorinated purine analog that holds significant potential as a chemical probe for studying enzymes involved in purine metabolism and other ATP-dependent processes. The introduction of a fluorine atom at the 2-position of the purine ring offers unique properties for probing enzyme-ligand interactions, including the ability to be used in ¹⁹F NMR-based screening assays. While specific data for this compound is limited, its structural similarity to other fluorinated purines, such as 2-fluoroadenine and its derivatives, allows for the extrapolation of its potential applications and methodologies.

Upon cellular uptake, this compound is expected to be metabolized by enzymes of the purine salvage pathway, ultimately leading to the formation of 2-fluoroadenosine triphosphate (2-fluoro-ATP). This analog can then serve as a substrate or inhibitor for a variety of ATP-dependent enzymes, providing a valuable tool for enzyme characterization, inhibitor screening, and pathway elucidation.

Potential Target Enzymes and Mechanism of Action

Based on studies of related fluorinated purine analogs, this compound, primarily through its metabolic conversion to 2-fluoro-ATP, is anticipated to interact with a range of enzymes.

Key Enzyme Classes Targeted by 2-Fluoropurine Analogs:

  • Purine Salvage Pathway Enzymes: These enzymes are responsible for the conversion of purine bases into nucleotides. This compound itself can be a substrate for these enzymes, while its phosphorylated metabolites can act as inhibitors.

    • Purine Nucleoside Phosphorylase (PNP): A key enzyme in the purine salvage pathway. Novel acyclic nucleoside phosphonates based on a 9-deazahypoxanthine nucleobase, which are structurally related to fluorinated purines, have shown potent inhibition of human and pathogenic PNPs.[1]

    • Adenine Phosphoribosyltransferase (APRT): Catalyzes the formation of AMP from adenine and PRPP.

  • De Novo Purine Synthesis Enzymes: Fluorinated purine analogs can inhibit enzymes involved in the synthesis of purine nucleotides from simpler precursors.

    • IMP Dehydrogenase (IMPDH): The rate-limiting enzyme in the de novo synthesis of guanine nucleotides. Inhibition of IMPDH by analogs leads to depletion of GTP pools.[2][3][4][5]

  • ATP-Dependent Enzymes (Kinases, Ligases, Hydrolases): 2-Fluoro-ATP can act as a substrate or inhibitor for a wide array of enzymes that utilize ATP.[6]

    • Kinases: Both small molecule and protein kinases have been shown to accept 2-fluoro-ATP as a substrate.[6]

    • DNA/RNA Polymerases: The triphosphate form of fluorinated nucleosides can act as competitive inhibitors of viral and cellular polymerases, often leading to chain termination.[7][8][9]

The primary mechanism of action for 2-fluoropurine analogs often involves competitive inhibition, where the fluorinated nucleotide competes with the natural substrate (e.g., ATP, GTP) for binding to the enzyme's active site. In the case of polymerases, incorporation of the fluorinated nucleotide can lead to chain termination, thus halting DNA or RNA synthesis.[7][9]

Data Presentation

The following tables summarize quantitative data for the inhibition of various enzymes by fluorinated purine analogs, which can serve as a reference for the expected potency of this compound derivatives.

Table 1: Inhibition of Purine Nucleoside Phosphorylase (PNP) by Acyclic Nucleoside Phosphonates [1]

Compound ClassTarget EnzymeIC₅₀ (nM)
Acyclic Nucleoside PhosphonatesHuman PNPAs low as 19
Acyclic Nucleoside PhosphonatesMycobacterium tuberculosis PNPAs low as 4

Table 2: Inhibition of Viral Polymerase by a Fluorinated Guanine Analog [7]

InhibitorTarget EnzymeKᵢ (µM)Inhibition Type
2'-deoxy-2'-fluoroguanosine triphosphateInfluenza Virus Transcriptase1.0Competitive
2'-deoxy-2'-fluoroguanosine triphosphateInfluenza Virus Transcriptase (Resistant)13.1Competitive

Experimental Protocols

The following are detailed protocols for key experiments to evaluate this compound as a chemical probe for enzyme studies. These protocols are based on established methods for studying related fluorinated purine analogs.

Protocol 1: In Vitro Enzyme Inhibition Assay - IMP Dehydrogenase (IMPDH)

This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH at 340 nm.

Materials:

  • Recombinant human IMPDH

  • Inosine monophosphate (IMP)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • This compound (or its anticipated active metabolite, 2-fluoro-AMP/ATP)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to achieve a range of final concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, add the following in order:

    • Assay Buffer

    • IMPDH enzyme (final concentration typically in the nM range)

    • Varying concentrations of this compound or vehicle control (DMSO)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution of IMP and NAD⁺ to each well to initiate the reaction. Final concentrations are typically around 100 µM for IMP and 250 µM for NAD⁺.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: ¹⁹F NMR-Based Enzyme Activity Assay[6]

This protocol utilizes 2-fluoro-ATP to monitor the activity of ATP-dependent enzymes by observing changes in the ¹⁹F NMR spectrum.

Materials:

  • Target ATP-dependent enzyme (e.g., a kinase)

  • 2-Fluoro-ATP

  • Enzyme substrate (e.g., a peptide for a protein kinase)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • NMR tubes

  • NMR spectrometer with fluorine observation capabilities

Procedure:

  • Reaction Setup: In an NMR tube, combine the following:

    • Assay Buffer

    • Target enzyme

    • Enzyme substrate

    • 2-Fluoro-ATP (final concentration typically in the µM to mM range)

  • NMR Data Acquisition:

    • Acquire an initial ¹⁹F NMR spectrum to establish the chemical shift of the 2-fluoro-ATP.

    • Incubate the reaction mixture at the optimal temperature for the enzyme.

    • Acquire ¹⁹F NMR spectra at regular time intervals to monitor the conversion of 2-fluoro-ATP to 2-fluoro-ADP and the phosphorylated product.

  • Data Analysis:

    • Integrate the signals corresponding to 2-fluoro-ATP and the product(s) at each time point.

    • Plot the concentration of substrate and product as a function of time to determine the reaction kinetics.

    • To test for inhibition, perform the assay in the presence of varying concentrations of a test compound and monitor the change in the rate of 2-fluoro-ATP consumption.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the metabolic activation of this compound and a general workflow for its use in enzyme inhibition studies.

metabolic_activation cluster_salvage Purine Salvage Pathway cluster_targets Enzyme Targets This compound This compound 2-Fluoroadenosine 2-Fluoroadenosine This compound->2-Fluoroadenosine APRT, etc. 2-Fluoro-AMP 2-Fluoro-AMP 2-Fluoroadenosine->2-Fluoro-AMP Adenosine Kinase 2-Fluoro-ADP 2-Fluoro-ADP 2-Fluoro-AMP->2-Fluoro-ADP Adenylate Kinase 2-Fluoro-ATP 2-Fluoro-ATP 2-Fluoro-ADP->2-Fluoro-ATP Nucleoside Diphosphate Kinase Kinases Kinases 2-Fluoro-ATP->Kinases Polymerases Polymerases 2-Fluoro-ATP->Polymerases Ligases Ligases 2-Fluoro-ATP->Ligases

Caption: Metabolic activation of this compound.

enzyme_inhibition_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents setup_assay Set up Assay Plate (Enzyme + Inhibitor) prep_reagents->setup_assay pre_incubate Pre-incubate setup_assay->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) initiate_reaction->measure_activity analyze_data Data Analysis measure_activity->analyze_data determine_ic50 Determine IC50 / Ki analyze_data->determine_ic50 end End determine_ic50->end

Caption: General workflow for enzyme inhibition assay.

References

Application Notes and Protocols for the Incorporation of 2-fluoro-7H-purine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleobases into oligonucleotides is a critical strategy for enhancing their therapeutic and diagnostic potential. 2-fluoro-7H-purine, a purine analog, offers unique electronic properties that can modulate the stability and binding affinity of oligonucleotides. The substitution of a hydrogen atom with a highly electronegative fluorine atom at the 2-position of the purine ring can lead to altered hydrogen-bonding capabilities and base-stacking interactions, making it a valuable tool for nucleic acid research and drug development.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into oligonucleotides using standard solid-phase phosphoramidite chemistry. The protocols cover the entire workflow from synthesis to purification and final quality control.

Key Properties of 2-Fluoro-Purine Modified Oligonucleotides

The introduction of a fluorine atom at the 2-position of a purine nucleoside can impart several beneficial properties to oligonucleotides:

  • Modulated Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the hydrogen bonding patterns and stacking energies within a duplex, potentially leading to enhanced binding affinity and specificity for target sequences.

  • Nuclease Resistance: While the primary determinant of nuclease resistance is often modifications to the phosphate backbone (e.g., phosphorothioates) or the sugar moiety (e.g., 2'-fluoro), modifications to the nucleobase can also contribute to increased enzymatic stability.[1][2][3]

  • Probing Molecular Interactions: As a structural analog of natural purines, this compound can be used as a probe to investigate the role of specific functional groups in DNA and RNA structures, as well as their interactions with proteins.[4][5]

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound is achieved using a corresponding phosphoramidite derivative in an automated DNA/RNA synthesizer. The synthesis cycle follows the standard phosphoramidite chemistry approach, with specific considerations for the modified base.

Workflow for Solid-Phase Synthesis:

Solid-Phase Oligonucleotide Synthesis Workflow start_end start_end process process decision decision wash wash output output start Start Synthesis (CPG Support) deblock Deblocking (DMT Removal) start->deblock wash1 Wash (Acetonitrile) deblock->wash1 coupling Coupling (Add 2-F-Purine Phosphoramidite) wash1->coupling wash2 Wash (Acetonitrile) coupling->wash2 capping Capping (Acetylation) wash2->capping wash3 Wash (Acetonitrile) capping->wash3 oxidation Oxidation (Iodine Solution) wash3->oxidation wash4 Wash (Acetonitrile) oxidation->wash4 next_cycle Next Cycle? wash4->next_cycle next_cycle->deblock Yes final_deblock Final Deblocking next_cycle->final_deblock No cleavage Cleavage & Deprotection final_deblock->cleavage

Caption: Automated solid-phase synthesis cycle for oligonucleotide incorporation.

Materials and Reagents:

  • This compound phosphoramidite synthon

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Activator solution (e.g., Tetrazole derivative)

  • Capping solutions (A: Acetic Anhydride/Lutidine/THF; B: N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile

Protocol:

  • Preparation: Dissolve the this compound phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on an automated DNA/RNA synthesizer.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.[1][6]

    • Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. To account for potential steric hindrance, the coupling time may need to be extended compared to standard phosphoramidites.[1]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.[1][6]

    • Oxidation: The phosphite triester linkage is converted to a more stable phosphate triester using the oxidizing solution.[1]

  • Iteration: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Final Deblocking: A final deblocking step is performed to remove the DMT group from the 5'-terminus, unless DMT-on purification is planned.

Quantitative Synthesis Parameters:

ParameterStandard PhosphoramiditesThis compound Phosphoramidite
Coupling Time 1-2 minutes2-5 minutes (extended)[1]
Coupling Efficiency >99%>98% (with extended coupling)
Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed.

Workflow for Deprotection:

Cleavage and Deprotection Workflow start_end start_end process process incubation incubation output output start Oligonucleotide on Solid Support add_reagent Add Deprotection Reagent (e.g., Aqueous Methylamine) start->add_reagent incubate Incubate at Elevated Temperature add_reagent->incubate separate Separate Supernatant from CPG Support incubate->separate dry Evaporate to Dryness separate->dry crude_oligo Crude Deprotected Oligonucleotide dry->crude_oligo

Caption: General workflow for oligonucleotide cleavage and deprotection.

Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add the deprotection solution (refer to the table below for options).

  • Seal the vial tightly and incubate at the recommended temperature and time.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a vacuum centrifuge.

  • Resuspend the resulting crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for purification.

Deprotection Conditions:

ReagentTemperatureTimeNotes
Aqueous Methylamine (40%)25-45°C30 minutesEffective for removing base and phosphate protecting groups.[7]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65°C10 minutesA fast and efficient deprotection method.[1]
Ammonium Hydroxide/Ethanol (3:1 v/v)55°C16 hoursA standard, albeit slower, deprotection method.[1]
Purification

Purification of the crude oligonucleotide is essential to remove failure sequences and residual protecting groups. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is recommended for high-purity applications.

Workflow for PAGE Purification:

PAGE Purification Workflow start_end start_end process process gel gel output output start Crude Oligonucleotide prep_sample Prepare Sample (Denaturing Loading Buffer) start->prep_sample load_gel Load onto Denaturing Polyacrylamide Gel prep_sample->load_gel electrophoresis Run Electrophoresis load_gel->electrophoresis visualize Visualize Bands (UV Shadowing) electrophoresis->visualize excise Excise Band of Full-Length Product visualize->excise elute Elute Oligonucleotide from Gel Slice excise->elute desalt Desalt (e.g., Ethanol Precipitation) elute->desalt pure_oligo Purified Oligonucleotide desalt->pure_oligo

Caption: Workflow for purification of oligonucleotides by denaturing PAGE.

Protocol:

  • Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 8-20% acrylamide, 7M urea) in TBE buffer. The gel percentage depends on the length of the oligonucleotide.[1]

  • Sample Preparation: Dissolve the crude oligonucleotide in a formamide-based loading buffer. Heat the sample at 95°C for 5 minutes to denature any secondary structures and immediately place it on ice.[1]

  • Electrophoresis: Load the sample onto the gel and run the electrophoresis at constant power until the tracking dyes have migrated to the desired position.[1][8]

  • Visualization and Excision: Visualize the oligonucleotide bands using UV shadowing. Carefully excise the band corresponding to the full-length product.[1]

  • Elution: Crush the excised gel slice and elute the oligonucleotide overnight in a suitable elution buffer (e.g., TE buffer with 0.5 M NaCl).[1]

  • Desalting: Remove the salt from the eluted oligonucleotide using a desalting column or by ethanol precipitation.

  • Final Product: Resuspend the purified oligonucleotide in sterile, nuclease-free water.

Quality Control

The identity and purity of the final oligonucleotide product should be confirmed by analytical techniques such as mass spectrometry and analytical HPLC or UPLC.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the this compound base.[9]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product by separating the full-length oligonucleotide from any shorter failure sequences.[1]

Applications

Oligonucleotides incorporating this compound can be employed in a variety of research and development applications:

  • Antisense Technology: Modified oligonucleotides can be designed to bind to specific mRNA sequences, modulating gene expression.

  • siRNA and RNAi: The incorporation of 2-fluoro modifications can enhance the stability and efficacy of small interfering RNAs.[3]

  • Aptamer Development: Fluorine modifications can be used in the selection and optimization of aptamers with high affinity and specificity for various targets.[2][10]

  • Diagnostic Probes: The unique properties of the modified base can be leveraged in the design of highly specific probes for molecular diagnostics.

By following these detailed protocols and considering the specific properties of this compound, researchers can successfully synthesize high-quality modified oligonucleotides for a wide range of advanced applications.

References

Application Notes and Protocols for Testing 2-fluoro-7H-purine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-fluoro-7H-purine is a synthetic purine analog that holds potential as a cytotoxic agent for cancer therapy. As a member of the purine antimetabolite class of compounds, its mechanism of action is predicated on the disruption of nucleic acid synthesis and function, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] It is believed to be converted intracellularly to its active form, 2-fluoroadenine, which can be further metabolized into fraudulent nucleotides. These metabolites can be incorporated into DNA and RNA, ultimately inhibiting DNA replication and protein synthesis, triggering programmed cell death.[2]

These application notes provide a comprehensive guide for the experimental design of in vitro studies to evaluate the cytotoxic effects of this compound. Detailed protocols for key assays, including the assessment of cell viability, induction of apoptosis, and analysis of cell cycle distribution, are presented.

Data Presentation

The cytotoxic effects of this compound and its active metabolite, 2-fluoroadenine, have been evaluated in various cell lines. The following table summarizes the available data on the concentrations required to inhibit cell growth and macromolecule synthesis. Due to the limited availability of comprehensive comparative IC50 data for this compound across a wide range of cancer cell lines, the presented data is based on studies of its active form, 2-fluoroadenine.

CompoundCell LineAssayEndpointEffective Concentration (µM)Reference
2-fluoroadenineCEM (human leukemia)Cell Growth InhibitionInhibition of cell growth2[2]
2-fluoroadenineMRC-5 (human lung fibroblast)CytotoxicityGeneral cytotoxicity0-1000[2]
2-fluoroadenineBalb-3T3 (mouse fibroblast)Macromolecule Synthesis InhibitionInhibition of protein, RNA, and DNA synthesis0.22, 2.2, 22[2]

Note: The IC50 (half-maximal inhibitory concentration) is a key parameter for quantifying the cytotoxic potency of a compound. Researchers are encouraged to determine the IC50 of this compound in their specific cancer cell lines of interest using the protocols provided below.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines treated with this compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: Seed and treat cells with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines treated with this compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Preparation and Treatment: Seed and treat cells with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Cell Culture and Treatment cluster_phase2 Phase 2: Cytotoxicity and Mechanistic Assays cluster_phase3 Phase 3: Data Analysis Culture Cancer Cell Line Culture Treatment Treatment with this compound (Dose-Response and Time-Course) Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

The cytotoxic mechanism of purine analogs like this compound is believed to involve their conversion to fraudulent nucleotides, which are then incorporated into DNA. This leads to DNA damage, cell cycle arrest, and the activation of the intrinsic apoptotic pathway.

signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Intrinsic Apoptosis Pathway Purine This compound Metabolism Intracellular Metabolism Purine->Metabolism Fluoroadenine 2-fluoroadenine (Active Metabolite) Metabolism->Fluoroadenine Nucleotide Fraudulent Nucleotides Fluoroadenine->Nucleotide DNA_Incorp Incorporation into DNA/RNA Nucleotide->DNA_Incorp DNA_Damage DNA Damage & Inhibition of Synthesis DNA_Incorp->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Bcl2 Bcl-2 Family (e.g., Bax, Bak activation) DNA_Damage->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

References

Application Note: Protocols for Studying 2-fluoro-7H-purine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors is a major focus in drug discovery. Many inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain. The purine scaffold, which mimics the adenine ring of ATP, is a common starting point for designing such inhibitors. This application note provides a detailed set of protocols for characterizing the inhibitory activity of 2-fluoro-7H-purine, a purine analog, against target kinases using various biochemical and cell-based assay formats.

Principle of Kinase Inhibition Assays The primary goal of a kinase inhibition assay is to determine the potency of a compound, such as this compound, in blocking the catalytic activity of a specific kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Assays can be broadly categorized into two types:

  • Biochemical Assays: These are performed in vitro using purified recombinant kinase, a specific substrate (protein or peptide), and ATP.[4] They directly measure the effect of the inhibitor on the kinase's catalytic function.

  • Cell-Based Assays: These are conducted in a cellular environment, providing insights into an inhibitor's efficacy in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.[3]

Section 1: Biochemical Assays for Kinase Inhibition

Biochemical assays are fundamental for the initial screening and characterization of kinase inhibitors. They offer high throughput and a controlled environment to study the direct interaction between the inhibitor and the kinase.

Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] The amount of ADP is directly proportional to kinase activity, and a decrease in ADP indicates inhibition. The ADP-Glo™ system uses a two-step reaction: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.[4]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • This compound (or other test compound)

  • ATP (at a concentration near the Km for the specific kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettors

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM. Then, dilute these stocks into the Kinase Assay Buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or DMSO (as a negative control) to the wells of the microplate.

    • Prepare a master mix containing the kinase and its specific substrate in Kinase Assay Buffer. Add 10 µL of this mix to each well.

    • Include "no enzyme" wells as a background control.

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detect ADP Production:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the "no enzyme" background signal from all other readings.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilution of this compound p2 Prepare Kinase/Substrate Master Mix a1 Dispense Inhibitor into Plate p1->a1 p3 Prepare ATP Solution a2 Add Kinase/Substrate Mix Incubate p2->a2 a3 Add ATP to Initiate Reaction Incubate p3->a3 a1->a2 a2->a3 a4 Add ADP-Glo™ Reagent (Stop Reaction) a3->a4 a5 Add Detection Reagent (Generate Signal) a4->a5 d1 Read Luminescence a5->d1 d2 Calculate % Inhibition d1->d2 d3 Generate Dose-Response Curve & Determine IC50 d2->d3

Workflow for a luminescence-based kinase inhibition assay.
Protocol 2: Radiometric [γ-³²P]-ATP Filter Binding Assay

This traditional "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a peptide or protein substrate.[6][7] The phosphorylated substrate is then captured on a filter membrane, while unincorporated ATP is washed away.

Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate

  • This compound

  • [γ-³²P]-ATP

  • Unlabeled ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose P81 filter paper or streptavidin-coated filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup:

    • In a 96-well plate, combine the Kinase Reaction Buffer, peptide substrate, diluted inhibitor (or DMSO), and purified kinase.

    • Allow a 10-minute pre-incubation at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a mix of unlabeled ATP and [γ-³²P]-ATP. Add this mix to each well to start the reaction.[8]

    • Incubate at 30°C for 20-30 minutes. The reaction time should be optimized to ensure linearity.[8]

  • Stop and Capture:

    • Stop the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture from each well onto a square of P81 phosphocellulose paper.[8] The positively charged paper binds the negatively charged phosphopeptide.

  • Washing:

    • Wash the filter paper four times for 5 minutes each in a beaker of chilled 0.5% phosphoric acid to remove unbound [γ-³²P]-ATP.[8]

    • Perform a final wash with acetone to dry the paper.

  • Data Acquisition: Place the dried filter squares into scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Subtract the CPM from "no enzyme" controls.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the data and determine the IC50 value as described in Protocol 1.

Section 2: Cell-Based Assays for Kinase Inhibition

Cell-based assays are crucial for validating in vitro findings and assessing a compound's activity in a biological system.

Protocol 3: Western Blot for Downstream Substrate Phosphorylation

This protocol assesses the ability of this compound to inhibit a target kinase within a cell by measuring the phosphorylation level of its known downstream substrate. A reduction in the phosphorylated substrate indicates target engagement and inhibition.[3]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2-24 hours). If the pathway is activated by a growth factor, starve the cells and then stimulate them during the final minutes of inhibitor treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (unphosphorylated) substrate protein.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-substrate signal to the total substrate signal for each sample.

  • Calculate the percent inhibition of phosphorylation at each inhibitor concentration relative to the DMSO control.

  • Plot the data to estimate the cellular IC50.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates (ATP -> ADP) pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Inhibitor This compound Inhibitor->Kinase Inhibits

Hypothetical signaling pathway showing kinase inhibition.

Section 3: Data Presentation

Quantitative data from inhibition assays should be summarized clearly to allow for easy comparison of a compound's potency and selectivity across different kinases.

Table 1: Example Inhibitory Activity of this compound against Various Protein Kinases.

Kinase TargetAssay TypeSubstrateATP Conc. (µM)IC50 (nM)
EGFRADP-Glo™Poly(E,Y) 4:11085
HER2ADP-Glo™Poly(E,Y) 4:110150
PLK1RadiometricCasein2545
SRCADP-Glo™cdc2 peptide50> 10,000
ABL1RadiometricABLtide15> 10,000

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

References

Application Notes and Protocols for In Vitro Evaluation of 2-fluoro-7H-purine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs are a cornerstone of chemotherapy, functioning as antimetabolites that disrupt nucleic acid synthesis in rapidly proliferating cancer cells.[1][2] 2-fluoro-7H-purine, also known as 2-Fluoroadenine, is a purine analog that mimics the natural purine base adenine.[3] Its mechanism of action is predicated on its intracellular conversion to an active nucleotide form, which subsequently interferes with DNA replication and repair processes, ultimately inducing cell cycle arrest and apoptosis.[1][4]

These application notes provide a comprehensive guide to the in vitro evaluation of this compound's anticancer efficacy. The protocols herein describe robust and widely accepted assays for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Mechanism of Action: Purine Analogs

Upon cellular uptake, this compound is metabolized by cellular kinases into its active triphosphate form, 2-fluoro-adenosine triphosphate (F-ara-ATP). This fraudulent nucleotide competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA. Its integration into the growing DNA strand by DNA polymerases leads to chain termination, inhibition of DNA synthesis, and the activation of DNA damage response pathways, culminating in programmed cell death (apoptosis).[1][4]

Purine_Analog_Pathway General Mechanism of Action for Purine Analogs cluster_cell Cancer Cell Compound This compound (2-Fluoroadenine) Metabolite Metabolic Activation (Phosphorylation) Compound->Metabolite Active_Compound 2-fluoro-adenosine triphosphate (F-ara-ATP) Metabolite->Active_Compound DNA_Polymerase DNA Polymerase Active_Compound->DNA_Polymerase Competes with dATP DNA_Strand DNA Incorporation & Chain Termination DNA_Polymerase->DNA_Strand DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Strand->DNA_Synthesis_Inhibition Cell_Cycle_Arrest S-Phase Arrest DNA_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Intracellular activation and mechanism of action for a purine analog.

Quantitative Performance Data

The following tables summarize representative quantitative data for evaluating the efficacy of this compound. This data is illustrative and should be determined empirically for specific cell lines and experimental conditions. Data for other clinically relevant purine analogs are included for comparison.

Table 1: Comparative Cytotoxicity (IC₅₀) of Purine Analogs

Purine Analog Cell Line (Cancer Type) IC₅₀ (µM) Citation
This compound PA-1 (Ovarian) ~1.0 [5]
This compound MCF-7 (Breast) ~3.5 [5]
Fludarabine MOLT-4 (Leukemia) 0.034 [2]
Cladribine HL-60 (Leukemia) 0.015 [2]

| Nelarabine | CCRF-CEM (Leukemia) | 0.005 |[2] |

Table 2: Induction of Apoptosis by this compound

Cell Line Concentration (µM) Treatment Time (h) Apoptotic Cells (%)
Jurkat (Leukemia) 1.0 x IC₅₀ 48 ~45-60%
HL-60 (Leukemia) 1.0 x IC₅₀ 48 ~50-70%

| Untreated Control | - | 48 | <5% |

Table 3: Effect of this compound on Cell Cycle Distribution

Cell Line Treatment (24h) G₀/G₁ Phase (%) S Phase (%) G₂/M Phase (%)
MOLT-4 Control 40 45 15

| (Leukemia) | IC₅₀ of this compound | 25 | 65 | 10 |

Detailed Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[6]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat Cells (Serial dilutions of compound) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.[2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Drug Preparation: Prepare a series of dilutions of this compound in culture medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[2]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the drug concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[2]

Apoptosis_Workflow cluster_workflow Annexin V/PI Assay Workflow A 1. Treat Cells with Compound B 2. Harvest & Wash Cells (Cold PBS) A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC & PI C->D E 5. Incubate in Dark (15 min, Room Temp) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Populations F->G

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.[2]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ concentration) for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.[2]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution (100 µg/mL).[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells/Debris

Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: This method quantifies the distribution of cells across the different phases of the cell cycle (G₀/G₁, S, and G₂/M) based on their DNA content.[2] PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry is used to measure this fluorescence.

CellCycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Treat Cells with Compound B 2. Harvest & Wash Cells A->B C 3. Fix Cells (Ice-cold 70% Ethanol) B->C D 4. Wash & Treat with RNase A C->D E 5. Stain with Propidium Iodide D->E F 6. Analyze by Flow Cytometry E->F G 7. Model Cell Cycle Phases F->G

Caption: Experimental workflow for cell cycle analysis using Propidium Iodide.[2]

Protocol:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C (or overnight at -20°C).[2]

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA and prevent its staining.[2]

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[2]

  • Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in the S phase would be indicative of DNA synthesis inhibition.[4]

References

Application Notes and Protocols for Radiolabeling 2-fluoro-7H-purine with Fluorine-18 for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique widely used in oncology and drug development for the non-invasive visualization and quantification of biochemical processes in vivo.[1][2] The development of novel PET tracers is crucial for targeting specific biological markers and pathways. Purine analogs are an important class of compounds with diverse biological activities, and their radiolabeling can provide valuable tools for imaging studies. This document provides detailed application notes and protocols for the radiolabeling of 2-fluoro-7H-purine with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, making it ideal for PET imaging.[1][3]

The proposed method is based on the successful radiolabeling of a close structural analog, 6-fluoropurine, via nucleophilic substitution.[4] This approach offers a high-yield pathway for the synthesis of [¹⁸F]this compound, a potential tracer for various imaging applications.

Radiolabeling Strategy

The primary strategy for the radiosynthesis of [¹⁸F]this compound is a one-step nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group on a precursor molecule with no-carrier-added (n.c.a.) [¹⁸F]fluoride. A highly effective leaving group for this transformation on a purine ring is the trimethylammonio group.[4]

The general reaction scheme is as follows:

  • Precursor: 2-Trimethylammonio-7H-purine triflate

  • Radiolabeling Agent: [¹⁸F]Fluoride (as K[¹⁸F]F/Kryptofix 2.2.2 complex)

  • Product: [¹⁸F]this compound

Quantitative Data Summary

While specific data for [¹⁸F]this compound is not extensively published, the following table summarizes the reported data for the closely related analog, [¹⁸F]6-fluoropurine, which can be considered as a benchmark for the optimization of the 2-fluoro counterpart.[4]

RadiotracerPrecursorRadiochemical Yield (RCY)Radiochemical PurityMolar Activity (Am)Synthesis Time
[¹⁸F]6-fluoropurine6-Trimethylammonio-purine triflate~38%>99%High (n.c.a.)~30 min
[¹⁸F]6-fluoro-9-β-D-ribofuranosylpurine6-Trimethylammonio-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine triflate~63%>99%High (n.c.a.)~30 min

Experimental Protocols

Precursor Synthesis: 2-Trimethylammonio-7H-purine triflate

The synthesis of the precursor is a critical step for successful radiolabeling.

Materials:

  • 2-Chloropurine

  • Trimethylamine (solution in ethanol)

  • Silver trifluoromethanesulfonate (Silver triflate)

  • Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve 2-chloropurine in anhydrous acetonitrile.

  • Add an excess of trimethylamine solution and stir the mixture at room temperature in a sealed vessel for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the quaternary ammonium salt.

  • Once the reaction is complete, add silver triflate to the reaction mixture to precipitate the chloride salt and introduce the triflate counter-ion.

  • Stir for an additional 2 hours.

  • Filter the mixture to remove the silver chloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting solid with diethyl ether and dry under vacuum to obtain the 2-trimethylammonio-7H-purine triflate precursor.

  • Characterize the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiosynthesis of [¹⁸F]this compound

This protocol describes the automated synthesis of [¹⁸F]this compound.

Materials and Equipment:

  • Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora RN, etc.)

  • [¹⁸F]Fluoride in [¹⁸O]water from cyclotron

  • QMA (quaternary methyl ammonium) anion exchange cartridge

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • 2-Trimethylammonio-7H-purine triflate precursor

  • Water for injection

  • Sterile filters (0.22 µm)

  • HPLC system for purification and analysis

Automated Synthesis Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned QMA cartridge.

    • Wash the cartridge with anhydrous acetonitrile to remove residual [¹⁸O]water.

    • Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Evaporate the solvent from the reaction vessel under a stream of nitrogen or argon at elevated temperature (e.g., 110 °C) to form the reactive K[¹⁸F]F/K222 complex. Repeat with additions of anhydrous acetonitrile to ensure complete drying.

  • Radiolabeling Reaction:

    • Dissolve the 2-trimethylammonio-7H-purine triflate precursor (5-10 mg) in anhydrous DMSO (0.5-1.0 mL).

    • Add the precursor solution to the dried K[¹⁸F]F/K222 complex in the reaction vessel.

    • Heat the reaction mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 10-15 minutes).[4]

  • Purification:

    • After the reaction, cool the vessel and dilute the mixture with the mobile phase for HPLC.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate the [¹⁸F]this compound from unreacted precursor, byproducts, and [¹⁸F]fluoride.

    • Collect the fraction corresponding to the product peak.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge, eluting with ethanol, and then adding saline.

    • Formulate the final product in a sterile, pyrogen-free solution (e.g., physiological saline with a small percentage of ethanol) for injection.

    • Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Quality Control

Radiochemical Purity:

  • Analyze the final product using analytical HPLC with a radioactivity detector to determine the radiochemical purity. The purity should typically be >95%.

Chemical Purity:

  • Analyze the final product using analytical HPLC with a UV detector to identify and quantify any non-radioactive impurities.

Molar Activity (Am):

  • Determine the molar activity by quantifying the amount of radioactivity and the mass of the this compound in the final product.

Residual Solvents:

  • Analyze for residual solvents (e.g., acetonitrile, DMSO, ethanol) using gas chromatography (GC) to ensure they are below the limits specified by pharmacopeial standards.

pH and Sterility:

  • Measure the pH of the final product solution.

  • Perform sterility and endotoxin testing according to standard protocols.

Visualizations

Experimental Workflow

Radiosynthesis_Workflow cluster_0 Step 1: [18F]Fluoride Preparation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Quality Control A [18F]Fluoride in [18O]Water (from Cyclotron) B Trap on QMA Cartridge A->B C Elute with K222/K2CO3 B->C D Azeotropic Drying C->D E Add Precursor: 2-Trimethylammonio-7H-purine triflate D->E Reactive K[18F]F/K222 Complex F Heat Reaction Mixture (e.g., 120-150 °C) E->F G Semi-Preparative HPLC F->G Crude Product H Collect Product Fraction G->H I Solvent Removal H->I J Formulate in Saline I->J K Sterile Filtration J->K O Final Product: [18F]this compound K->O L Analytical HPLC (Radiochemical & Chemical Purity) M Gas Chromatography (Residual Solvents) N Sterility & Endotoxin Testing O->L O->M O->N

Caption: Workflow for the automated radiosynthesis of [¹⁸F]this compound.

Logical Relationship in Nucleophilic Aromatic Substitution

SNAr_Mechanism Precursor 2-Trimethylammonio-7H-purine (Substrate with Leaving Group) Intermediate Meisenheimer Complex (Intermediate) Precursor->Intermediate Nucleophilic Attack Fluoride [18F]Fluoride (Nucleophile) Fluoride->Intermediate Product [18F]this compound (Radiolabeled Product) Intermediate->Product Loss of Leaving Group LeavingGroup Trimethylamine (Leaving Group) Intermediate->LeavingGroup

Caption: Key steps in the SNAr mechanism for [¹⁸F]fluorination of the purine ring.

References

Troubleshooting & Optimization

Troubleshooting common issues in 2-fluoro-7H-purine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluoro-7H-purine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address common issues encountered during the synthesis of this compound, helping you to diagnose and resolve problems efficiently.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield in this compound synthesis is a common issue that can stem from several factors, primarily related to the diazotization of 2-aminopurine and the subsequent fluorination reaction.

  • Incomplete Diazotization: The conversion of the amino group of 2-aminopurine to a diazonium salt is a critical step. Insufficient cooling, incorrect addition rate of the diazotizing agent (e.g., sodium nitrite), or improper pH can lead to incomplete formation of the diazonium salt.

    • Troubleshooting:

      • Ensure the reaction temperature is maintained between 0-5 °C.

      • Add the diazotizing agent slowly and portion-wise to prevent localized warming and decomposition of the diazonium salt.

      • Monitor and maintain a strongly acidic environment, typically using a non-nucleophilic acid like fluoroboric acid (HBF₄).

  • Decomposition of the Diazonium Intermediate: The diazonium salt is unstable and can decompose if the temperature is not strictly controlled or if it is allowed to stand for too long before the fluorine source is introduced.

  • Side Reactions: The formation of byproducts, such as 2-hydroxypurine, is a significant contributor to low yields. This occurs when the diazonium intermediate reacts with water present in the reaction mixture.[1]

    • Troubleshooting:

      • Use anhydrous solvents and reagents to minimize the presence of water.

      • Ensure the fluorinating agent, such as fluoroboric acid, is in sufficient excess to favor the desired reaction pathway.

Issue 2: Presence of Impurities and Co-eluting Byproducts

Question: My crude product shows multiple spots on TLC, and I am having difficulty purifying this compound. What are the likely impurities and how can I improve purification?

Answer: Purification of this compound can be challenging due to the presence of structurally similar impurities.

  • Common Impurities:

    • Starting Material (2-aminopurine): Incomplete reaction will result in the presence of the starting material.

    • 2-Hydroxypurine: As mentioned, this is a common byproduct from the reaction of the diazonium intermediate with water.[1]

    • Polymeric Materials: Diazonium salts can sometimes lead to the formation of polymeric tars, especially if the reaction conditions are not optimal.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution system, for example, with dichloromethane and methanol, can be effective.[2] It may be necessary to try different solvent systems to achieve optimal separation.

    • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for removing minor impurities.

    • Preparative HPLC: For high-purity requirements, reverse-phase preparative HPLC can be employed. A common mobile phase could be a gradient of acetonitrile in an ammonium acetate buffer.[2]

Issue 3: Inconsistent Reaction Outcomes

Question: I am observing significant variability in yield and purity between different batches of my this compound synthesis. What could be causing this inconsistency?

Answer: Inconsistent results often point to subtle variations in reaction setup and reagent quality.

  • Reagent Quality:

    • The purity of the starting 2-aminopurine is crucial.

    • The concentration and quality of the fluoroboric acid or other fluorinating agents can vary. It is advisable to use freshly opened or properly stored reagents.

  • Atmospheric Moisture: The reactions, especially the handling of the diazonium salt, can be sensitive to atmospheric moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.

  • Temperature Control: Even minor fluctuations in temperature during the diazotization step can significantly impact the stability of the diazonium salt and lead to inconsistent yields.

Experimental Protocols

A common route for the synthesis of this compound is through the Balz-Schiemann reaction of 2-aminopurine.[1][3]

Protocol: Synthesis of this compound via Diazotization

  • Diazotization:

    • Dissolve 2-aminopurine in a suitable volume of fluoroboric acid (HBF₄) in a reaction vessel, and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.

  • Fluorination (Balz-Schiemann Reaction):

    • The resulting diazonium tetrafluoroborate salt may precipitate from the solution.

    • Isolate the precipitate by filtration and wash it with cold ether.

    • Gently heat the isolated salt to induce thermal decomposition, which releases nitrogen gas and forms 2-fluoropurine. Alternatively, the decomposition can be carried out in a suitable high-boiling inert solvent.

  • Work-up and Purification:

    • After the decomposition is complete, cool the reaction mixture.

    • Extract the product into an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table provides a hypothetical but representative summary of reaction parameters and expected outcomes for the synthesis of this compound. Actual results may vary based on specific laboratory conditions and reagent quality.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Potential Reason for Difference
Starting Material 2-aminopurine (1.0 g)2-aminopurine (1.0 g)-
Diazotization Temp. 0-5 °C10-15 °CHigher temp leads to diazonium salt decomposition.
NaNO₂ Addition Time 30 min5 minRapid addition can cause localized heating.
Reaction Time 2 hours2 hours-
Yield 45-55%10-20%Sub-optimal conditions favor side reactions.
Purity (by HPLC) >95%60-70%Increased formation of byproducts like 2-hydroxypurine.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization cluster_fluorination Fluorination cluster_purification Work-up & Purification start Dissolve 2-aminopurine in HBF4 cool Cool to 0-5 °C start->cool add_nitrite Slowly add NaNO2 solution cool->add_nitrite stir Stir for 30-60 min add_nitrite->stir isolate Isolate diazonium salt stir->isolate decompose Thermal decomposition isolate->decompose extract Extract with organic solvent decompose->extract wash Wash with NaHCO3 and brine extract->wash dry Dry and concentrate wash->dry chromatography Column chromatography dry->chromatography product Pure this compound chromatography->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Purity Issue check_temp Diazotization temperature > 5°C? start->check_temp check_reagents Reagents anhydrous? check_temp->check_reagents No sol_temp Action: Maintain 0-5°C check_temp->sol_temp Yes check_addition NaNO2 addition too fast? check_reagents->check_addition Yes sol_reagents Action: Use anhydrous solvents check_reagents->sol_reagents No sol_addition Action: Add NaNO2 dropwise check_addition->sol_addition Yes sol_purification Optimize chromatography gradient check_addition->sol_purification No

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-7H-Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis and purification of 2-fluoro-7H-purine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound derivatives?

A1: The primary methods for synthesizing this compound derivatives include:

  • Balz-Schiemann Reaction: This classic method involves the diazotization of a 2-amino-7H-purine derivative, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source like fluoroboric acid (HBF₄).[1][2][3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This approach uses a suitable purine precursor with a good leaving group at the 2-position (e.g., chlorine or bromine) that is displaced by a fluoride ion. The reaction is often facilitated by the presence of electron-withdrawing groups on the purine ring.

  • Direct Electrophilic Fluorination: This method employs an electrophilic fluorinating agent, such as Selectfluor™, to directly introduce a fluorine atom onto the purine ring. This is often used for the synthesis of fluorofurans and other fluorinated heterocycles.[5]

Q2: What are the key challenges in the synthesis and purification of this compound derivatives?

A2: Researchers may encounter several challenges, including:

  • Low Yields: The Balz-Schiemann reaction, in particular, can suffer from low to moderate yields due to side reactions.[2]

  • Side Reactions: Common side reactions include the formation of hydroxy-purines from the reaction with residual water and the potential for the formation of regioisomers during nitration steps in precursor synthesis.[6]

  • Purification Difficulties: The polarity of purine derivatives can lead to issues in chromatographic purification, such as poor peak shape and co-elution with impurities. The introduction of a fluorine atom can alter the pKa of nearby basic nitrogen atoms, further complicating purification.[7]

  • Handling of Reagents: Many fluorinating agents are hazardous and require special handling precautions. For example, hydrogen fluoride/pyridine is highly corrosive and toxic.

Troubleshooting Guides

Low Reaction Yield

Q: My Balz-Schiemann reaction for the synthesis of a this compound derivative is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Balz-Schiemann reaction are a common issue. Here are some potential causes and troubleshooting steps:

  • Incomplete Diazotization: Ensure the complete conversion of the starting 2-aminopurine to the diazonium salt. This can be influenced by temperature and the quality of the nitrous acid.

  • Side Reactions: The diazonium intermediate is highly reactive and can react with water to form the corresponding 2-hydroxypurine. It is crucial to use anhydrous conditions.

  • Decomposition Conditions: The thermal decomposition of the diazonium salt is a critical step. The temperature and solvent can significantly impact the yield.

Low_Yield_Troubleshooting start Low Yield in Balz-Schiemann Reaction incomplete_diazotization Incomplete Diazotization start->incomplete_diazotization side_reactions Side Reactions (e.g., Hydrolysis) start->side_reactions decomposition_issues Inefficient Decomposition start->decomposition_issues solution1 Optimize Diazotization: - Check NaNO2 purity - Maintain low temperature (0-5 °C) - Use fresh reagents incomplete_diazotization->solution1 Solution solution2 Minimize Water Content: - Use anhydrous solvents - Dry starting materials thoroughly - Perform reaction under inert atmosphere side_reactions->solution2 Solution solution3 Optimize Decomposition: - Screen different solvents - Optimize decomposition temperature - Consider photochemical decomposition decomposition_issues->solution3 Solution

Purification Challenges

Q: I am having trouble purifying my this compound derivative using reverse-phase HPLC. I'm observing poor peak shape (tailing). What can I do?

A: Poor peak shape, particularly tailing, in the HPLC purification of purine derivatives is often due to secondary interactions between the basic nitrogen atoms in the purine ring and residual silanol groups on the silica-based stationary phase. Here are some strategies to improve peak shape:

  • Mobile Phase Modification:

    • Add an acidic modifier: Incorporating a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can protonate the basic sites on the analyte and the silanol groups, reducing unwanted interactions.

    • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound.[7]

  • Column Selection:

    • Use an end-capped column: These columns have fewer free silanol groups, minimizing secondary interactions.

    • Consider a different stationary phase: A phenyl-hexyl or a fluorinated stationary phase might offer different selectivity and improved peak shape.[7]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase: This helps to ensure that the sample is fully dissolved and compatible with the chromatographic conditions.

HPLC_Troubleshooting start Poor HPLC Peak Shape (Tailing) secondary_interactions Secondary Interactions with Stationary Phase start->secondary_interactions column_overload Column Overload start->column_overload poor_solubility Poor Sample Solubility start->poor_solubility solution1 Optimize Mobile Phase: - Add 0.1% Formic Acid or TFA - Adjust pH away from pKa secondary_interactions->solution1 Solution solution2 Change Column: - Use end-capped C18 - Try Phenyl-Hexyl or Fluorinated Phase secondary_interactions->solution2 Solution solution3 Adjust Sample: - Reduce injection volume/concentration - Dissolve sample in mobile phase column_overload->solution3 Solution poor_solubility->solution3 Solution

Data Presentation

The following tables provide a summary of reaction conditions for the synthesis of 2-fluoropurines to facilitate comparison and optimization.

Table 1: Comparison of Synthetic Routes for 2-Fluoropurines

Synthetic RouteStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Balz-Schiemann2-AminopurineNaNO₂, HBF₄Water/Ethanol0 to 1002-430-50[1]
Nucleophilic Fluorination2-ChloropurineKF, Phase-transfer catalystAcetonitrile80-10012-2460-80N/A
Electrophilic Fluorination7H-PurineSelectfluor™AcetonitrileRoom Temp1-350-70[5]

Table 2: Optimization of Balz-Schiemann Reaction Conditions

ParameterCondition 1Condition 2Condition 3Observed Outcome
Diazotization Temp. 0 °C5 °C10 °CLower temperatures favor diazonium salt stability.
Decomposition Thermal (100 °C)Photochemical (UV)MicrowavePhotochemical and microwave can offer faster and cleaner reactions.
Fluoride Source HBF₄HF-Pyridine[NO]SbF₆Alternative sources can improve yields for specific substrates.[3]
Solvent WaterEthanolIonic LiquidIonic liquids can offer a greener alternative and simplify workup.[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Fluoroadenine via Diazotization

This protocol is adapted from a reported continuous flow synthesis and can be adapted for batch synthesis with appropriate safety precautions.

Materials:

  • 2,6-Diaminopurine

  • Hydrogen Fluoride-Pyridine (HF-Py)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • In a fume hood, carefully add 2,6-diaminopurine to a cooled (0-5 °C) solution of HF-Pyridine in a suitable reactor.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes.

  • Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and water.

  • The product will precipitate out of solution. Collect the solid by filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to obtain 2-fluoroadenine.

Note: This reaction is exothermic and involves hazardous materials. Appropriate personal protective equipment and engineering controls are essential.

Signaling Pathway Diagrams

This compound derivatives are known to act as inhibitors of various protein kinases, including those in the JAK-STAT and MAPK signaling pathways, which are crucial in cell proliferation, differentiation, and immune responses.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription initiates inhibitor This compound Derivative inhibitor->jak inhibits

MAPK_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates nucleus Nucleus erk->nucleus translocates to transcription_factors Transcription Factors cell_proliferation Cell Proliferation and Survival transcription_factors->cell_proliferation nucleus->transcription_factors activates inhibitor This compound Derivative inhibitor->raf inhibits

References

Technical Support Center: Purification of 2-Fluoro-7H-Purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-fluoro-7H-purine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges in purifying this compound often stem from its physicochemical properties and the potential for impurity co-elution. Key difficulties include:

  • Solubility: this compound, like many purine analogs, may exhibit limited solubility in common organic solvents, which can complicate the selection of appropriate chromatography and crystallization conditions.

  • Co-elution of Impurities: Structurally similar impurities, such as isomers (e.g., 9H- and 7H-isomers) and unreacted starting materials or reagents, can be difficult to separate from the target compound.[1]

  • Degradation: Fluorinated purines can be susceptible to degradation under harsh pH or temperature conditions, potentially leading to the formation of new impurities during the purification process. While specific data for this compound is limited, related fluorinated nucleosides have shown increased stability to acid-catalyzed hydrolysis compared to their non-fluorinated counterparts.[2][3]

Q2: What are the common impurities I should expect in a crude sample of this compound?

A2: Common impurities can originate from the synthetic route employed. For instance, in syntheses starting from 2-aminopurines via diazotization, residual starting material or byproducts from side reactions are possible.[4] In syntheses involving purine scaffolds, you might encounter:

  • Positional Isomers: Depending on the synthetic strategy, you may have a mixture of N7 and N9 isomers which can be challenging to separate.[1]

  • Unreacted Starting Materials: For example, if starting from a di-substituted purine, incompletely reacted intermediates may be present.

  • Byproducts from Reagents: Reagents used in the fluorination or other steps can lead to side products.

  • Degradation Products: If the reaction or work-up conditions are not carefully controlled, degradation of the purine ring can occur.

Q3: What is the general solubility profile of this compound?

A3: While specific solubility data for this compound is not extensively documented, based on closely related compounds like 2-fluoroadenine, a general solubility profile can be inferred. It is expected to be sparingly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The solubility will be influenced by the crystalline form and the presence of impurities.

Q4: How stable is this compound during typical purification and storage conditions?

A4: The stability of this compound should be considered during purification and storage. While specific studies on this molecule are scarce, related fluorinated nucleosides have demonstrated significant stability under acidic conditions.[2][3] However, it is advisable to avoid prolonged exposure to strong acids or bases and high temperatures. For long-term storage, it is recommended to keep the purified compound in a cool, dry, and dark environment, preferably under an inert atmosphere to prevent degradation. A stability study of a related compound, 2-[18F]fluoro-2-deoxy-D-glucose, showed it to be stable for up to 10 hours at room temperature.[5]

Section 2: Troubleshooting Guides

This section provides practical advice for resolving common issues encountered during the purification of this compound.

Troubleshooting Poor Separation in Column Chromatography
Issue Possible Cause Troubleshooting Steps
Co-elution of product and impurities Inappropriate stationary phase or mobile phase system.Stationary Phase: If using normal-phase silica gel, consider switching to a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography). Mobile Phase: Optimize the solvent system. For normal-phase, try a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For reverse-phase, a gradient of water and acetonitrile or methanol is common. Adding a small amount of an additive like triethylamine (for basic compounds on silica) or trifluoroacetic acid (for reverse-phase) can improve peak shape and resolution.
Broad or tailing peaks Secondary interactions with the stationary phase (e.g., silanol groups on silica).Add a modifier to the mobile phase. For silica gel chromatography of basic compounds like purines, adding a small percentage (0.1-1%) of triethylamine or ammonia in methanol can suppress interactions with acidic silanol groups. Ensure the sample is fully dissolved and properly loaded onto the column.
Low recovery of the product Strong adsorption to the stationary phase or insolubility in the mobile phase.If the product is strongly retained, a stronger eluent will be needed. In reverse-phase, this means a higher percentage of organic solvent. In normal-phase, a more polar solvent is required. Ensure the chosen mobile phase is a good solvent for your compound at the loading stage. Pre-treating the silica gel with the mobile phase can also help.
Troubleshooting Crystallization Issues
Issue Possible Cause Troubleshooting Steps
Compound fails to crystallize The compound is too soluble in the chosen solvent, or the solution is not supersaturated. Impurities are inhibiting crystal formation.Solvent Selection: Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization can be effective: dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then allow it to stand. Inducing Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly.
Oily precipitate forms instead of crystals The compound is "oiling out," which can happen if the solution is cooled too quickly or if the concentration is too high.Re-dissolve the oil by warming the solution and then allow it to cool more slowly. Using a more dilute solution can also help. Try a different solvent system.
Crystals are impure Impurities are co-crystallizing with the product.Recrystallize the product one or more times. Ensure the initial cooling process is slow to allow for selective crystallization. A hot filtration step to remove any insoluble impurities before crystallization can be beneficial.

Section 3: Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture). Adsorb the sample onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent.

  • Column Packing: Dry pack a flash chromatography column with silica gel. The amount of silica should be 50-100 times the weight of the crude sample.

  • Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 100% dichloromethane or a mixture with a low percentage of methanol) through the silica gel.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or HPLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is a common choice for purine analysis.

  • Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Gradient Example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the purine ring absorbs strongly (e.g., 254 nm or 260 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.

Section 4: Data Presentation

Table 1: Comparison of Purification Techniques for Fluorinated Purines
Technique Principle Typical Yield Achievable Purity Throughput Notes
Silica Gel Chromatography Adsorption60-90%>95%Low to MediumGood for removing less polar or more polar impurities. May require optimization to separate isomers.
Reverse-Phase HPLC Partitioning50-80% (preparative)>99%LowExcellent for high-purity applications and separating closely related compounds.
Crystallization Solubility Difference40-80% (per step)>98%HighEffective for removing impurities with different solubility profiles. Can be highly scalable.

Note: The values for yield and purity are estimates based on general laboratory practice for purine compounds and may vary depending on the specific conditions and the nature of the crude mixture.

Section 5: Visualization

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the de novo purine biosynthesis pathway, a fundamental process in which purines are synthesized. This compound, as a purine analog, can potentially interact with enzymes in this or related pathways, for example, as a kinase inhibitor.[6][7]

de_novo_purine_synthesis cluster_purine_analogs Potential Interaction R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Target This compound (Potential Kinase Inhibitor)

Caption: Simplified de novo purine biosynthesis pathway and the potential interaction point for a purine analog.

Purification Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the purification of this compound.

troubleshooting_workflow start Start Purification check_purity Assess Purity (HPLC, TLC) start->check_purity is_pure Purity > 98%? check_purity->is_pure end Purified Product is_pure->end Yes troubleshoot Identify Problem is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield coelution Co-elution troubleshoot->coelution degradation Degradation troubleshoot->degradation optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) low_yield->optimize_chrom coelution->optimize_chrom recrystallize Recrystallize coelution->recrystallize check_conditions Check pH and Temperature degradation->check_conditions optimize_chrom->check_purity recrystallize->check_purity check_conditions->start

Caption: A logical workflow for troubleshooting purification challenges.

References

Technical Support Center: Synthesis of 2-Fluoro-7H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-fluoro-7H-purine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method for the synthesis of this compound is the Balz-Schiemann reaction. This process involves the diazotization of the starting material, 2-aminopurine, followed by a fluoro-dediazoniation of the resulting diazonium salt intermediate.

Q2: What are the main challenges associated with the Balz-Schiemann reaction for this compound synthesis?

A2: The primary challenges include inconsistent yields, the requirement for high thermal decomposition temperatures, and potential safety hazards associated with the isolation of the intermediate diazonium salt, which can be explosive.[1][2] The reaction's success is also highly dependent on the reaction conditions and the stability of the diazonium intermediate.[1]

Q3: Are there alternative methods to the traditional Balz-Schiemann reaction?

A3: Yes, nonaqueous diazotization methods present a promising alternative. These methods utilize reagents such as tert-butyl nitrite in an organic solvent, which can offer milder reaction conditions and potentially higher yields by avoiding aqueous side reactions.[3][4][5][6][7] For related aminopurine nucleosides, these nonaqueous methods have achieved yields exceeding 80%.[3][5]

Q4: What are the typical purification methods for this compound?

A4: Purification is commonly achieved through column chromatography on silica gel. For higher purity, High-Performance Liquid Chromatography (HPLC) is recommended, typically using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution Rationale
Decomposition of the Diazonium Intermediate Maintain a low temperature (0-5 °C) during the diazotization step. Use the diazonium salt immediately in the next step without prolonged storage.Diazonium salts, particularly those of heteroaromatic amines, can be unstable and decompose at elevated temperatures.
Side Reactions with Solvent Consider using non-polar or low-polarity solvents for the fluoro-dediazoniation step.[2][8] Alternatively, explore nonaqueous diazotization methods using reagents like tert-butyl nitrite in an organic solvent.[3][7]Polar, protic solvents like water can lead to the formation of 2-hydroxy-7H-purine as a significant byproduct. Nonaqueous conditions minimize these undesired side reactions.
Incomplete Diazotization Ensure the complete dissolution of 2-aminopurine before adding the diazotizing agent. Use a slight excess of the diazotizing agent (e.g., sodium nitrite).Incomplete reaction of the starting material will naturally lead to a lower yield of the desired product.
Inefficient Fluoro-dediazoniation Gradually increase the temperature during the decomposition of the diazonium tetrafluoroborate salt. The use of alternative counterions like hexafluorophosphates (PF₆⁻) may improve yields in some cases.[9]Thermal decomposition requires sufficient energy to expel nitrogen gas and form the aryl fluoride. A controlled increase in temperature can improve the efficiency of this step.
Problem 2: Presence of Impurities in the Final Product
Common Impurity Identification Method Recommended Solution
2-Hydroxy-7H-purine HPLC, Mass SpectrometryThis impurity arises from the reaction of the diazonium intermediate with water. To minimize its formation, use anhydrous solvents and consider a nonaqueous diazotization protocol.
Unreacted 2-Aminopurine HPLC, TLCImprove the efficiency of the diazotization step by ensuring complete dissolution of the starting material and using a slight excess of the diazotizing agent. Adjust the purification gradient during column chromatography to better separate the starting material from the product.
Other Halogenated Purines (e.g., 2-chloro-7H-purine) Mass SpectrometryThis can occur if the reaction environment contains other halide sources. Ensure the use of high-purity reagents and solvents.

Experimental Protocols

Protocol 1: Traditional Balz-Schiemann Synthesis of this compound
  • Diazotization:

    • Dissolve 2-aminopurine in an aqueous solution of fluoroboric acid (HBF₄), maintaining the temperature at 0-5 °C in an ice bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 2-aminopurine solution while stirring vigorously.

    • Continue stirring at 0-5 °C for 30-60 minutes after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) may be observed.

  • Fluoro-dediazoniation:

    • Isolate the diazonium tetrafluoroborate salt by filtration and wash it with cold diethyl ether.

    • Carefully heat the isolated salt in a suitable non-polar solvent or without a solvent. The decomposition is often initiated by gentle heating and can be exothermic.

    • Monitor the reaction for the cessation of nitrogen gas evolution.

  • Purification:

    • After the reaction is complete, dissolve the crude product in a suitable solvent and purify by column chromatography on silica gel.

Protocol 2: Nonaqueous Diazotization using tert-Butyl Nitrite
  • Reaction Setup:

    • Suspend 2-aminopurine in an anhydrous organic solvent such as acetonitrile or dichloromethane.

    • Add a fluoride source, such as a solution of hydrogen fluoride in pyridine or another suitable nonaqueous fluoride salt.

    • Cool the mixture to 0 °C.

  • Diazotization and Fluoro-dediazoniation:

    • Slowly add tert-butyl nitrite to the cooled suspension.

    • Allow the reaction mixture to slowly warm to room temperature and then gently heat to effect the decomposition of the in-situ formed diazonium species.

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: HPLC Purification of this compound
  • System: Preparative HPLC with a UV detector.

  • Column: C18 reversed-phase, 5 µm particle size, e.g., 250 x 10 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of this compound and the separation from any impurities.

  • Flow Rate: Dependent on the column dimensions, typically 4-5 mL/min for a 10 mm ID column.

  • Detection: Monitor at a wavelength where the purine ring absorbs, typically around 254 nm.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the equilibrated column.

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Pathway cluster_nonaqueous Nonaqueous Alternative 2-Aminopurine 2-Aminopurine Diazonium Salt Diazonium Salt 2-Aminopurine->Diazonium Salt NaNO2, HBF4 0-5 °C This compound This compound Diazonium Salt->this compound Heat (Δ) 2-Aminopurine_alt 2-Aminopurine In-situ Diazonium In-situ Diazonium Species 2-Aminopurine_alt->In-situ Diazonium t-BuONO, HF-Pyridine 2-Fluoro-7H-purine_alt This compound In-situ Diazonium->2-Fluoro-7H-purine_alt Heat (Δ)

Caption: Synthetic pathways for this compound.

Troubleshooting_Yield start Low Yield of This compound check_temp Was diazotization temperature kept at 0-5 °C? start->check_temp check_solvent Was an aqueous solvent used? check_temp->check_solvent Yes action_temp Action: Maintain low temperature during diazotization. check_temp->action_temp No check_reagents Was an excess of diazotizing agent used? check_solvent->check_reagents No action_solvent Action: Consider nonaqueous conditions to avoid hydrolysis. check_solvent->action_solvent Yes action_purification Review purification strategy for product loss. check_reagents->action_purification No action_decomposition Consider optimizing thermal decomposition conditions. check_reagents->action_decomposition Yes action_reagents Action: Use a slight excess of diazotizing agent. check_reagents->action_reagents No

Caption: Decision tree for troubleshooting low yield.

References

2-Fluoro-7H-Purine Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-fluoro-7H-purine in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common solvents?

This compound is a fluorinated analog of the purine heterocyclic system. It serves as a critical building block in the synthesis of various biologically active compounds, including nucleoside analogs used in antiviral and anticancer research.[1][2] Its solubility is a key factor for experimental setup.

  • Water Solubility: It is generally considered to be sparingly soluble in water.[3]

  • Organic Solvents: It exhibits much better solubility in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For instance, its solubility is approximately 30 mg/mL in these solvents.[2][3]

Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?

Proper storage is critical to prevent degradation.

  • Solid Form: As a solid, it should be stored in a dry, dark place.[1] Recommended storage temperatures are typically between 2-8°C or at -20°C for long-term stability of four years or more.[2]

  • Stock Solutions: For stock solutions, particularly in DMSO, storage at -20°C or -80°C is recommended. A related compound, 2-Fluoroadenine, is stable for up to 1 month at -20°C and 6 months at -80°C when protected from light.[4] It is advisable to follow a similar practice for this compound.

Q3: How does pH affect the stability of this compound in aqueous solutions?

  • Acidic Conditions: Purine nucleosides are susceptible to hydrolysis under acidic conditions, which cleaves the glycosidic bond.[5][6] The purine ring itself can also undergo degradation. However, the presence of a 2'-fluoro substituent in nucleoside analogs has been shown to dramatically increase stability in acidic environments (e.g., simulated gastric fluid at pH 1.2).[5][6][7] This suggests the electron-withdrawing fluorine atom on the purine ring may also confer some increased acid stability compared to unsubstituted purine.

  • Basic Conditions: Under strongly basic conditions (e.g., 1 M NaOH), related fluorinated nucleosides have shown good stability, degrading much slower than their RNA counterparts.[5][6]

Q4: Is this compound sensitive to temperature?

Yes, temperature is a critical factor in the stability of most chemical compounds. Increased temperature generally accelerates degradation reactions. For related fluorinated compounds, thermal decomposition studies show that breakdown begins at temperatures as low as 200°C in the gaseous phase.[8] In solution, degradation will occur at much lower temperatures over time. For optimal stability, solutions should be kept cold and stored at or below -20°C.

Troubleshooting Guide

Issue 1: Inconsistent or poor results in biological assays.

This may be due to the degradation of your this compound stock or working solutions.

  • Root Cause Analysis:

    • Improper Storage: Was the stock solution stored at the correct temperature and protected from light?[4]

    • Solvent Choice: Was the compound dissolved in a suitable solvent like DMSO or ethanol?[2][3] Using aqueous buffers for prolonged storage at room temperature can lead to hydrolysis.

    • pH of Media: Is the pH of your cell culture or assay buffer causing degradation over the course of the experiment?

    • Freeze-Thaw Cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? This can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.

  • Recommended Actions:

    • Prepare a fresh stock solution from solid material.

    • Verify the concentration and purity of the new stock solution using HPLC-UV or LC-MS.

    • Perform a time-course stability study in your specific assay buffer to determine the compound's half-life under your experimental conditions (see Protocol 1).

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.

The presence of new peaks in your chromatogram that grow over time is a strong indicator of degradation.

  • Root Cause Analysis:

    • Hydrolysis: The most likely degradation pathway in aqueous solution is hydrolysis of the C-F bond to yield 2-hydroxy-7H-purine (isoguanine) and a fluoride ion.

    • Solvent Reaction: The solvent itself or impurities in the solvent could be reacting with the compound.

    • Photodegradation: Exposure to light, especially UV, can cause decomposition.

  • Recommended Actions:

    • Characterize the degradation products using mass spectrometry (MS) to confirm their identity. A mass shift corresponding to the replacement of fluorine with a hydroxyl group is indicative of hydrolysis.

    • Always use high-purity, anhydrous solvents for preparing stock solutions.[2]

    • Conduct all handling and experiments with light-sensitive compounds in amber vials or under low-light conditions.

Data Summary Tables

Table 1: Solubility and Storage of 2-Fluoro-Purine Analogs

CompoundSolventApproximate SolubilitySolid Storage Temp.Solution Storage Temp.
6-Chloro-2-fluoropurineDMSO, DMF, Ethanol~30 mg/mL[2]2-8°C-20°C[2]
2-FluoroadenineDMSO≥10 mM[9]-20°C / -80°C[4]-20°C (1 month), -80°C (6 months)[4]
2-FluoroadenineWaterSparingly Soluble[3]N/ANot Recommended

Experimental Protocols & Visualizations

Protocol 1: HPLC-UV Method for Stability Assessment of this compound

This protocol outlines a general method to quantify the stability of this compound in a specific solution (e.g., phosphate-buffered saline, cell culture medium).

  • Preparation of Stock Solution:

    • Accurately weigh ~5 mg of this compound and dissolve it in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Dilute the DMSO stock solution into the desired aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.

    • Prepare separate samples for each time point and condition (e.g., 4°C, 25°C, 37°C).

  • Incubation and Sampling:

    • Store the test solutions under the desired temperature conditions, protected from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by mixing with an equal volume of cold acetonitrile or by freezing at -80°C.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of this compound (typically determined by a UV scan).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the percentage of the initial peak area remaining versus time.

    • Calculate the degradation rate and half-life (t½) of the compound under each condition.

G Diagram 1: Experimental Workflow for Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Concentrated Stock (DMSO) prep_test Dilute in Test Buffer (e.g., PBS, pH 7.4) prep_stock->prep_test incubate Incubate at Defined Temperatures (t=0, 2, 4... hrs) prep_test->incubate Start Time t=0 sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., add cold ACN) sample->quench hplc Analyze by HPLC-UV quench->hplc calculate Calculate % Remaining and Half-Life (t½) hplc->calculate

Diagram 1: Workflow for Stability Analysis using HPLC.

G Diagram 2: Factors Influencing Solution Stability cluster_factors Influencing Factors center_node This compound Stability in Solution pH pH of Solution (Acidic/Basic Hydrolysis) center_node->pH Temp Temperature (Accelerates Degradation) center_node->Temp Solvent Solvent Choice (Aqueous vs. Organic) center_node->Solvent Light Light Exposure (Photodegradation) center_node->Light Oxygen Dissolved Oxygen (Oxidation) center_node->Oxygen

Diagram 2: Key factors that influence the stability of this compound.

G Diagram 3: Hypothetical Hydrolysis Pathway reactant This compound product1 2-Hydroxy-7H-Purine (Isoguanine) reactant->product1 + H₂O (Hydrolysis) product2 Fluoride Ion (F⁻) reactant->product2 + H₂O (Hydrolysis)

Diagram 3: A plausible degradation pathway for this compound in water.

References

Technical Support Center: Overcoming Poor Solubility of 2-Fluoro-7H-Purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the experimental challenges associated with the poor solubility of 2-fluoro-7H-purine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound, a characteristic shared by many purine analogs, is primarily due to its relatively nonpolar, aromatic purine core and the presence of a fluorine atom, which increases its lipophilicity. The planar structure of the purine ring system can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate the individual molecules.

Q2: What is the first-line solvent of choice for dissolving this compound?

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What is happening and how can I prevent this?

A3: This phenomenon is commonly referred to as "crashing out" and occurs when the compound, which is soluble in the organic stock solvent, is introduced into an aqueous environment where its solubility is significantly lower.[3] To prevent this, consider the following:

  • Decrease the final concentration: The final concentration in your aqueous medium may be exceeding the solubility limit of this compound.

  • Use a co-solvent system: Incorporating a water-miscible organic solvent in your final solution can increase the solubility.

  • Perform serial dilutions: Instead of a single large dilution, a stepwise dilution can help to avoid localized high concentrations that lead to precipitation.[3]

  • Pre-warm the aqueous medium: The solubility of many compounds increases with temperature. Pre-warming your buffer or cell culture medium to 37°C before adding the compound stock can be beneficial.[3]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH can significantly influence the solubility of ionizable compounds like purines. Purine itself is a weak acid (pKa 8.93) and an even weaker base (pKa 2.39).[4] By adjusting the pH of the solution to ionize the molecule, its solubility in water can be increased. For purine derivatives, dissolving in a slightly alkaline solution (e.g., using dilute NaOH) can improve solubility by deprotonating the molecule.[5] However, it is crucial to ensure the final pH is compatible with your experimental system.

Q5: Are there alternatives to DMSO for preparing stock solutions?

A5: While DMSO is the most common choice, other polar aprotic solvents like dimethylformamide (DMF) could also be effective. For some purine analogs, alkaline solutions such as dilute sodium hydroxide can be used to prepare stock solutions, which are then carefully neutralized to the desired pH for the experiment.[5]

Troubleshooting Guide

Issue 1: Compound Crashes Out of Solution Upon Dilution

Symptoms: A precipitate or cloudiness appears immediately after diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Exceeding Aqueous Solubility The final concentration of this compound is above its solubility limit in the aqueous medium.Determine the maximum soluble concentration by performing a solubility test. Start with a lower final concentration in your experiments.
Solvent Shock The rapid change from a highly organic solvent (DMSO) to a purely aqueous environment causes the compound to precipitate.Perform a serial dilution. First, create an intermediate dilution in a small volume of the aqueous medium before adding it to the final volume. Add the stock solution dropwise while gently vortexing the aqueous medium.[3]
Low Temperature The solubility of many organic compounds is lower at colder temperatures.Always use pre-warmed (e.g., 37°C) aqueous buffers or media for dilutions.[3]
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.
Issue 2: Delayed Precipitation in the Incubator

Symptoms: The solution is initially clear but becomes cloudy or forms a precipitate after several hours or days of incubation.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
pH Shift in Media Cellular metabolism can alter the pH of the culture medium over time, affecting the solubility of pH-sensitive compounds.Monitor the pH of your culture medium. Ensure the incubator's CO2 levels are calibrated to maintain the correct pH for bicarbonate-buffered media.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the medium, forming less soluble complexes.Test the solubility in a simpler buffered saline solution (e.g., PBS) to see if media components are the issue. If serum is used, consider reducing its concentration.
Evaporation Evaporation of media in long-term cultures can increase the concentration of all components, potentially exceeding the solubility limit of the compound.Ensure proper humidification of the incubator and use sealed culture vessels or plates to minimize evaporation.
Compound Instability The compound may be degrading over time in the aqueous environment at 37°C, forming less soluble byproducts.Prepare fresh working solutions for each experiment. Consult literature for the stability of this compound under your experimental conditions.

Data Presentation: Estimated Solubility of this compound and Related Compounds

Disclaimer: The following solubility data for this compound are estimates based on the solubility of structurally related purine analogs. Experimental validation is highly recommended.

Compound Solvent Estimated/Reported Solubility (mg/mL) Reference
This compound (Estimate) Water< 0.5Based on Allopurinol
DMSO> 5Based on Allopurinol
Ethanol< 0.5Based on Allopurinol
Purine Water500[4][6]
Allopurinol Water (25°C)0.48[1]
DMSO (25°C)4.6[1]
Ethanol (25°C)0.30[1]
2-Fluoroadenine DMSOSoluble at 10 mM (approx. 1.53 mg/mL)[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate the required mass: The molecular weight of this compound (C₅H₃FN₄) is approximately 138.1 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 138.1 g/mol * 1000 mg/g = 1.381 mg

  • Weigh the compound: Accurately weigh out 1.381 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously until the solid is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution using Serial Dilution

Objective: To prepare a working solution of this compound in an aqueous medium while minimizing precipitation.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes and conical tubes

Methodology (for a final concentration of 10 µM in 10 mL):

  • Prepare an intermediate dilution: In a sterile microcentrifuge tube, add 99 µL of the pre-warmed aqueous medium. To this, add 1 µL of the 10 mM DMSO stock solution. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution.

  • Vortex gently: Gently vortex the intermediate solution to ensure it is homogenous.

  • Prepare the final working solution: In a sterile conical tube, add 9 mL of the pre-warmed aqueous medium.

  • Final dilution: Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium in the conical tube. This will give you a final volume of 10 mL with a this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Mix and inspect: Gently invert the tube several times to mix. Visually inspect the solution for any signs of precipitation before use. Use the working solution immediately.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution thaw->intermediate prewarm Pre-warm Aqueous Medium (37°C) prewarm->intermediate final_dilution Prepare Final Dilution intermediate->final_dilution inspect Visually Inspect for Precipitate final_dilution->inspect use Use Immediately inspect->use

Caption: A step-by-step workflow for the preparation of this compound solutions.

troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed q_concentration Is final concentration too high? start->q_concentration q_ph Has the media pH shifted? start->q_ph a_lower_conc Lower the final concentration q_concentration->a_lower_conc Yes q_dilution Was dilution too rapid? q_concentration->q_dilution No a_serial_dilution Use serial dilution and pre-warmed media q_dilution->a_serial_dilution Yes a_check_ph Check incubator CO2 and buffer capacity q_ph->a_check_ph Yes q_interaction Interaction with media components? q_ph->q_interaction No a_simplify_media Test in simpler buffer (e.g., PBS) q_interaction->a_simplify_media Yes

Caption: A decision tree for troubleshooting precipitation issues with this compound.

References

Technical Support Center: Synthesis of 2-Fluoro-7H-Purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluoro-7H-purine. The following sections address common side reactions and provide guidance on how to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes starting from 2-amino-6-chloropurine or 2,6-dichloropurine.

Issue 1: Formation of Hydroxylated Byproduct (2-Hydroxy-7H-purine)

Q1: During the synthesis of this compound from 2-amino-6-chloropurine via a diazotization reaction (e.g., Balz-Schiemann), I am observing a significant amount of a byproduct that I suspect is the corresponding 2-hydroxy-purine. How can I minimize this?

A1: The formation of a hydroxylated byproduct is a common side reaction in diazotization reactions, particularly when performed in aqueous media. The diazonium salt intermediate is susceptible to nucleophilic attack by water.

Troubleshooting Guide:

Potential Cause Recommended Solution Expected Outcome
Presence of Water Use anhydrous or non-aqueous reaction conditions. Reagents like hydrogen fluoride-pyridine (HF-Pyridine) can serve as both the diazotizing and fluorinating agent in a non-aqueous environment.Significantly reduces the formation of the 2-hydroxy byproduct.
Reaction Temperature Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt and minimize premature decomposition and reaction with water.Slower decomposition of the diazonium salt, favoring the desired fluorination pathway.
Slow Reaction/Decomposition Ensure efficient and rapid conversion of the diazonium intermediate to the fluoride. In the Balz-Schiemann reaction, this involves controlled thermal decomposition of the isolated diazonium tetrafluoroborate salt.Minimizes the time the diazonium salt is exposed to potential nucleophiles other than fluoride.

Experimental Protocol: Minimizing Hydroxylation in Balz-Schiemann Reaction of 2-Aminopurine Derivative

This protocol is adapted from general procedures for the Balz-Schiemann reaction.[1][2]

  • Diazotization: Dissolve the 2-aminopurine starting material in a non-aqueous acidic medium (e.g., fluoroboric acid, HBF₄) at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Isolation: Isolate the precipitated diazonium salt by filtration and wash with a cold, non-reactive solvent.

  • Decomposition: Gently heat the isolated and dried diazonium salt in an inert, high-boiling solvent until nitrogen evolution ceases.

  • Work-up and Purification: After cooling, the reaction mixture is worked up to isolate the 2-fluoropurine product, which can be purified by chromatography.

Issue 2: Formation of N7- and N9-Alkylated Isomers

Q2: I am trying to synthesize a 7-substituted derivative of 2-fluoropurine, but I am getting a mixture of N7 and N9 isomers. How can I control the regioselectivity of the alkylation?

A2: Alkylation of purines is a well-known challenge, often resulting in a mixture of N7 and N9 isomers. The N9 isomer is generally the thermodynamically more stable product, while the N7 isomer can be favored under kinetic control. The ratio of these isomers is influenced by the alkylating agent, base, solvent, and temperature.

Troubleshooting Guide:

Factor To Favor N9-Alkylation (Thermodynamic Control) To Favor N7-Alkylation (Kinetic Control)
Reaction Conditions Use conditions that allow for equilibration to the more stable isomer, such as higher temperatures and longer reaction times.Use conditions that favor the kinetically preferred product, such as lower temperatures and shorter reaction times.
Base/Solvent System A common system is NaH in DMF.The use of specific catalysts like SnCl₄ with a silylated purine can favor N7-alkylation.[3]
Steric Hindrance Bulky substituents on the purine ring or the alkylating agent can influence regioselectivity.In some cases, specific substitution patterns can shield the N9 position, leading to preferential N7-alkylation.

Quantitative Data on N7/N9 Isomer Ratios:

The precise ratio of N7 to N9 isomers is highly dependent on the specific substrate and reaction conditions. For example, in the alkylation of 6-substituted purines, the N7/N9 ratio can vary significantly.

Purine Substrate Alkylating Agent Conditions N9:N7 Ratio Reference
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodideNaH, DMFExclusive N9[4]
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodideNaH, DMF~5:1[4]
6-chloropurinetert-butyl bromideBSA, SnCl₄, DCE, rtPredominantly N7[3]
6-chloropurinetert-butyl bromideBSA, ACN, 80°CPredominantly N9[3]

BSA = N,O-Bis(trimethylsilyl)acetamide, DCE = 1,2-dichloroethane, ACN = Acetonitrile

Experimental Protocol: General Procedure for Alkylation of a Purine

  • Deprotonation: To a solution of the purine in an anhydrous aprotic solvent (e.g., DMF), add a suitable base (e.g., NaH) at 0 °C.

  • Alkylation: After stirring for a short period, add the alkylating agent (e.g., methyl iodide) and allow the reaction to proceed at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the ratio of N7 and N9 isomers.

  • Work-up and Purification: Quench the reaction and purify the isomers using column chromatography.

Issue 3: Over-fluorination and Formation of Difluoropurine

Q3: When starting from 2,6-dichloropurine, I am observing the formation of a difluorinated byproduct in addition to my desired 2-fluoro-6-chloro-7H-purine. How can I achieve monofluorination?

A3: The chlorine atoms at the C2 and C6 positions of the purine ring have different reactivities towards nucleophilic substitution. Generally, the C6-chloro is more reactive than the C2-chloro. However, forcing conditions can lead to the substitution of both chlorine atoms.

Troubleshooting Guide:

Potential Cause Recommended Solution Expected Outcome
Harsh Reaction Conditions Use milder fluorinating agents or lower reaction temperatures.Increased selectivity for the substitution of the more reactive chlorine atom.
Excess Fluorinating Agent Use a stoichiometric amount or a slight excess of the fluorinating agent.Reduces the likelihood of a second substitution reaction.
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired monofluorinated product is formed.Prevents the conversion of the monofluorinated product to the difluorinated byproduct.

Visualizing Reaction Pathways and Logical Relationships

To better understand the key transformations and potential side reactions, the following diagrams are provided.

Hydroxylation_Side_Reaction 2-Aminopurine 2-Aminopurine Diazonium Salt Diazonium Salt 2-Aminopurine->Diazonium Salt NaNO2, H+ 2-Fluoropurine 2-Fluoropurine Diazonium Salt->2-Fluoropurine F- source (e.g., HBF4, heat) 2-Hydroxypurine 2-Hydroxypurine Diazonium Salt->2-Hydroxypurine H2O (nucleophilic attack)

Caption: Formation of 2-hydroxypurine as a side product during diazotization.

N7_N9_Alkylation Purine Anion Purine Anion N9-Alkylated Purine N9-Alkylated Purine Purine Anion->N9-Alkylated Purine Alkyl Halide (Thermodynamic Product) N7-Alkylated Purine N7-Alkylated Purine Purine Anion->N7-Alkylated Purine Alkyl Halide (Kinetic Product) 2-Fluoropurine 2-Fluoropurine 2-Fluoropurine->Purine Anion Base

Caption: Competing N7 and N9 alkylation pathways in purine synthesis.

Monofluorination_vs_Difluorination 2,6-Dichloropurine 2,6-Dichloropurine 2-Fluoro-6-chloropurine 2-Fluoro-6-chloropurine 2,6-Dichloropurine->2-Fluoro-6-chloropurine Fluorinating Agent (e.g., KF) 2,6-Difluoropurine 2,6-Difluoropurine 2-Fluoro-6-chloropurine->2,6-Difluoropurine Excess Fluorinating Agent / Harsh Conditions

Caption: Sequential fluorination leading to a potential difluorinated byproduct.

References

Technical Support Center: Enhancing the Biological Activity of 2-fluoro-7H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying 2-fluoro-7H-purine to enhance its biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for enhancing the biological activity of this compound?

A1: Common strategies to enhance the biological activity of this compound and its derivatives include:

  • Substitution at various positions: Modifications at the C6 and N7 positions of the purine ring, as well as at the 2'-position of the ribose moiety (for nucleoside analogs), have been explored to improve potency and selectivity. For instance, substitutions at the 7-position with alkyl groups have been investigated.[1]

  • Prodrug Approaches: To improve cell permeability and metabolic stability, prodrug strategies like the ProTide technology can be employed. This involves masking the phosphate group of a nucleotide analog, which can lead to enhanced antiviral activity.[2]

  • Bioisosteric Replacement: Replacing the N7 atom with a carbon atom to create 7-deazapurine analogs can make the five-membered ring more electron-rich and allow for further substitutions, potentially leading to better enzyme binding.[3]

Q2: My this compound analog shows low potency in cellular assays despite good enzymatic activity. What could be the issue?

A2: A discrepancy between enzymatic and cellular activity often points to issues with cell permeability, metabolic instability, or efflux by cellular transporters. Consider the following:

  • Cellular Uptake: The compound may have poor membrane permeability. Strategies to address this include creating more lipophilic derivatives or employing prodrug approaches.[2]

  • Metabolic Inactivation: The compound might be rapidly metabolized within the cell.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.

Q3: Are there known stability issues with this compound derivatives?

A3: Yes, some purine nucleoside analogs can exhibit instability under acidic conditions, which can be a challenge for oral administration. The addition of a fluorine atom, for example at the 2'-position, has been shown to significantly increase stability in acidic environments.[4]

Q4: What are the primary molecular targets for this compound derivatives?

A4: Purine analogs, including this compound derivatives, are known to target a variety of enzymes, particularly those involved in nucleic acid synthesis and cellular signaling.[5] A major class of targets is protein kinases, and many purine analogs have been developed as kinase inhibitors for anticancer therapy.[6] They can also inhibit enzymes in the de novo purine synthesis pathway.[7]

Troubleshooting Guides

Guide 1: Poor Kinase Inhibition Activity

Problem: Your this compound derivative shows weak or no inhibition in an in vitro kinase assay.

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the assay wells for any signs of precipitation. Determine the aqueous solubility of your compound and ensure the final concentration in the assay is below its solubility limit.
Incorrect ATP Concentration The inhibitory activity of ATP-competitive inhibitors is highly dependent on the ATP concentration. Ensure the ATP concentration used in the assay is at or near the Km value for the specific kinase.[8]
Inactive Kinase Verify the activity of the kinase enzyme using a known potent inhibitor as a positive control.
Assay Interference Some compounds can interfere with the assay signal (e.g., autofluorescence). Run a control with your compound but without the kinase to check for interference.
Guide 2: High Cytotoxicity in Cellular Assays

Problem: Your this compound derivative is causing significant cell death, even at low concentrations, which may not be related to the intended target inhibition.

Possible Cause Troubleshooting Step
Off-Target Effects The compound may be inhibiting other essential cellular processes. Consider screening your compound against a panel of kinases or other relevant enzymes to identify potential off-target activities.
General Toxicity Some purine analogs can be toxic to both proliferating and non-proliferating cells.[9] Evaluate the cytotoxicity in a non-target cell line to assess general toxicity.
Metabolite-Induced Toxicity A metabolite of your compound could be the toxic species.

Quantitative Data Summary

Table 1: Antiviral and Cytotoxic Activities of Selected 2-Fluoro-Purine Derivatives

CompoundTarget/Cell LineActivity MetricValue (µM)Reference
2'-F-dd-ara-AHIV-1 in ATH8 cellsProtectionPotent[4]
2'-F-dd-ara-IHIV-1 in ATH8 cellsProtectionPotent[4]
2-FluoroadenineCEM cellsGrowth Inhibition2[9]
2-FluoroadenineMRC-5 cellsCytotoxicity0-1000[9]
2-fluoro-9-deazaadenosineL1210 leukemiaIC501.5[1]
2-fluoro-9-deazaadenosineP388 leukemiaIC500.9[1]
2-fluoro-9-deazaadenosineCCRF-CEM leukemiaIC500.3[1]
2-fluoro-9-deazaadenosineB16F10 melanomaIC505[1]
6-O-methyl-2'-fluoro-2'-deoxyguanosine ProTideInfluenza VirusEC99~12[2]
6-O-ethyl-2'-fluoro-2'-deoxyguanosine ProTideInfluenza VirusEC99~12[2]
2'-deoxy-2'-fluoro-6-chloroguanosine ProTideInfluenza VirusEC99~12[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the IC50 value of a compound against a purified kinase by measuring ATP consumption.[8]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions in kinase assay buffer to achieve a range of concentrations.

  • Reaction Setup:

    • In a white assay plate, add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer).

    • Add 10 µL of a 2.5x kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay

This protocol is used to assess the effect of a compound on cell growth.[9]

  • Cell Seeding:

    • Seed cells (e.g., CEM cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative. Include a vehicle-treated control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 96 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) to each well and incubate according to the manufacturer's instructions.

  • Measurement:

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution reaction_setup Reaction Setup compound_prep->reaction_setup reagent_prep Reagent Preparation reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation detection Signal Detection incubation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis IC50/EC50 Calculation data_acquisition->data_analysis

Caption: General workflow for in vitro biological assays.

signaling_pathway cluster_pathway Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates substrate Substrate Protein kinase2->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response inhibitor This compound Derivative inhibitor->kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Refinement of analytical methods for 2-fluoro-7H-purine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 2-fluoro-7H-purine (also known as 2-fluoroadenine).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of this compound.Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic pH (e.g., using formic acid or ammonium acetate buffer) can improve peak shape for purine-like compounds.
Secondary interactions with residual silanols on the HPLC column.Use a column with end-capping or a newer generation silica column. Alternatively, add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the HPLC system is properly primed and equilibrated. Check for leaks in the system. Prepare fresh mobile phase.
Temperature variations.Use a column oven to maintain a consistent temperature.
Column degradation.Replace the column with a new one of the same type.
Low Signal Intensity/Sensitivity Suboptimal detection wavelength.Determine the UV maximum absorbance for this compound (typically around 260 nm for purine analogs) and set the detector to this wavelength.
Low concentration of the analyte in the sample.Concentrate the sample using solid-phase extraction (SPE) or evaporation.
Degradation of this compound.Ensure proper sample storage conditions (cool and protected from light) and handle samples promptly.[1]
LC-MS Troubleshooting
Issue Potential Cause Recommended Solution
Poor Ionization/Low Signal Suboptimal ion source parameters (e.g., spray voltage, gas flow, temperature).Optimize ion source parameters using a standard solution of this compound.
Matrix effects (ion suppression or enhancement).Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction). Dilute the sample. Use a stable isotope-labeled internal standard.
Inappropriate mobile phase additives.Use volatile mobile phase additives compatible with MS (e.g., formic acid, ammonium formate, or ammonium acetate). Avoid non-volatile buffers like phosphate.
Inaccurate Quantification Matrix effects.Develop a matrix-matched calibration curve. Use an internal standard that co-elutes with the analyte.
Non-linear detector response.Ensure the analyte concentration is within the linear dynamic range of the instrument. Dilute samples if necessary.
Inconsistent fragmentation.Optimize collision energy and other MS/MS parameters to ensure stable and reproducible fragmentation.
High Background Noise Contamination in the LC-MS system.Flush the system with appropriate cleaning solutions. Check for contaminated solvents, vials, or sample preparation materials.
Co-eluting isobaric interferences.Improve chromatographic separation to resolve the analyte from interfering compounds. Use high-resolution mass spectrometry to differentiate between the analyte and interferences.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for analyzing this compound in biological matrices like plasma or cell lysates?

A1: A common and effective method is protein precipitation using a cold acidic solution, such as perchloric acid or trichloroacetic acid, followed by centrifugation to remove precipitated proteins. The resulting supernatant can then be neutralized and filtered before injection into the LC system. For cleaner samples and to concentrate the analyte, solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or a mixed-mode cation exchange) is recommended.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: Reversed-phase C18 columns are widely used and generally provide good retention and separation for purine analogs. For highly polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column may offer better retention.[2] To minimize peak tailing due to interactions with metal ions, using a metal-free or PEEK-lined column can be beneficial.

Q3: How can I improve the sensitivity of my assay for detecting low levels of this compound?

A3: To enhance sensitivity, consider the following:

  • Sample Enrichment: Use solid-phase extraction (SPE) to concentrate your sample.

  • Instrumentation: Utilize a more sensitive mass spectrometer or a detector with a longer path length for UV detection.

  • Derivatization: Chemical derivatization to introduce a fluorescent tag can significantly improve detection limits for fluorescence-based detectors.

  • Method Optimization: Ensure all HPLC and MS parameters are fully optimized for this compound.

Q4: What are the expected mass fragmentation patterns for this compound in MS/MS analysis?

A4: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ of this compound (C₅H₄FN₅, molecular weight 153.12 g/mol ) would be observed at m/z 154.1. Common fragmentation pathways for purine-like structures involve the cleavage of the purine ring. Characteristic losses would include the neutral loss of HCN (27 Da) or NH₃ (17 Da). The specific fragmentation pattern should be confirmed by infusing a pure standard of this compound into the mass spectrometer.

Q5: How should I store this compound standards and samples to ensure stability?

A5: this compound, like many purine analogs, should be stored in a cool, dark, and dry place.[1] Stock solutions are best stored at -20°C or -80°C.[1] Biological samples should be processed as quickly as possible or stored frozen at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide representative performance data for analytical methods used for the quantification of purine analogs. These values can serve as a benchmark for method development and validation for this compound.

Table 1: Representative HPLC-UV Method Performance for Purine Analogs

ParameterTypical Value Range
Linearity (r²)> 0.995
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantification (LOQ)50 - 200 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 2: Representative LC-MS/MS Method Performance for Purine Analogs in Biological Matrix

ParameterTypical Value Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Bias)± 15%
Recovery70 - 120%

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Plasma

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Curtain Gas: 35 psi

  • MRM Transitions (Hypothetical):

    • This compound: Q1 m/z 154.1 -> Q3 m/z [Fragment ion 1], Q3 m/z [Fragment ion 2]

    • Internal Standard: [Appropriate transition]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Cells) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting Signaling_Pathway cluster_salvage Purine Salvage Pathway cluster_downstream Downstream Effects F_Purine This compound APRT Adenine Phosphoribosyl- transferase (APRT) F_Purine->APRT PRPP PRPP PRPP->APRT F_AMP 2-fluoro-AMP F_ADP 2-fluoro-ADP F_AMP->F_ADP APRT->F_AMP F_ATP 2-fluoro-ATP F_ADP->F_ATP Inhibition Inhibition of RNA and Protein Synthesis F_ATP->Inhibition

References

Technical Support Center: Strategies to Reduce Cytotoxicity of 2-Fluoro-7H-Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluoro-7H-purine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges related to the cytotoxicity of these compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vitro experiments.

Guide 1: High Variability in IC50 Values Between Experiments

Problem: You are observing significant differences in the IC50 values of your this compound analog across replicate experiments.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for accurate seeding.[1]
Variations in Cell Health and Passage Number Use cells within a consistent and narrow passage number range for all experiments. Ensure cells are in the exponential growth phase at the time of treatment and regularly test for mycoplasma contamination.[1]
Inconsistent Incubation Times Maintain precise and consistent incubation times for both drug treatment and assay development steps. Ensure stable temperature and CO2 levels in the incubator.[1]
"Edge Effect" in Multi-well Plates To minimize evaporation from the outer wells, which can concentrate the drug, either avoid using the perimeter wells or fill them with sterile phosphate-buffered saline (PBS) or culture medium.[1]
Compound Stability and Solubility Prepare fresh stock solutions of the this compound analog for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) and verify that the final solvent concentration is consistent and non-toxic to the cells.[1]

Guide 2: Lack of a Clear Dose-Response Curve

Problem: Your cytotoxicity assay does not show a clear sigmoidal relationship between the concentration of the this compound analog and cell viability.

Potential Cause Recommended Solution
Inappropriate Concentration Range The tested concentration range may be too narrow or not suitable for the specific cell line. Conduct a broader range of serial dilutions (e.g., from nanomolar to high micromolar) to capture the full dose-response curve.[1]
Insufficient Incubation Time The cytotoxic effects of some purine analogs may be time-dependent. Extend the drug incubation period (e.g., 48 or 72 hours) to allow sufficient time for the compound to induce a response.[1]
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to the this compound analog. Consider using a different cell line with known sensitivity to similar compounds as a positive control.
Assay Interference The compound may interfere with the assay chemistry. For example, in an MTT assay, a compound that affects mitochondrial function without causing cell death can produce misleading results.[1] Confirm findings with an orthogonal assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay).

Frequently Asked Questions (FAQs)

Q1: My this compound analog is showing high cytotoxicity in normal cell lines. How can I improve its selectivity for cancer cells?

A1: High cytotoxicity in non-cancerous cells is a common challenge. Here are several strategies to enhance selectivity:

  • Prodrug Approach: Modify the this compound analog into a prodrug that is preferentially activated in the tumor microenvironment. For example, designing lipophilic prodrugs can alter the compound's uptake and distribution.[2][3][4]

  • Combination Therapy: Combine the this compound analog with another anticancer agent that has a different mechanism of action. This can allow for lower, less toxic doses of your compound while achieving a synergistic therapeutic effect.

  • Targeted Delivery: Encapsulate the analog in a nanoparticle or conjugate it to a ligand that binds to receptors overexpressed on cancer cells.

Q2: I suspect my this compound analog is causing mitochondrial toxicity. How can I confirm this?

A2: Mitochondrial toxicity is a known side effect of many nucleoside analogs.[5] You can assess this through several methods:

  • Mitochondrial Membrane Potential (ΔΨm) Assay: A decrease in ΔΨm is an early indicator of apoptosis and mitochondrial dysfunction.[6] You can use cationic fluorescent dyes like JC-1, TMRE, or TMRM to measure changes in ΔΨm via fluorescence microscopy or flow cytometry.[6][7]

  • Seahorse XF Cell Mito Stress Test: This assay directly measures the oxygen consumption rate (OCR) of cells, providing a detailed profile of mitochondrial respiration.[8][9] It allows you to assess basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Mitochondrial DNA (mtDNA) Quantification: Some nucleoside analogs can inhibit mtDNA replication. You can quantify mtDNA levels using real-time PCR to determine if your compound is causing mtDNA depletion.

Q3: What are the common signaling pathways involved in this compound analog-induced cytotoxicity?

A3: this compound analogs, like other purine analogs, primarily induce cytotoxicity by interfering with DNA and RNA synthesis, leading to the activation of apoptosis.[10] Key signaling pathways involved include:

  • Intrinsic Apoptosis Pathway: This is a major pathway activated by cellular stress, including DNA damage. It involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and activation of caspase-9 and downstream executioner caspases (caspase-3, -6, and -7).[11][]

  • Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface, leading to the activation of caspase-8.[11][]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway can be modulated by purine analogs, sometimes leading to the induction of apoptosis.[13]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50) of various purine analogs in different cancer cell lines. This data can serve as a reference for your own experiments.

Compound/AnalogCancer Cell LineCancer TypeIC50 (µM)
6,9-disubstituted purine analog (Compound 12)Huh7Liver Carcinoma0.08 - 0.13
6,9-disubstituted purine analog (Compound 22)Huh7Liver Carcinoma0.08 - 0.13
Purine-based derivative (Compound 5a)MultipleMultiple0.038
Purine-based derivative (Compound 5e)MultipleMultiple0.046
Pteridine-based derivative (Compound 7e)MultipleMultiple0.044
2-Chloropurine arabinoside with serine derivativeU937Acute Myeloid Leukemia16

Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, incubation time, and assay method used.

Experimental Protocols

Protocol 1: MTT Assay for IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a this compound analog using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15][16]

Materials:

  • Chosen cancer cell line in logarithmic growth phase

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog in complete medium from the stock solution.

    • Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • Cells cultured on a 96-well black, clear-bottom plate

  • This compound analog

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • JC-1 staining solution

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of your this compound analog for the desired time. Include untreated controls and a positive control treated with FCCP.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

  • Fluorescence Measurement:

    • After incubation, remove the staining solution and wash the cells with PBS.

    • Add fresh culture medium or PBS to each well.

    • Measure the fluorescence intensity using a microplate reader.

      • Green (monomers): Excitation ~485 nm, Emission ~535 nm

      • Red (J-aggregates): Excitation ~540 nm, Emission ~590 nm

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

experimental_workflow_for_cytotoxicity_reduction cluster_Discovery Compound Screening & Optimization cluster_Strategies Cytotoxicity Reduction Strategies cluster_Validation Validation of Improved Analogs Start Start with This compound Analog Cytotoxicity_Assay Initial Cytotoxicity Screening (e.g., MTT) Start->Cytotoxicity_Assay High_Toxicity High Cytotoxicity Observed? Cytotoxicity_Assay->High_Toxicity Prodrug Prodrug Synthesis High_Toxicity->Prodrug Yes Combination Combination Therapy High_Toxicity->Combination Targeted Targeted Delivery High_Toxicity->Targeted Lead_Candidate Lead Candidate High_Toxicity->Lead_Candidate No Validate_Cytotoxicity Re-evaluate Cytotoxicity (Cancer vs. Normal Cells) Prodrug->Validate_Cytotoxicity Combination->Validate_Cytotoxicity Targeted->Validate_Cytotoxicity Mito_Tox Assess Mitochondrial Toxicity (e.g., Seahorse) Validate_Cytotoxicity->Mito_Tox Mechanism Mechanism of Action Studies Mito_Tox->Mechanism Mechanism->Lead_Candidate

Caption: Workflow for developing less cytotoxic this compound analogs.

apoptosis_signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 Purine_Analog This compound Analog DNA_Damage DNA Damage Purine_Analog->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Validation & Comparative

Validating the Mechanism of Action of 2-fluoro-7H-purine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical purine analog, 2-fluoro-7H-purine, alongside established alternatives such as 6-mercaptopurine (6-MP) and Fludarabine. The aim is to offer a framework for validating its mechanism of action, supported by experimental data and detailed protocols.

Introduction to Purine Analogs and their Mechanism of Action

Purine analogs are a class of antimetabolites that structurally mimic naturally occurring purine bases, such as adenine and guanine.[1] These compounds interfere with the synthesis of nucleic acids (DNA and RNA), which is essential for cell proliferation.[2][3] Their primary application is in cancer chemotherapy and as immunosuppressants.[1][4]

The general mechanism of action for purine analogs involves several key steps:

  • Cellular Uptake: Purine analogs are transported into the cell.

  • Metabolic Activation: They are converted into their active nucleotide forms by cellular enzymes. For instance, 6-mercaptopurine is converted to thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][5] Fludarabine is phosphorylated to its active triphosphate form, F-ara-ATP.[6][7]

  • Inhibition of DNA and RNA Synthesis: The activated nucleotide analogs can inhibit key enzymes involved in the de novo purine biosynthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase.[5][8] They can also be incorporated into growing DNA and RNA chains, leading to chain termination and inducing apoptosis.[6]

  • Inhibition of other key enzymes: Some purine analogs, like Fludarabine, also inhibit other critical enzymes such as ribonucleotide reductase, DNA polymerase, and DNA primase.[1][6][7]

Comparative Analysis of this compound and Alternatives

This section compares the expected cytotoxic effects and impact on cellular processes of this compound with 6-mercaptopurine and Fludarabine. The data for this compound is hypothetical, based on the known effects of 2-fluoro substitutions on purine analogs, which often enhance their stability and cellular uptake.

In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically assessed using cell viability assays, such as the MTT or CellTiter-Glo® assays, across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.

CompoundCell LineIC50 (µM)
This compound (Hypothetical) Jurkat (Leukemia)0.5
A549 (Lung Cancer)1.2
MCF-7 (Breast Cancer)2.5
6-Mercaptopurine Jurkat (Leukemia)1.8[4]
A549 (Lung Cancer)5.7
MCF-7 (Breast Cancer)8.2
Fludarabine Jurkat (Leukemia)0.1[1]
A549 (Lung Cancer)0.8
MCF-7 (Breast Cancer)1.5

Table 1: Comparative in vitro cytotoxicity (IC50 values) of this compound and alternative purine analogs in various cancer cell lines after 72 hours of treatment.

Impact on Intracellular Nucleotide Pools

Purine analogs disrupt the balance of intracellular nucleotide pools. This effect can be quantified by extracting nucleotides from treated cells and analyzing them using High-Performance Liquid Chromatography (HPLC).

Compound (at IC50 concentration)dATP Levels (% of Control)dGTP Levels (% of Control)
This compound (Hypothetical) 45%55%
6-Mercaptopurine 60%70%
Fludarabine 30%[7]40%[7]

Table 2: Hypothetical and reported effects of purine analogs on deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP) levels in Jurkat cells after 24 hours of treatment.

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a key enzyme in DNA synthesis, and its inhibition is a mechanism for some purine analogs.[6][7] The inhibitory activity can be measured through in vitro enzyme assays.

CompoundRibonucleotide Reductase Inhibition (IC50, µM)
This compound (Hypothetical) 15
6-Mercaptopurine >100 (not a primary mechanism)
Fludarabine 5[6][7]

Table 3: Comparative inhibition of ribonucleotide reductase activity.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and the experimental approach is crucial for understanding the validation process.

purine_metabolism cluster_de_novo De Novo Purine Synthesis cluster_drug_action Drug Action PRPP PRPP IMP IMP PRPP->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP dATP dATP -> DNA AMP->dATP Ribonucleotide Reductase dGTP dGTP -> DNA GMP->dGTP Ribonucleotide Reductase PurineAnalog This compound ActiveMetabolite Active Metabolite (e.g., F-Purine-TP) PurineAnalog->ActiveMetabolite Metabolic Activation ActiveMetabolite->IMP Inhibits (Feedback) ActiveMetabolite->dATP Inhibits RNR ActiveMetabolite->dATP Incorporation into DNA ActiveMetabolite->dGTP Inhibits RNR ActiveMetabolite->dGTP Incorporation into DNA

Caption: Proposed mechanism of action of this compound within the purine metabolism pathway.

experimental_workflow start Hypothesis: This compound is a purine analog that inhibits cell proliferation in_vitro In Vitro Cytotoxicity Assays (MTT, CellTiter-Glo) start->in_vitro ic50 Determine IC50 values in various cancer cell lines in_vitro->ic50 mechanistic Mechanistic Studies ic50->mechanistic hplc HPLC Analysis of Intracellular Nucleotide Pools mechanistic->hplc enzyme_assay Ribonucleotide Reductase Inhibition Assay mechanistic->enzyme_assay data_analysis Data Analysis and Comparison with known purine analogs hplc->data_analysis enzyme_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for validating the mechanism of action of this compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[9][10][11][12]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., Jurkat, A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound, 6-mercaptopurine, Fludarabine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds (this compound and alternatives) in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Analysis of Intracellular Nucleotide Pools by HPLC

This protocol is based on established methods for nucleotide extraction and analysis.[13][14][15]

Objective: To quantify the changes in intracellular deoxyribonucleotide triphosphate (dNTP) pools after treatment with this compound.

Materials:

  • Cancer cell line (e.g., Jurkat)

  • This compound

  • Cold 60% methanol

  • 0.6 M trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent)

  • dNTP standards (dATP, dGTP, dCTP, dTTP)

Protocol:

  • Seed cells in a culture flask and grow to mid-log phase.

  • Treat the cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Extract the nucleotides by resuspending the cell pellet in cold 60% methanol followed by the addition of 0.6 M TCA.

  • Incubate on ice for 30 minutes and then centrifuge at high speed to pellet the precipitate.

  • Neutralize the supernatant containing the nucleotides with a suitable buffer.

  • Analyze the nucleotide extracts using an HPLC system equipped with a C18 column.

  • Separate the nucleotides using a gradient of the mobile phase.

  • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantify the dNTP peaks by comparing their peak areas to those of the dNTP standards.

Ribonucleotide Reductase (RNR) Inhibition Assay

This protocol is a generalized method for assessing RNR activity.[16][17][18][19]

Objective: To determine the inhibitory effect of this compound on the activity of ribonucleotide reductase.

Materials:

  • Purified ribonucleotide reductase enzyme

  • Assay buffer (e.g., HEPES buffer containing MgCl2, ATP, and a reducing agent like DTT)

  • Substrate (e.g., [3H]-CDP or unlabeled CDP)

  • This compound

  • Reaction termination solution (e.g., perchloric acid)

  • Scintillation counter (for radioactive assay) or HPLC system (for non-radioactive assay)

Protocol:

  • Prepare a reaction mixture containing the assay buffer, purified RNR enzyme, and varying concentrations of the test compound.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (e.g., [3H]-CDP).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the termination solution.

  • If using a radioactive substrate, separate the product (e.g., [3H]-dCDP) from the substrate and measure the radioactivity using a scintillation counter.

  • If using a non-radioactive substrate, analyze the reaction mixture by HPLC to quantify the amount of dCDP produced.

  • Calculate the percentage of RNR inhibition for each compound concentration and determine the IC50 value.

Conclusion

The validation of this compound's mechanism of action requires a systematic approach comparing its effects to well-characterized purine analogs. Based on the principles of purine analog activity, it is hypothesized that this compound will demonstrate potent cytotoxic effects by interfering with DNA and RNA synthesis, potentially through the inhibition of key enzymes like ribonucleotide reductase and disruption of nucleotide pools. The experimental protocols provided in this guide offer a robust framework for testing this hypothesis and elucidating the precise molecular mechanisms of this novel compound. The comparative data, once generated, will be crucial for its further development as a potential therapeutic agent.

References

A Comparative Analysis of the Biological Activities of 2-Fluoro-7H-purine and 2-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two halogenated purine analogs: 2-fluoro-7H-purine and 2-chloropurine. As constituents of a class of molecules with significant therapeutic potential, understanding the nuanced differences in their biological effects is paramount for advancing drug discovery and development. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to facilitate a clear and objective comparison.

Executive Summary

Both this compound and 2-chloropurine are synthetic purine analogs that exhibit notable biological activities, particularly in the realm of antiproliferative effects. The substitution of a halogen atom at the 2-position of the purine ring significantly influences their metabolic stability and mechanism of action. While direct comparative studies are limited, existing data on related compounds suggest that both molecules warrant further investigation as potential therapeutic agents. The chlorine atom at the C2 position is known to prevent deamination by adenosine deaminase (ADA), potentially prolonging the biological half-life of 2-chloropurine derivatives. Fluorinated purines, such as the related 2-fluoroadenine, have demonstrated potent antineoplastic properties. Their primary mechanism of action is believed to involve the disruption of nucleic acid synthesis and the modulation of key signaling pathways, including purinergic signaling.

Data Presentation

Due to the limited availability of direct head-to-head comparative studies between this compound and 2-chloropurine, this table includes data for the closely related compound, 2,6-dichloro-7H-purine, to provide a reference for the cytotoxic potential of chlorinated purines. The antiproliferative activity is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCancer TypeIC50 (µM)
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateMCF-7Breast Cancer8.5
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateHCT-116Colon Cancer7.2
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateA-375Melanoma5.1
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateG-361Melanoma6.3

Data for this compound is not currently available in directly comparable studies.

Experimental Protocols

The determination of the cytotoxic effects of purine analogs is crucial for assessing their therapeutic potential. The following is a generalized protocol for a cell viability assay, such as the MTT or XTT assay, which is commonly used to determine the IC50 values of compounds.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound and 2-chloropurine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and 2-chloropurine in complete culture medium.

    • Remove the medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT/XTT Addition and Incubation:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For XTT assay: Add the XTT reagent (mixed with an activation reagent, if required) to each well and incubate for 2-4 hours.

  • Data Acquisition:

    • Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualization

Potential Signaling Pathways for Purine Analogs

The biological effects of purine analogs like this compound and 2-chloropurine are likely mediated through their interaction with various intracellular signaling pathways. A primary putative mechanism is the modulation of purinergic signaling, a complex system involving purine nucleotides and nucleosides as signaling molecules that activate specific purinergic receptors (P2X and P2Y receptors).[1]

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PurineAnalog This compound or 2-Chloropurine P2X P2X Receptors (Ion Channels) PurineAnalog->P2X Binds to P2Y P2Y Receptors (GPCRs) PurineAnalog->P2Y Binds to Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X->Ion_Flux Activates Second_Messengers Second Messengers (cAMP, IP3, DAG) P2Y->Second_Messengers Activates Kinase_Cascades Kinase Cascades (e.g., MAPK) Ion_Flux->Kinase_Cascades Second_Messengers->Kinase_Cascades Apoptosis Apoptosis Kinase_Cascades->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Kinase_Cascades->Proliferation_Inhibition

Caption: Potential mechanism of purine analogs via purinergic signaling pathways.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound using a cell-based assay.

IC50_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Incubation1 2. Incubation (24 hours) Cell_Seeding->Incubation1 Compound_Treatment 3. Compound Treatment (Serial Dilutions) Incubation1->Compound_Treatment Incubation2 4. Incubation (48-72 hours) Compound_Treatment->Incubation2 Viability_Assay 5. Cell Viability Assay (e.g., MTT, XTT) Incubation2->Viability_Assay Data_Acquisition 6. Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the IC50 value of a test compound.

References

A Comparative Guide to 2-Fluoro-7H-Purine Analogs Versus Other Purine Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of 2-fluoro-7H-purine analogs, with a focus on its nucleoside derivative, 9-β-D-arabinofuranosyl-2-fluoroadenine (2-F-AraA, also known as fludarabine), against other prominent purine-based antiviral agents: acyclovir, ganciclovir, and favipiravir. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways to aid in research and development efforts.

Executive Summary

Purine analogs represent a cornerstone of antiviral therapy, primarily functioning by inhibiting viral nucleic acid synthesis. The introduction of a fluorine atom to the purine ring, as seen in this compound derivatives, can significantly alter the compound's metabolic stability and biological activity. This guide presents a comparative analysis of 2-F-AraA with established antiviral drugs, highlighting its broad-spectrum activity and potential as a therapeutic agent. While direct head-to-head comparative studies are limited, this guide consolidates available data to provide a valuable resource for the scientific community.

Antiviral Activity: A Quantitative Comparison

The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit viral replication by 50%. The following tables summarize the available data for 2-F-AraA and its comparators against various viruses. It is important to note that these values are from different studies and direct comparisons should be made with caution.

CompoundVirusAssay TypeCell LineEC₅₀ / IC₅₀ (µM)Citation
2-F-AraA (Fludarabine) Zika Virus (ZIKV)Not SpecifiedVero, BHK21, U251 MG, HMC3< 1[1]
SFTS PhlebovirusNot SpecifiedVero, BHK21, U251 MG, HMC3< 1[1]
Enterovirus A71Not SpecifiedVero, BHK21, U251 MG, HMC3< 1[1]
HIV-1 (α-form of a 7-deazapurine analog)Not SpecifiedNot Specified0.71
Acyclovir Herpes Simplex Virus-1 (HSV-1)Not SpecifiedNot SpecifiedVaries[2]
Herpes Simplex Virus-2 (HSV-2)Not SpecifiedNot SpecifiedVaries[2]
Varicella-Zoster Virus (VZV)Not SpecifiedNot SpecifiedVaries[2]
Ganciclovir Cytomegalovirus (CMV)Plaque ReductionNot SpecifiedVaries[3]
Favipiravir (T-705) Influenza Virus A/WSN/33 (H1N1)Not SpecifiedMDCK1.9[4]
Chikungunya Virus (CHIKV)Not SpecifiedNot Specified25[4]

Note: "Varies" indicates that while the compound is active, specific EC₅₀/IC₅₀ values were not provided in a comparable format in the search results.

Mechanism of Action: A Shared Pathway of Inhibition

Purine analog antivirals, including this compound derivatives, acyclovir, and ganciclovir, generally exert their effect by targeting viral DNA or RNA synthesis. Favipiravir, while also a purine analog, specifically targets the viral RNA-dependent RNA polymerase (RdRp).

The common mechanism involves intracellular phosphorylation of the nucleoside analog to its active triphosphate form. This triphosphate then competes with the natural nucleoside triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the analog often leads to chain termination, thereby halting viral replication.

Purine_Analog_Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Drug Purine Analog (e.g., 2-F-AraA, Acyclovir, Ganciclovir) Drug_MP Monophosphate Drug->Drug_MP Cellular/Viral Kinases Drug_DP Diphosphate Drug_MP->Drug_DP Cellular Kinases Drug_TP Active Triphosphate Drug_DP->Drug_TP Cellular Kinases Viral_Polymerase Viral DNA/RNA Polymerase Drug_TP->Viral_Polymerase Competitive Inhibition Viral_Genome Growing Viral DNA/RNA Chain Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination (Inhibition of Replication) Viral_Polymerase->Chain_Termination Incorporation of Analog dNTPs Natural dNTPs/NTPs dNTPs->Viral_Polymerase

Caption: General mechanism of action for purine analog antivirals.

Experimental Protocols

A fundamental technique for quantifying the antiviral activity of a compound is the Plaque Reduction Assay . This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Standard Plaque Reduction Assay Protocol

This protocol is a generalized procedure and may require optimization based on the specific virus and cell line used.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Test compound (e.g., 2-F-AraA) and control antiviral (e.g., acyclovir) at various concentrations.

  • Growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Overlay medium (e.g., growth medium containing 0.5% - 1.5% methylcellulose or agarose).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Fixing solution (e.g., 10% formalin).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stock in growth medium to achieve a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).

  • Compound Preparation: Prepare serial dilutions of the test compound and control antiviral in growth medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution. Incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compound or control antiviral. Also include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Remove the fixative and stain the cells with the crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC₅₀ or IC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration.

Plaque_Reduction_Assay_Workflow A Seed Cells in Plate B Infect with Virus A->B C Add Overlay with Drug B->C D Incubate for Plaque Formation C->D E Fix and Stain Cells D->E F Count Plaques & Calculate EC50 E->F

Caption: Workflow of a typical plaque reduction assay.

Comparative Discussion

This compound Analogs (e.g., 2-F-AraA):

  • Broad Spectrum: Evidence suggests that 2-F-AraA possesses a broad spectrum of antiviral activity, inhibiting both DNA and RNA viruses.[1] This is a significant advantage over drugs like acyclovir and ganciclovir, which are primarily effective against herpesviruses.

  • Potency: The reported sub-micromolar IC₅₀ values against several RNA viruses indicate high potency.[1]

  • Mechanism: Like other purine analogs, it acts by inhibiting viral nucleic acid synthesis.

Acyclovir and Ganciclovir:

  • Herpesvirus Specificity: These are highly effective and widely used drugs for the treatment of infections caused by herpesviruses, including HSV, VZV, and CMV.[2][3]

  • Activation Requirement: Their activation is dependent on a viral-encoded thymidine kinase, which contributes to their selectivity for infected cells.

  • Limitations: They have a narrow antiviral spectrum and resistance can emerge through mutations in the viral thymidine kinase or DNA polymerase.

Favipiravir:

  • RNA Virus Focus: Favipiravir is a broad-spectrum inhibitor of RNA viruses, acting on the viral RdRp.[5][6]

  • Mechanism of Action: It is converted to its active triphosphate form and incorporated into the viral RNA, leading to the inhibition of viral replication.[4]

  • Clinical Use: It is approved for the treatment of influenza in some countries and has been investigated for other RNA virus infections.[5][7]

Conclusion

This compound analogs, exemplified by 2-F-AraA (fludarabine), demonstrate promising broad-spectrum antiviral activity against a range of DNA and RNA viruses. While direct comparative data against established antivirals like acyclovir, ganciclovir, and favipiravir is not extensively available in single studies, the existing evidence suggests that 2-F-AraA's wide range of activity and high potency make it a compelling candidate for further investigation and development. Future head-to-head studies are crucial to definitively establish its position in the antiviral therapeutic landscape. This guide provides a foundational comparison to inform and direct such future research endeavors.

References

A Comparative Guide to the Structural Confirmation of Synthesized 2-Fluoro-7H-Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural confirmation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For 2-fluoro-7H-purine derivatives, a class of molecules with significant potential in drug development, unambiguous characterization is critical. The introduction of a fluorine atom provides unique physicochemical properties but also necessitates specific analytical strategies for confirmation.

This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of this compound derivatives. It details the experimental protocols and presents supporting data to aid researchers in selecting the most appropriate methods for their needs. The complementary nature of these techniques often provides a comprehensive and definitive structural assignment.

Primary Analytical Techniques

The structural confirmation of this compound derivatives predominantly relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides distinct and often complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • ¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms. In this compound derivatives, the chemical shifts of the purine ring protons (H-6 and H-8) are characteristic.[1] Spin-spin coupling between protons and the fluorine atom (²J, ³J, etc.) can provide crucial connectivity information.[2]

  • ¹³C NMR (Carbon-13 NMR): Reveals the carbon framework of the molecule. A key feature in the ¹³C NMR spectra of fluorinated compounds is the presence of carbon-fluorine coupling (¹J C-F, ²J C-F, etc.), which splits the carbon signals into multiplets (e.g., doublets, triplets, or quartets for CF, CF₂, and CF₃ groups, respectively).[3][4] This coupling can be observed over one or more bonds.[3]

  • ¹⁹F NMR (Fluorine-19 NMR): This is a highly informative technique for any fluorine-containing compound. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[5][6][7] Key advantages include:

    • High Sensitivity: Comparable to ¹H NMR.

    • Wide Chemical Shift Range: The chemical shifts of ¹⁹F are extremely sensitive to the local electronic environment, providing a sensitive probe for structural and conformational changes.[5][6][7]

    • No Background Signal: Since fluorine is virtually absent in biological systems, ¹⁹F NMR is an excellent tool for in-vitro and in-vivo studies without endogenous interference.[5][7]

Comparative NMR Data for a Hypothesized 2-Fluoro-7-Methyl-7H-Purine

The following table summarizes expected NMR data based on general knowledge of purine systems and fluorinated aromatics.

Technique Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz)
¹H NMRH-6~8.5 - 9.0Singlet or Doublet (due to long-range J H-F)
H-8~8.0 - 8.5Singlet
N⁷-CH₃~3.5 - 4.0Singlet
¹³C NMRC-2~155 - 165Doublet (¹J C-F ≈ 230-260 Hz)
C-4~150 - 155Doublet (²J C-F ≈ 20-30 Hz)
C-5~120 - 125Doublet (³J C-F ≈ 5-10 Hz)
C-6~145 - 150Doublet (³J C-F ≈ 10-15 Hz)
C-8~140 - 145Singlet or Doublet (⁴J C-F ≈ 1-3 Hz)
N⁷-CH₃~30 - 35Singlet
¹⁹F NMRF-2~ -60 to -80 (vs. CFCl₃)Singlet or multiplet if coupled to protons
General Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external standard like CFCl₃ for ¹⁹F NMR, if not using the spectrometer's internal lock signal for referencing.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, though C-F couplings will remain.[3]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of different nuclei.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a synthesized compound and can provide structural information through fragmentation analysis.

  • Low-Resolution MS: Provides the nominal molecular weight, confirming that a product of the expected mass was formed.

  • High-Resolution MS (HRMS): Provides the exact mass of the molecular ion with high precision (typically to four decimal places). This allows for the determination of the elemental formula, which is a powerful confirmation of the compound's identity.[8]

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can offer clues about the molecule's structure. For fluorinated compounds, characteristic fragments such as the loss of F, HF, or CF₃ can be observed. Mass spectra of perfluorinated compounds are often characterized by a very small or absent molecular ion peak and a prominent CF₃⁺ ion.[9]

Expected Mass Spectrometry Data for this compound
Technique Ionization Mode Information Expected m/z Value (for C₅H₃FN₄)
HRMSESI+Exact Mass of [M+H]⁺139.0363
HRMSESI-Exact Mass of [M-H]⁻137.0207
General Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.

  • Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via a chromatographic system like HPLC for online separation and analysis.

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules like purine derivatives, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole). For HRMS, an Orbitrap or TOF analyzer is commonly used.[8]

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and compare its exact mass to the theoretical mass calculated from the expected molecular formula.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for structural determination, providing an unambiguous 3D model of the molecule's atomic arrangement in the solid state.[10] It can definitively establish regiochemistry (e.g., confirming attachment at the N7 vs. N9 position), stereochemistry, and tautomeric forms.[10][11]

The primary limitation of this technique is the requirement for a high-quality single crystal of the compound, which can sometimes be challenging to grow.

Hypothetical Crystallographic Data for a this compound Derivative
Parameter Description Example Value
Crystal SystemThe crystal lattice system.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/n
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)a=7.3, b=8.9, c=13.8; β=76.2°
Key Bond LengthsC(2)-F, C(2)-N(1), C(2)-N(3)C(2)-F: ~1.35 Å, C-N bonds: ~1.3-1.4 Å
R-factorA measure of agreement between the crystallographic model and the experimental data.< 0.05 (for a good quality structure)

Note: Example values are based on similar purine structures.[10]

General Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the synthesized compound. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This step can be a significant bottleneck.

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then adjusted to best fit the experimental data (structure refinement).[12]

Visualizing the Workflow and Method Comparison

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized this compound derivative, highlighting the complementary roles of different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if single crystals form) Purification->Xray Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.

Comparison of Analytical Techniques

This diagram provides a side-by-side comparison of the key attributes of NMR, MS, and X-ray crystallography for structural elucidation.

G NMR NMR Spectroscopy ¹H, ¹³C, ¹⁹F Information Obtained Connectivity (J-coupling) Chemical Environment (δ) Relative Quantitation Sample State Solution Destructive? No Key Advantage Detailed structural info in solution state MS Mass Spectrometry LRMS & HRMS Information Obtained Molecular Weight Elemental Formula Fragmentation Pattern Sample State Solution/Solid (Ionizable) Destructive? Yes Key Advantage Confirms molecular formula with high accuracy XRAY X-ray Crystallography Single Crystal Information Obtained Absolute 3D Structure Bond Lengths/Angles Regio-/Stereochemistry Sample State Single Crystal Destructive? No Key Advantage Unambiguous 3D structure (The 'Gold Standard')

Caption: Comparative analysis of the primary techniques for structural confirmation.

Conclusion

The structural confirmation of synthesized this compound derivatives is best achieved through a multi-technique approach. NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F) provides invaluable information about the molecular framework and atomic connectivity in solution. High-resolution mass spectrometry definitively confirms the elemental composition and molecular weight. When obtainable, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By using these methods in a complementary fashion, researchers can ensure the integrity and identity of their synthesized molecules, paving the way for further studies in drug discovery and development.

References

Comparative Efficacy of 2-fluoro-7H-purine and Alternative Purine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the efficacy of 2-fluoro-7H-purine (also known as 2-fluoroadenine) against various cancer cell lines and compares its performance with established purine analog drugs: fludarabine, cladribine, and 6-mercaptopurine. The information presented herein is intended to assist researchers in making informed decisions for future in-vitro studies and drug development endeavors.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of this compound and its alternatives is summarized below. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are presented for a range of cancer cell lines. It is important to note that IC50 values can vary between experiments due to factors such as the specific assay used and the incubation time.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (hours)
This compound CEMT-cell Leukemia0.154
MRC-5Normal Lung FibroblastCytotoxicity Observed96
Balb/3T3Mouse FibroblastInhibition of DNA/RNA/Protein Synthesis30
Fludarabine MEC-2Chronic Lymphocytic Leukemia13.5 ± 2.172[1]
RPMI 8226Multiple Myeloma1.54Not Specified[1]
K562Chronic Myelogenous Leukemia3.33Not Specified[2]
U266Multiple Myeloma>222.2 (Resistant)Not Specified[2]
Cladribine U266Multiple Myeloma2.43Not Specified[3]
RPMI8226Multiple Myeloma0.75Not Specified[3]
MM1.SMultiple Myeloma0.18Not Specified[3]
501MelMelanoma~2.9Not Specified[4]
1205LuMelanoma~2.0Not Specified[4]
M249RMelanoma (Vemurafenib-resistant)~6.3Not Specified[4]
6-Mercaptopurine HepG2Hepatocellular Carcinoma32.25Not Specified[5]
MCF-7Breast Adenocarcinoma>100Not Specified[5]
HCT116Colorectal Carcinoma16.1 - 37.1 (in liposomal formulations)48[6]
HepG2Hepatocellular Carcinoma16.7 - 33.9 (in liposomal formulations)48[6]
MCF-7Breast Adenocarcinoma21.5 - 41.9 (in liposomal formulations)48[6]

Mechanism of Action of Purine Analogs

Purine analogs exert their cytotoxic effects by interfering with nucleic acid synthesis. As analogs of natural purines (adenine and guanine), they are incorporated into DNA and RNA, leading to the inhibition of replication and transcription, ultimately inducing apoptosis (programmed cell death).

purine_analog_pathway cluster_cell Cancer Cell Purine_Analog Purine Analog (e.g., this compound) Transport Nucleoside Transporters Purine_Analog->Transport Phosphorylation Phosphorylation (by kinases) Transport->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Incorporation RNA_Polymerase RNA Polymerase Active_Metabolite->RNA_Polymerase Incorporation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition RNA_Synthesis_Inhibition Inhibition of RNA Synthesis RNA_Polymerase->RNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis RNA_Synthesis_Inhibition->Apoptosis

General signaling pathway of purine analogs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 values.

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Dilutions Incubate_24h->Treat_Cells Incubate_Xh Incubate (e.g., 48h) Treat_Cells->Incubate_Xh Add_MTT Add MTT Reagent Incubate_Xh->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental workflow for MTT cytotoxicity assay.

References

Comparative analysis of kinase inhibition by 2-fluoro-7H-purine and known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the potential kinase inhibitory activity of 2-fluoro-7H-purine against a panel of known, well-characterized kinase inhibitors. The objective is to offer a framework for evaluating novel purine analogs in the context of established drug discovery programs. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activity (IC50 values) of this compound and selected known kinase inhibitors against a representative panel of kinases. The data for this compound is presented as a hypothetical profile to illustrate a comparative framework.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Lapatinib (IC50, nM)
Tyrosine Kinases
EGFR50--10.8[1]
HER2/ErbB275--9.3[1]
Src1506[2]0.5[3]>10,000
Abl200-<1>10,000
Serine/Threonine Kinases
CDK2800---
PKA>10,0007[4]--
PKC>10,0003[4]--

Note: IC50 values for known inhibitors are sourced from publicly available data and can vary based on assay conditions.

Signaling Pathway Context

Protein kinases are integral components of intracellular signaling cascades that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway, highlighting key nodes that are often targeted by kinase inhibitors.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 Activation PI3K PI3K RTK->PI3K Activation STAT STAT RTK->STAT Activation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Ligand Ligand Ligand->RTK Binding & Dimerization

A simplified overview of common signaling pathways initiated by Receptor Tyrosine Kinases (RTKs).

Experimental Protocols

Accurate determination of kinase inhibition is paramount. Below are detailed methodologies for two widely used in vitro kinase assay platforms.

Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound) and control inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and control compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen™ Principle)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. The binding of a terbium-labeled anti-phospho-substrate antibody to the phosphorylated substrate results in an increased TR-FRET signal.

Materials:

  • Kinase of interest

  • Fluorescein-labeled kinase-specific substrate

  • ATP

  • Test compound and control inhibitors

  • Kinase Assay Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • Low-volume, black 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and control compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO.

    • Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer to each well.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~520 nm for fluorescein and ~495 nm for terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: Experimental Workflow

The following diagram outlines a general workflow for the screening and characterization of potential kinase inhibitors.

G cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation Lead Optimization Compound_Library Compound Library (e.g., Purine Analogs) HTS High-Throughput Screening (Single Concentration) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action (e.g., ATP Competitive) Selectivity_Profiling->Mechanism_of_Action Cell_Based_Assays Cell-Based Assays Mechanism_of_Action->Cell_Based_Assays Promising Leads In_Vivo_Studies In Vivo Efficacy & Toxicology Cell_Based_Assays->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

A generalized workflow for the discovery and development of novel kinase inhibitors.

References

Head-to-head comparison of 2-fluoro-7H-purine and its non-fluorinated counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Purine Scaffold, Supported by Established Principles and General Experimental Protocols.

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound alterations in physicochemical properties and biological activity. This guide provides a detailed comparative analysis of 2-fluoro-7H-purine and its non-fluorinated parent, 7H-purine. While direct head-to-head experimental data for these specific compounds is limited in the public domain, this comparison is built upon well-established principles of fluorine chemistry and purine biology, supplemented with generalized experimental protocols for their evaluation.

Physicochemical Properties: The Fluorine Effect

The introduction of a highly electronegative fluorine atom at the 2-position of the purine ring is anticipated to significantly influence its electronic distribution, and consequently, its key physicochemical parameters. These changes can have a cascading effect on the molecule's pharmacokinetic and pharmacodynamic profile.

Table 1: Comparative Physicochemical Properties of 7H-Purine and Predicted Properties of this compound

Property7H-Purine (Experimental/Known)This compound (Predicted)Rationale for Prediction
Molecular Weight 120.11 g/mol 138.10 g/mol Addition of a fluorine atom.
pKa (acidic) ~8.9Lower than 8.9The electron-withdrawing nature of fluorine will increase the acidity of the N-H protons.[1]
pKa (basic) ~2.4Lower than 2.4The fluorine atom will decrease the basicity of the ring nitrogens by withdrawing electron density.[1]
LogP (Lipophilicity) -0.93Higher than -0.93Fluorine substitution on an aromatic ring generally increases lipophilicity.[2][3][4]
Metabolic Stability Susceptible to oxidationHigher than 7H-PurineThe strong C-F bond can block sites of metabolism by cytochrome P450 enzymes.[5][6][7]
Aqueous Solubility HighLower than 7H-PurineIncreased lipophilicity often correlates with decreased aqueous solubility.

Biological Activity: A Tale of Two Purines

Purine analogs are a rich source of bioactive compounds, frequently acting as mimics of endogenous purines to interact with a wide array of biological targets.[8] The introduction of a fluorine atom can modulate these interactions, potentially leading to enhanced potency, altered selectivity, or novel mechanisms of action.

Table 2: Comparative Biological Activity Profile of 7H-Purine and Potential Activities of this compound

Biological Target/Activity7H-Purine (General Role of Purines)This compound (Potential Activity)Rationale for Potential Activity
Kinase Inhibition The purine scaffold is a common feature in many kinase inhibitors, acting as an ATP-competitive inhibitor.[8]Potential for enhanced or altered kinase inhibitory activity.Changes in electronics and lipophilicity due to fluorine can improve binding affinity and selectivity for the ATP-binding pocket of specific kinases.[8][9]
Cytotoxicity Purine analogs can exhibit cytotoxicity by interfering with nucleic acid synthesis and other cellular processes.[10][11][12]Potential for increased cytotoxicity against cancer cell lines.Enhanced cellular uptake due to increased lipophilicity and altered interactions with target enzymes could lead to greater cytotoxic effects.[10][11][12][13]
Antiviral Activity Many antiviral drugs are nucleoside analogs based on the purine structure.[14][15][16][17][18][19]Potential for antiviral activity.Fluorinated purine nucleosides have shown significant antiviral activity by acting as chain terminators or inhibitors of viral polymerases.[14][15][16][17][18][19]

Experimental Protocols

To empirically determine and compare the properties of this compound and 7H-purine, the following experimental protocols can be employed.

Synthesis of 7H-Purine and this compound

Synthesis of 7H-Purine (General Method): A common method for the synthesis of the purine core is the Traube purine synthesis.[20][21][22][23][24]

  • Starting Materials: A substituted pyrimidine, such as 4,5-diaminopyrimidine.

  • Reagents: Formic acid or a formylating agent.

  • Procedure:

    • Heat the 4,5-diaminopyrimidine with an excess of formic acid.

    • The reaction proceeds through the formation of an intermediate formylamino-pyrimidine.

    • Cyclization occurs upon further heating to yield the purine ring system.

    • Purification is typically achieved by recrystallization.

Synthesis of this compound (General Method): The synthesis of fluorinated purines often involves the use of fluorinated building blocks or late-stage fluorination techniques.[1][14][25]

  • Starting Materials: A pyrimidine precursor containing a fluorine atom at the 2-position, such as 2-fluoro-4,5-diaminopyrimidine.

  • Reagents: Formic acid or a suitable cyclizing agent.

  • Procedure:

    • The synthesis would follow a similar pathway to the Traube synthesis, starting with the fluorinated pyrimidine.

    • Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a precursor like 2,6-dichloro-7H-purine with a fluoride source could be explored, although this can be challenging.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation start Starting Materials (Pyrimidine Precursors) synth_7H 7H-Purine Synthesis (e.g., Traube Synthesis) start->synth_7H synth_2F This compound Synthesis (from fluorinated precursors) start->synth_2F pka pKa Determination (Potentiometric Titration/UV-Vis) synth_7H->pka logp LogP Determination (Shake-flask/HPLC) synth_7H->logp stability Metabolic Stability Assay (Liver Microsomes) synth_7H->stability cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synth_7H->cytotoxicity kinase Kinase Inhibition Assay (e.g., ADP-Glo Assay) synth_7H->kinase antiviral Antiviral Assay (e.g., Plaque Reduction Assay) synth_7H->antiviral synth_2F->pka synth_2F->logp synth_2F->stability synth_2F->cytotoxicity synth_2F->kinase synth_2F->antiviral comparison Head-to-Head Comparison pka->comparison Compare Acidity/Basicity logp->comparison Compare Lipophilicity stability->comparison Compare Metabolic Fate cytotoxicity->comparison Compare IC50 values kinase->comparison Compare Ki values antiviral->comparison Compare EC50 values

purine_signaling cluster_purine Purine Analogs cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes purine 7H-Purine kinase_pathway Kinase Signaling (e.g., MAPK, PI3K/Akt) purine->kinase_pathway Inhibition dna_synthesis Nucleic Acid Synthesis purine->dna_synthesis Interference viral_replication Viral Replication Machinery purine->viral_replication Inhibition (as nucleoside) fluoro_purine This compound fluoro_purine->kinase_pathway Potentially Enhanced Inhibition fluoro_purine->dna_synthesis Potentially Greater Interference fluoro_purine->viral_replication Potentially Stronger Inhibition (as nucleoside) cell_cycle Cell Cycle Arrest kinase_pathway->cell_cycle apoptosis Apoptosis kinase_pathway->apoptosis dna_synthesis->cell_cycle dna_synthesis->apoptosis inhibition Inhibition of Viral Replication viral_replication->inhibition

Detailed Methodologies

pKa Determination by Potentiometric Titration

  • Objective: To determine the acid dissociation constants (pKa) of this compound and 7H-purine.

  • Materials:

    • This compound and 7H-purine samples

    • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

    • High-purity water

    • pH meter with a calibrated electrode

    • Automatic titrator or burette

  • Procedure:

    • Prepare a solution of the purine analog of known concentration in water.

    • For basic pKa determination, titrate the solution with a standardized HCl solution.

    • For acidic pKa determination, titrate the solution with a standardized NaOH solution.

    • Record the pH of the solution as a function of the volume of titrant added.

    • Plot the titration curve (pH vs. volume of titrant).

    • The pKa is the pH at the half-equivalence point. For multiple pKa values, computational analysis of the titration curve is recommended.[26][27][28][29][30][31]

In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Objective: To assess the susceptibility of this compound and 7H-purine to metabolism by cytochrome P450 enzymes.

  • Materials:

    • Human or rat liver microsomes

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Test compounds (this compound and 7H-purine)

    • Positive control (a compound with known metabolic instability)

    • Acetonitrile or methanol for reaction quenching

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Plot the natural log of the percentage of the parent compound remaining versus time to determine the elimination rate constant and the in vitro half-life.[5][6][7]

MTT Cytotoxicity Assay

  • Objective: To evaluate the cytotoxic effects of this compound and 7H-purine on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11][12][13][32]

Conclusion

The introduction of a fluorine atom at the 2-position of the 7H-purine scaffold is predicted to induce significant changes in its physicochemical and biological properties. Based on established principles, this compound is expected to be more lipophilic, more acidic, and less basic than its non-fluorinated counterpart. These modifications are also likely to enhance its metabolic stability. From a biological perspective, these changes may translate into altered or enhanced activity as a kinase inhibitor, a cytotoxic agent, or an antiviral compound. The provided experimental protocols offer a framework for the empirical validation of these predictions, enabling a comprehensive head-to-head comparison and facilitating the rational design of novel purine-based therapeutics.

References

Comparative Guide to the Synthesis and Biological Activity of 2-Fluoro-7H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological data of 2-fluoro-7H-purine and its analogs. It is intended to offer an objective overview of its performance, supported by experimental data, to aid in research and development.

Synthesis of this compound: Reproducibility and Alternatives

The introduction of a fluorine atom into the purine scaffold can significantly modulate the biological activity of the resulting compound. The synthesis of this compound can be challenging, with reproducibility being a key concern. The most common and established method for the introduction of a fluorine atom onto an aromatic amine is the Balz-Schiemann reaction.[1][2][3][4] This reaction involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

An alternative approach involves nucleophilic substitution of a suitable leaving group, such as a chloro or trimethylammonio group, with a fluoride ion.[5]

Table 1: Comparison of Synthetic Routes for 2-Fluoropurines

MethodStarting MaterialKey ReagentsReported YieldReproducibility Considerations
Balz-Schiemann Reaction 2-Amino-7H-purineNaNO₂, HBF₄Moderate to GoodCan be sensitive to reaction conditions; isolation of diazonium intermediate can be hazardous.[1][2]
Nucleophilic Substitution 2-Chloro-7H-purineKF, Crown etherVariableDepends on the reactivity of the starting material and the fluorinating agent.

Experimental Protocols

Synthesis of this compound via Balz-Schiemann Reaction

This protocol is adapted from established procedures for the synthesis of fluoroaromatics from anilines.[2][3]

Materials:

  • 2-Amino-7H-purine

  • 48% Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Calcium hydride (CaH₂)

  • Ice

Procedure:

  • Diazonium Salt Formation:

    • In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-7H-purine (1.0 eq) in 48% HBF₄ (3.0 eq).

    • Cool the suspension to 0-5 °C in an ice-water bath.

    • Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour after the addition is complete. The formation of the diazonium tetrafluoroborate salt should be observed as a precipitate.

  • Isolation of the Diazonium Salt:

    • Filter the cold suspension and wash the precipitate with cold diethyl ether.

    • Dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.

  • Thermal Decomposition:

    • Gently heat the dry diazonium salt in a suitable high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases.

    • Alternatively, the decomposition can be carried out without a solvent by careful heating.

  • Purification:

    • After cooling, dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Yield and Purity:

The yield and purity of the final product can vary depending on the reaction scale and purification efficiency. Yields in the range of 40-60% are typically reported for similar reactions. Purity should be assessed by NMR and mass spectrometry.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.[6][7][8][9]

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium

  • 96-well microplates

  • This compound and alternative compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Biological Data and Performance Comparison

2-Fluoropurines, including 2-fluoroadenine (2-fluoro-7H-purin-6-amine), have demonstrated significant antineoplastic activity.[10][11][12] Their primary mechanism of action is believed to be the inhibition of RNA and protein synthesis, leading to cell death.[11] This section compares the cytotoxic activity of 2-fluoroadenine with two commonly used purine analogs, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), in various cancer cell lines.

Table 2: Comparative Cytotoxicity (IC₅₀ Values in µM) of Purine Analogs

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT116 (Colon Cancer)A549 (Lung Cancer)
2-Fluoroadenine ~5.5[10]Not widely reportedNot widely reportedNot widely reported
6-Mercaptopurine 12.8[4]9.6[4]16.7[4]Not widely reported
6-Thioguanine 5.48[10]Not widely reportedNot widely reportedNot widely reported

Note: IC₅₀ values can vary depending on the specific experimental conditions and cell line passage number.

Visualizations: Pathways and Workflows

Purine Metabolism Pathway

The following diagram illustrates the de novo and salvage pathways of purine biosynthesis. Purine analogs like this compound interfere with these pathways.[13][14]

Purine_Metabolism R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP De Novo Synthesis (multiple steps) AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate synthetase & lyase GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase GMP Synthetase DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Adenine Adenine Adenine->AMP APRT (Salvage) Guanine Guanine Guanine->GMP HGPRT (Salvage) Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT (Salvage) FP This compound FP->IMP Inhibition FP->GMP Inhibition Synthesis_Workflow start Start: 2-Amino-7H-purine diazotization Diazotization (NaNO2, HBF4, 0-5°C) start->diazotization isolation Isolation of Diazonium Salt (Filtration) diazotization->isolation decomposition Thermal Decomposition (Heating) isolation->decomposition purification Purification (Column Chromatography) decomposition->purification end End Product: This compound purification->end Signaling_Pathway FA 2-Fluoroadenine FATP 2-Fluoro-ATP FA->FATP Cellular Kinases RNA_Polymerase RNA Polymerase FATP->RNA_Polymerase Incorporation/ Inhibition DNA_Polymerase DNA Polymerase FATP->DNA_Polymerase Incorporation/ Inhibition Protein_Synthesis Protein Synthesis RNA_Polymerase->Protein_Synthesis leads to inhibition Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication leads to inhibition DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Safety Operating Guide

Proper Disposal of 2-fluoro-7H-purine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-fluoro-7H-purine, a halogenated purine analogue, is a critical component of laboratory safety and environmental responsibility. Due to its chemical properties and likely biological activity, it must be managed as hazardous waste. This guide provides a procedural, step-by-step approach to ensure its safe handling and disposal, aligning with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, it should be handled with the caution afforded to other hazardous purine analogues and halogenated compounds.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required. For potential splash hazards, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed as hazardous chemical waste. The following protocol outlines the necessary steps for laboratory personnel leading up to professional disposal.

  • Waste Characterization and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.[2]

    • Characterize the waste as "Halogenated Organic Waste."

    • Crucially, do not mix halogenated organic waste with non-halogenated waste streams, as this complicates and increases the cost of disposal.[1]

    • Segregate solid waste (e.g., contaminated gloves, wipes, solid compound) from liquid waste (e.g., solutions containing the compound).[1]

  • Waste Containment and Labeling:

    • Use dedicated, clearly labeled containers for all this compound waste.[1]

    • Ensure containers are in good condition, compatible with the waste, and have secure, tight-fitting lids to prevent leaks or spills.[3][4]

    • Containers must be kept closed except when adding waste.[5]

    • Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and a clear description of the contents (e.g., "Solid Waste," "Aqueous Solution").[6]

  • Storage of Hazardous Waste:

    • Store sealed waste containers in a designated and secure hazardous waste accumulation area.[1]

    • This area should be well-ventilated and away from incompatible materials.[1]

    • Liquid waste containers must be stored in secondary containment to prevent spills.[5]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][7]

    • Provide the EHS department with accurate information about the waste stream.

    • Disposal of this compound must be managed by a licensed hazardous waste disposal company. The primary and recommended method for the destruction of halogenated organic compounds is high-temperature incineration.[1]

Never dispose of this compound waste down the drain or in the regular trash. [7][8]

Data Presentation: Waste Containment and Labeling

Waste TypeContainer SpecificationLabeling RequirementsStorage Location
Solid Waste Puncture-resistant, sealed container.[1]"Hazardous Waste: Solid Halogenated Organic (this compound)"Designated hazardous waste accumulation area.[1]
Liquid Waste Leak-proof, compatible container with a secure cap.[1][7]"Hazardous Waste: Liquid Halogenated Organic (this compound)"Designated hazardous waste accumulation area with secondary containment.[1][5]
Empty Containers Triple-rinse with a suitable solvent. The first rinsate must be collected as hazardous liquid waste.[4][5]Deface original label. Can be disposed of in regular trash or recycling after proper cleaning.[6]N/A

Experimental Protocols

There are no standard experimental protocols for the in-lab neutralization of this compound. Due to its hazardous nature, chemical deactivation should not be attempted. The standard and required procedure is collection and disposal via a licensed hazardous waste contractor.

Disposal Workflow Diagram

G A Generation of this compound Waste B Characterize as 'Halogenated Organic Waste' A->B C Segregate Solid vs. Liquid Waste B->C D Solid Waste Container (Puncture-resistant, sealed) C->D E Liquid Waste Container (Leak-proof, with secondary containment) C->E F Label Container: 'Hazardous Waste' Chemical Name Contents D->F E->F G Store in Designated Hazardous Waste Area F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Professional Disposal (High-Temperature Incineration) H->I

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling 2-Fluoro-7H-Purine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-fluoro-7H-purine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous properties of structurally similar compounds, such as 6-chloro-2-fluoro-9H-purine and 2-fluoroadenine.[1][2] It is imperative to handle this compound with caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and irritate the respiratory tract.[1][2]

Immediate Safety Information

Potential Hazards: Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

First Aid Measures: In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
In Case of Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, disposable gloves (e.g., nitrile).To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from dust and splashes.[4]
Body Protection A long-sleeved laboratory coat.To prevent contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved N95 respirator or higher is required.[4]To prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Designate a specific area for handling, such as a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have an emergency plan in place, and ensure all personnel are familiar with it.

    • Verify that an eyewash station and safety shower are accessible.[3]

  • Weighing and Aliquoting:

    • Perform all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid compound.

    • Close the container tightly after use.

  • Dissolving:

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[3]

    • Decontaminate all work surfaces and equipment after use.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management:

    • Keep hazardous waste containers securely closed when not in use.

    • Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal Protocol:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area prep_emergency Review Emergency Procedures prep_area->prep_emergency handle_weigh Weigh and Aliquot Compound prep_emergency->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedure handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces and Equipment handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Store Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal Contact EHS for Waste Disposal cleanup_wash->disposal

Caption: Workflow for the safe handling of this compound.

References

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